PI3K-IN-22
説明
structure in first source
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methyl-4-[[4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-2-yl]phenyl]carbamoylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F3N8O3/c1-39(2)14-15-40(3)29(43)22-6-10-24(11-7-22)36-30(44)35-23-8-4-21(5-9-23)26-37-27(41-16-18-45-19-17-41)25-12-13-42(28(25)38-26)20-31(32,33)34/h4-13H,14-20H2,1-3H3,(H2,35,36,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASZVAHNYVURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CN4CC(F)(F)F)C(=N3)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F3N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659629 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202884-94-3 | |
| Record name | N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-(morpholin-4-yl)-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the In Vitro Mechanism of Action of PI3K-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and mammalian Target of Rapamycin (mTOR). This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action
This compound exerts its biological effects by acting as a dual kinase inhibitor, targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Its dysregulation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention.[4][5]
PI3Kα, a class I PI3K isoform, is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[8] The PI3K/AKT axis directly activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7][9]
By simultaneously inhibiting PI3Kα and mTOR, this compound effectively shuts down this critical signaling cascade at two key points. This dual inhibition is hypothesized to be more effective than targeting either kinase alone, as it can prevent feedback activation loops that may arise with single-agent therapies.[9] The downstream consequences of this dual inhibition include the suppression of AKT and S6K phosphorylation, leading to cell growth arrest and the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of this compound.
| Target | IC50 (nM) |
| PI3Kα | 0.9 |
| mTOR | 0.6 |
Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | < 3.0 |
| MDA-MB-361 | Breast Cancer | 13.0 |
Table 2: In Vitro Cellular Activity of this compound. The IC50 values represent the concentration of the inhibitor required to inhibit the growth of the specified cancer cell lines by 50%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for characterizing a dual PI3K/mTOR inhibitor.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Caption: General experimental workflow for in vitro characterization of a dual PI3K/mTOR inhibitor.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize dual PI3K/mTOR inhibitors like this compound.
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a purified kinase.
Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate: For PI3Kα, phosphatidylinositol-4,5-bisphosphate (PIP2). For mTOR, a peptide substrate such as a GST-tagged 4E-BP1 fragment.
-
[γ-³²P]ATP or a fluorescence-based ADP detection system (e.g., ADP-Glo™)
-
This compound (or other test compound) serially diluted in DMSO
-
96-well assay plates
-
Stop solution (e.g., for radioactive assay: 1N HCl; for ADP-Glo™: ADP-Glo™ Reagent)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer in each well of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the appropriate stop solution.
-
For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay for IC50 Determination)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
PC-3 or MDA-MB-361 cells
-
Complete growth medium (e.g., RPMI-1640 for PC-3, Leibovitz's L-15 for MDA-MB-361, supplemented with fetal bovine serum and antibiotics).[10]
-
This compound serially diluted in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[11]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6K, to confirm the on-target effect of the inhibitor in a cellular context.
Materials:
-
PC-3 or MDA-MB-361 cells
-
Complete growth medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., β-actin or GAPDH).[7]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., X-ray film or a digital imager)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system and an imager.
-
Strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of AKT and S6K. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
References
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
Unraveling the In Vitro Mechanism of Action of PI3K-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and mammalian Target of Rapamycin (mTOR). This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action
This compound exerts its biological effects by acting as a dual kinase inhibitor, targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Its dysregulation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention.[4][5]
PI3Kα, a class I PI3K isoform, is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2.[8] The PI3K/AKT axis directly activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7][9]
By simultaneously inhibiting PI3Kα and mTOR, this compound effectively shuts down this critical signaling cascade at two key points. This dual inhibition is hypothesized to be more effective than targeting either kinase alone, as it can prevent feedback activation loops that may arise with single-agent therapies.[9] The downstream consequences of this dual inhibition include the suppression of AKT and S6K phosphorylation, leading to cell growth arrest and the induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and cellular activity of this compound.
| Target | IC50 (nM) |
| PI3Kα | 0.9 |
| mTOR | 0.6 |
Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | < 3.0 |
| MDA-MB-361 | Breast Cancer | 13.0 |
Table 2: In Vitro Cellular Activity of this compound. The IC50 values represent the concentration of the inhibitor required to inhibit the growth of the specified cancer cell lines by 50%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for characterizing a dual PI3K/mTOR inhibitor.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.
Caption: General experimental workflow for in vitro characterization of a dual PI3K/mTOR inhibitor.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize dual PI3K/mTOR inhibitors like this compound.
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a purified kinase.
Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate: For PI3Kα, phosphatidylinositol-4,5-bisphosphate (PIP2). For mTOR, a peptide substrate such as a GST-tagged 4E-BP1 fragment.
-
[γ-³²P]ATP or a fluorescence-based ADP detection system (e.g., ADP-Glo™)
-
This compound (or other test compound) serially diluted in DMSO
-
96-well assay plates
-
Stop solution (e.g., for radioactive assay: 1N HCl; for ADP-Glo™: ADP-Glo™ Reagent)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer in each well of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the appropriate stop solution.
-
For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay for IC50 Determination)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
PC-3 or MDA-MB-361 cells
-
Complete growth medium (e.g., RPMI-1640 for PC-3, Leibovitz's L-15 for MDA-MB-361, supplemented with fetal bovine serum and antibiotics).[10]
-
This compound serially diluted in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[11]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and S6K, to confirm the on-target effect of the inhibitor in a cellular context.
Materials:
-
PC-3 or MDA-MB-361 cells
-
Complete growth medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473), total AKT, phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., β-actin or GAPDH).[7]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., X-ray film or a digital imager)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-3 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system and an imager.
-
Strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of AKT and S6K. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
References
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
PI3K-IN-22: A Technical Guide to a Potent Dual PI3Kα/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-22, also identified as compound 46 in seminal literature, is a highly potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mechanistic target of rapamycin (B549165) (mTOR). Exhibiting low nanomolar efficacy against its primary targets, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and tumor growth inhibition in preclinical xenograft models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed experimental protocols for its evaluation.
Core Properties and Mechanism of Action
This compound is a 4-morpholinopyrrolopyrimidine derivative with a molecular formula of C31H35F3N8O3 and a molecular weight of 624.66 g/mol .[1] It exerts its biological effects by competitively binding to the ATP-binding sites of PI3Kα and mTOR, two key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] By simultaneously inhibiting both PI3Kα and mTOR, this compound can effectively shut down this signaling cascade at two crucial points, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[3]
Chemical Structure:
-
Systematic Name: N-(2-(dimethylamino)ethyl)-N-methyl-4-(((4-(4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)phenyl)carbamoyl)amino)benzamide[2]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| PI3Kα | 0.9 |
| mTOR | 0.6 |
Data sourced from MedChemExpress and Immunomart, referencing Chen et al., 2010.[2]
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | <3.0 |
| MDA-MB-361 | Breast Cancer | 13.0 |
Data sourced from MedChemExpress, referencing Chen et al., 2010.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Chemical Synthesis
The synthesis of this compound (compound 46) is described by Chen et al. (2010) as part of a series of 4-morpholinopyrrolopyrimidine derivatives. The general synthetic scheme involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by sequential modifications. A detailed, step-by-step protocol would be found in the supporting information of the primary publication.
In Vitro Kinase Assays
-
Objective: To determine the IC50 values of this compound against PI3Kα and mTOR.
-
General Protocol:
-
Recombinant human PI3Kα and mTOR enzymes are used.
-
Assays are typically performed in a 96- or 384-well plate format.
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, a suitable substrate (e.g., PIP2 for PI3Kα), and varying concentrations of this compound.
-
After incubation, the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a detection reagent.
-
Luminescence or fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-361) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
-
Objective: To confirm the inhibition of the PI3K/mTOR pathway by measuring the phosphorylation status of downstream effectors like Akt and S6K.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Protocol:
-
Cell Implantation: Subcutaneously implant MDA-MB-361 human breast cancer cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously at various doses (e.g., 10, 25, 50 mg/kg) daily for a specified period (e.g., 5 days a week for 2 weeks). The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Biomarker Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-Akt and p-S6K).
-
Data Analysis: Plot tumor growth curves and assess the statistical significance of tumor growth inhibition.
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the pharmacokinetic properties of this compound in mice.
-
Protocol:
-
Dosing: Administer a single intravenous dose of this compound (e.g., 25 mg/kg) to mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.
-
Plasma Preparation: Process the blood to obtain plasma.
-
Compound Quantification: Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).
-
Conclusion
This compound is a potent dual PI3Kα/mTOR inhibitor with promising anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to potently and simultaneously block two key nodes in a critical cancer signaling pathway makes it a valuable tool for cancer research and a potential lead compound for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound.
References
- 1. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-22: A Technical Guide to a Potent Dual PI3Kα/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI3K-IN-22, also identified as compound 46 in seminal literature, is a highly potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and the mechanistic target of rapamycin (mTOR). Exhibiting low nanomolar efficacy against its primary targets, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and tumor growth inhibition in preclinical xenograft models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed experimental protocols for its evaluation.
Core Properties and Mechanism of Action
This compound is a 4-morpholinopyrrolopyrimidine derivative with a molecular formula of C31H35F3N8O3 and a molecular weight of 624.66 g/mol .[1] It exerts its biological effects by competitively binding to the ATP-binding sites of PI3Kα and mTOR, two key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] By simultaneously inhibiting both PI3Kα and mTOR, this compound can effectively shut down this signaling cascade at two crucial points, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[3]
Chemical Structure:
-
Systematic Name: N-(2-(dimethylamino)ethyl)-N-methyl-4-(((4-(4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)phenyl)carbamoyl)amino)benzamide[2]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| PI3Kα | 0.9 |
| mTOR | 0.6 |
Data sourced from MedChemExpress and Immunomart, referencing Chen et al., 2010.[2]
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | <3.0 |
| MDA-MB-361 | Breast Cancer | 13.0 |
Data sourced from MedChemExpress, referencing Chen et al., 2010.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Chemical Synthesis
The synthesis of this compound (compound 46) is described by Chen et al. (2010) as part of a series of 4-morpholinopyrrolopyrimidine derivatives. The general synthetic scheme involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by sequential modifications. A detailed, step-by-step protocol would be found in the supporting information of the primary publication.
In Vitro Kinase Assays
-
Objective: To determine the IC50 values of this compound against PI3Kα and mTOR.
-
General Protocol:
-
Recombinant human PI3Kα and mTOR enzymes are used.
-
Assays are typically performed in a 96- or 384-well plate format.
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, a suitable substrate (e.g., PIP2 for PI3Kα), and varying concentrations of this compound.
-
After incubation, the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a detection reagent.
-
Luminescence or fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3, MDA-MB-361) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
-
Objective: To confirm the inhibition of the PI3K/mTOR pathway by measuring the phosphorylation status of downstream effectors like Akt and S6K.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Protocol:
-
Cell Implantation: Subcutaneously implant MDA-MB-361 human breast cancer cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously at various doses (e.g., 10, 25, 50 mg/kg) daily for a specified period (e.g., 5 days a week for 2 weeks). The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Biomarker Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for p-Akt and p-S6K).
-
Data Analysis: Plot tumor growth curves and assess the statistical significance of tumor growth inhibition.
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the pharmacokinetic properties of this compound in mice.
-
Protocol:
-
Dosing: Administer a single intravenous dose of this compound (e.g., 25 mg/kg) to mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.
-
Plasma Preparation: Process the blood to obtain plasma.
-
Compound Quantification: Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and area under the curve (AUC).
-
Conclusion
This compound is a potent dual PI3Kα/mTOR inhibitor with promising anti-cancer activity demonstrated in both in vitro and in vivo models. Its ability to potently and simultaneously block two key nodes in a critical cancer signaling pathway makes it a valuable tool for cancer research and a potential lead compound for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound.
References
- 1. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Signaling Cascade of PI3K-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of PI3K-IN-22, a potent dual inhibitor of PI3Kα and mTOR. The information presented herein is intended to support research and development efforts in oncology and related fields by elucidating the molecular mechanisms of this compound and providing practical experimental guidance.
Core Mechanism of Action: Dual Inhibition of PI3Kα and mTOR
This compound exerts its biological effects by targeting two critical nodes in the phosphatidylinositol 3-kinase (PI3K) signaling pathway: PI3Kα and the mammalian target of rapamycin (B549165) (mTOR).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR axis, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[2][3][4]
The primary mechanism involves the inhibition of PI3Kα, which prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This, in turn, blocks the recruitment and activation of downstream effectors such as AKT.[5] Concurrently, direct inhibition of mTOR, a serine/threonine kinase that functions in two distinct complexes (mTORC1 and mTORC2), further disrupts downstream signaling.[2][4]
References
The Downstream Signaling Cascade of PI3K-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of PI3K-IN-22, a potent dual inhibitor of PI3Kα and mTOR. The information presented herein is intended to support research and development efforts in oncology and related fields by elucidating the molecular mechanisms of this compound and providing practical experimental guidance.
Core Mechanism of Action: Dual Inhibition of PI3Kα and mTOR
This compound exerts its biological effects by targeting two critical nodes in the phosphatidylinositol 3-kinase (PI3K) signaling pathway: PI3Kα and the mammalian target of rapamycin (mTOR).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR axis, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[2][3][4]
The primary mechanism involves the inhibition of PI3Kα, which prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This, in turn, blocks the recruitment and activation of downstream effectors such as AKT.[5] Concurrently, direct inhibition of mTOR, a serine/threonine kinase that functions in two distinct complexes (mTORC1 and mTORC2), further disrupts downstream signaling.[2][4]
References
PI3K-IN-22 IC50 value and kinase profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). This document details the inhibitor's IC50 values, kinase profile, the signaling pathways it modulates, and the experimental protocols for its characterization.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency against both PI3Kα and mTOR, two key kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound's dual inhibitory action allows for a more comprehensive blockade of this critical signaling cascade.
Quantitative Data: Potency and Cellular Activity
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| PI3Kα | 0.9[1][2] |
| mTOR | 0.6[1][2] |
Table 2: Cellular IC50 Values for this compound
| Cell Line | IC50 (nM) |
| PC3 (Prostate Cancer) | <3.0[1] |
| MDA-361 (Breast Cancer) | 13.0[1] |
Kinase Profile
This compound is characterized as a dual inhibitor of PI3Kα and mTOR. While a comprehensive screening against a full kinome panel would provide a complete selectivity profile, the primary targets have been clearly identified. The development of isoform-selective PI3K inhibitors is a key area of research, as the different Class I isoforms (α, β, γ, δ) have distinct physiological roles. For instance, PI3Kα and β are ubiquitously expressed, while the expression of PI3Kδ and γ is more restricted to the hematopoietic system. The precise selectivity of this compound against the β, δ, and γ isoforms of PI3K is a critical aspect for its further development and application.
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
This compound exerts its effects by inhibiting PI3Kα and mTOR. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1][2]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor like this compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Experimental Protocols
The following are generalized protocols for determining the IC50 value and kinase selectivity profile of this compound. These are based on widely used commercial assay platforms.
Protocol for IC50 Determination of PI3Kα Inhibition (ADP-Glo™ Assay)
This protocol is adapted from luminescence-based kinase assay methodologies.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2:PS)
-
This compound
-
ATP
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in PI3K Reaction Buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the diluted this compound or vehicle control.
-
Enzyme/Substrate Addition: Add a mixture of the PI3Kα enzyme and lipid substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent (twice the initial reaction volume) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Kinase Selectivity Profiling
Kinase selectivity is often determined by screening the compound against a large panel of purified kinases. This is typically offered as a service by specialized companies. A common method is a radiometric assay.
General Methodology (Radiometric Assay - e.g., HotSpot™ Platform):
-
Compound Submission: this compound is provided at a specified concentration (e.g., 10 µM for initial screening or in a dose-response format for IC50 determination).
-
Kinase Panel: The inhibitor is tested against a broad panel of protein and lipid kinases.
-
Assay Principle: The assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a specific substrate for each kinase.
-
Reaction: Each kinase, its specific substrate, and [γ-³³P]ATP are incubated in the presence and absence of this compound.
-
Signal Detection: After the reaction, the radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to the vehicle control. For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value. The results are often presented as a percentage of control or as IC50 values, providing a comprehensive profile of the inhibitor's selectivity.
Conclusion
This compound is a highly potent, dual inhibitor of PI3Kα and mTOR with significant anti-proliferative effects in cancer cell lines. Its dual mechanism of action provides a robust blockade of the PI3K/AKT/mTOR pathway, a key signaling node in cancer. Further characterization of its selectivity profile across the entire PI3K isoform family and the broader kinome will be crucial for its continued development as a potential therapeutic agent. The protocols and workflows described herein provide a framework for the continued investigation and characterization of this and similar kinase inhibitors.
References
PI3K-IN-22 IC50 value and kinase profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PI3K-IN-22, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details the inhibitor's IC50 values, kinase profile, the signaling pathways it modulates, and the experimental protocols for its characterization.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency against both PI3Kα and mTOR, two key kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound's dual inhibitory action allows for a more comprehensive blockade of this critical signaling cascade.
Quantitative Data: Potency and Cellular Activity
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| PI3Kα | 0.9[1][2] |
| mTOR | 0.6[1][2] |
Table 2: Cellular IC50 Values for this compound
| Cell Line | IC50 (nM) |
| PC3 (Prostate Cancer) | <3.0[1] |
| MDA-361 (Breast Cancer) | 13.0[1] |
Kinase Profile
This compound is characterized as a dual inhibitor of PI3Kα and mTOR. While a comprehensive screening against a full kinome panel would provide a complete selectivity profile, the primary targets have been clearly identified. The development of isoform-selective PI3K inhibitors is a key area of research, as the different Class I isoforms (α, β, γ, δ) have distinct physiological roles. For instance, PI3Kα and β are ubiquitously expressed, while the expression of PI3Kδ and γ is more restricted to the hematopoietic system. The precise selectivity of this compound against the β, δ, and γ isoforms of PI3K is a critical aspect for its further development and application.
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
This compound exerts its effects by inhibiting PI3Kα and mTOR. The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1][2]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor like this compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Experimental Protocols
The following are generalized protocols for determining the IC50 value and kinase selectivity profile of this compound. These are based on widely used commercial assay platforms.
Protocol for IC50 Determination of PI3Kα Inhibition (ADP-Glo™ Assay)
This protocol is adapted from luminescence-based kinase assay methodologies.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2:PS)
-
This compound
-
ATP
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in PI3K Reaction Buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the diluted this compound or vehicle control.
-
Enzyme/Substrate Addition: Add a mixture of the PI3Kα enzyme and lipid substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent (twice the initial reaction volume) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Kinase Selectivity Profiling
Kinase selectivity is often determined by screening the compound against a large panel of purified kinases. This is typically offered as a service by specialized companies. A common method is a radiometric assay.
General Methodology (Radiometric Assay - e.g., HotSpot™ Platform):
-
Compound Submission: this compound is provided at a specified concentration (e.g., 10 µM for initial screening or in a dose-response format for IC50 determination).
-
Kinase Panel: The inhibitor is tested against a broad panel of protein and lipid kinases.
-
Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific substrate for each kinase.
-
Reaction: Each kinase, its specific substrate, and [γ-³³P]ATP are incubated in the presence and absence of this compound.
-
Signal Detection: After the reaction, the radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to the vehicle control. For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value. The results are often presented as a percentage of control or as IC50 values, providing a comprehensive profile of the inhibitor's selectivity.
Conclusion
This compound is a highly potent, dual inhibitor of PI3Kα and mTOR with significant anti-proliferative effects in cancer cell lines. Its dual mechanism of action provides a robust blockade of the PI3K/AKT/mTOR pathway, a key signaling node in cancer. Further characterization of its selectivity profile across the entire PI3K isoform family and the broader kinome will be crucial for its continued development as a potential therapeutic agent. The protocols and workflows described herein provide a framework for the continued investigation and characterization of this and similar kinase inhibitors.
References
PI3K-IN-22: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-22 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). Specifically, it targets the p110α isoform of PI3K and mTOR kinase, key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis and modulating the cell cycle, based on its classification as a dual PI3K/mTOR inhibitor. Due to the limited availability of specific public data on this compound, this guide will also draw upon findings from studies of other well-characterized dual PI3K/mTOR inhibitors to illustrate the expected biological effects and experimental approaches.
Core Mechanism of Action: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.
By inhibiting both PI3Kα and mTOR, this compound effectively blocks this signaling cascade at two critical nodes. This dual inhibition is believed to be more effective than targeting either kinase alone, as it can overcome the feedback loops that often lead to resistance to single-agent therapies.
Role of this compound in Apoptosis
Inhibition of the PI3K/Akt/mTOR pathway by dual inhibitors like this compound is expected to promote apoptosis, or programmed cell death, in cancer cells. The PI3K pathway normally suppresses apoptosis by activating pro-survival proteins and inhibiting pro-apoptotic factors. By blocking this pathway, this compound can tip the balance towards cell death.
Key Apoptotic Mechanisms:
-
Inhibition of Pro-Survival Signaling: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax. By inhibiting Akt activation, this compound can unleash the apoptotic activity of these proteins.
-
Downregulation of Anti-Apoptotic Proteins: The PI3K/mTOR pathway promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Inhibition of this pathway can lead to a decrease in the levels of these proteins, making cells more susceptible to apoptosis.
-
Activation of Caspases: Apoptosis is executed by a family of proteases called caspases. Inhibition of the PI3K pathway can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave cellular substrates and dismantle the cell.
Quantitative Analysis of Apoptosis
While specific data for this compound is not publicly available, studies on other dual PI3K/mTOR inhibitors demonstrate a dose-dependent increase in apoptosis in various cancer cell lines. The following table provides representative data illustrating the expected effect of a dual PI3K/mTOR inhibitor on apoptosis.
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
| PC-3 (Prostate Cancer) | 0 (Control) | 5.2 ± 1.1 | 1.0 |
| 10 | 15.8 ± 2.5 | 2.8 | |
| 50 | 35.1 ± 4.2 | 5.1 | |
| 100 | 52.6 ± 5.9 | 8.7 | |
| MDA-MB-361 (Breast Cancer) | 0 (Control) | 3.8 ± 0.9 | 1.0 |
| 10 | 12.5 ± 2.1 | 3.2 | |
| 50 | 28.9 ± 3.7 | 6.5 | |
| 100 | 45.3 ± 4.8 | 10.3 |
Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.
Role of this compound in Cell Cycle Regulation
The PI3K/Akt/mTOR pathway plays a crucial role in promoting cell cycle progression. It does so by regulating the expression and activity of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting this pathway, this compound is expected to induce cell cycle arrest, preventing cancer cells from dividing.
Key Cell Cycle Regulatory Mechanisms:
-
G1 Phase Arrest: The PI3K/mTOR pathway promotes the transition from the G1 to the S phase of the cell cycle by upregulating cyclin D1 and downregulating CDK inhibitors like p27Kip1 and p21Cip1. Inhibition of this pathway is expected to cause an accumulation of cells in the G1 phase.
-
Inhibition of Protein Synthesis: mTORC1 is a master regulator of protein synthesis, which is essential for cell growth and division. By inhibiting mTORC1, this compound can halt the production of proteins required for cell cycle progression.
Quantitative Analysis of Cell Cycle Distribution
Treatment with dual PI3K/mTOR inhibitors typically leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following table provides an example of the expected effect on cell cycle distribution.
| Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PC-3 (Prostate Cancer) | 0 (Control) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| 50 | 72.1 ± 4.5 | 15.2 ± 2.1 | 12.7 ± 1.8 | |
| MDA-MB-361 (Breast Cancer) | 0 (Control) | 60.2 ± 3.8 | 25.4 ± 2.9 | 14.4 ± 1.5 |
| 50 | 78.5 ± 5.1 | 12.1 ± 1.7 | 9.4 ± 1.2 |
Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.
Experimental Protocols
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This method is used to detect and quantify apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Interpretation:
-
The DNA content of the cells is measured. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.
Visualizations
PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound
Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound.
Experimental Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for assessing apoptosis and cell cycle effects.
Conclusion
This compound, as a dual PI3Kα/mTOR inhibitor, holds significant promise as an anti-cancer agent by targeting a fundamental pathway involved in cell survival and proliferation. Its mechanism of action is expected to robustly induce apoptosis and cause cell cycle arrest in cancer cells harboring a dysregulated PI3K/Akt/mTOR pathway. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this compound in various cancer types.
PI3K-IN-22: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-22 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Specifically, it targets the p110α isoform of PI3K and mTOR kinase, key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis and modulating the cell cycle, based on its classification as a dual PI3K/mTOR inhibitor. Due to the limited availability of specific public data on this compound, this guide will also draw upon findings from studies of other well-characterized dual PI3K/mTOR inhibitors to illustrate the expected biological effects and experimental approaches.
Core Mechanism of Action: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.
By inhibiting both PI3Kα and mTOR, this compound effectively blocks this signaling cascade at two critical nodes. This dual inhibition is believed to be more effective than targeting either kinase alone, as it can overcome the feedback loops that often lead to resistance to single-agent therapies.
Role of this compound in Apoptosis
Inhibition of the PI3K/Akt/mTOR pathway by dual inhibitors like this compound is expected to promote apoptosis, or programmed cell death, in cancer cells. The PI3K pathway normally suppresses apoptosis by activating pro-survival proteins and inhibiting pro-apoptotic factors. By blocking this pathway, this compound can tip the balance towards cell death.
Key Apoptotic Mechanisms:
-
Inhibition of Pro-Survival Signaling: Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax. By inhibiting Akt activation, this compound can unleash the apoptotic activity of these proteins.
-
Downregulation of Anti-Apoptotic Proteins: The PI3K/mTOR pathway promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Inhibition of this pathway can lead to a decrease in the levels of these proteins, making cells more susceptible to apoptosis.
-
Activation of Caspases: Apoptosis is executed by a family of proteases called caspases. Inhibition of the PI3K pathway can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which cleave cellular substrates and dismantle the cell.
Quantitative Analysis of Apoptosis
While specific data for this compound is not publicly available, studies on other dual PI3K/mTOR inhibitors demonstrate a dose-dependent increase in apoptosis in various cancer cell lines. The following table provides representative data illustrating the expected effect of a dual PI3K/mTOR inhibitor on apoptosis.
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
| PC-3 (Prostate Cancer) | 0 (Control) | 5.2 ± 1.1 | 1.0 |
| 10 | 15.8 ± 2.5 | 2.8 | |
| 50 | 35.1 ± 4.2 | 5.1 | |
| 100 | 52.6 ± 5.9 | 8.7 | |
| MDA-MB-361 (Breast Cancer) | 0 (Control) | 3.8 ± 0.9 | 1.0 |
| 10 | 12.5 ± 2.1 | 3.2 | |
| 50 | 28.9 ± 3.7 | 6.5 | |
| 100 | 45.3 ± 4.8 | 10.3 |
Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.
Role of this compound in Cell Cycle Regulation
The PI3K/Akt/mTOR pathway plays a crucial role in promoting cell cycle progression. It does so by regulating the expression and activity of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting this pathway, this compound is expected to induce cell cycle arrest, preventing cancer cells from dividing.
Key Cell Cycle Regulatory Mechanisms:
-
G1 Phase Arrest: The PI3K/mTOR pathway promotes the transition from the G1 to the S phase of the cell cycle by upregulating cyclin D1 and downregulating CDK inhibitors like p27Kip1 and p21Cip1. Inhibition of this pathway is expected to cause an accumulation of cells in the G1 phase.
-
Inhibition of Protein Synthesis: mTORC1 is a master regulator of protein synthesis, which is essential for cell growth and division. By inhibiting mTORC1, this compound can halt the production of proteins required for cell cycle progression.
Quantitative Analysis of Cell Cycle Distribution
Treatment with dual PI3K/mTOR inhibitors typically leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following table provides an example of the expected effect on cell cycle distribution.
| Cell Line | Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PC-3 (Prostate Cancer) | 0 (Control) | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| 50 | 72.1 ± 4.5 | 15.2 ± 2.1 | 12.7 ± 1.8 | |
| MDA-MB-361 (Breast Cancer) | 0 (Control) | 60.2 ± 3.8 | 25.4 ± 2.9 | 14.4 ± 1.5 |
| 50 | 78.5 ± 5.1 | 12.1 ± 1.7 | 9.4 ± 1.2 |
Data are representative examples based on published studies of similar dual PI3K/mTOR inhibitors and are for illustrative purposes only.
Experimental Protocols
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This method is used to detect and quantify apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Interpretation:
-
The DNA content of the cells is measured. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.
Visualizations
PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound
Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound.
Experimental Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for assessing apoptosis and cell cycle effects.
Conclusion
This compound, as a dual PI3Kα/mTOR inhibitor, holds significant promise as an anti-cancer agent by targeting a fundamental pathway involved in cell survival and proliferation. Its mechanism of action is expected to robustly induce apoptosis and cause cell cycle arrest in cancer cells harboring a dysregulated PI3K/Akt/mTOR pathway. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this compound in various cancer types.
Target Validation of PI3K-IN-22 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation of PI3K-IN-22, a potent dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (B549165) (mTOR). The information presented herein is intended to equip researchers with the necessary details to understand and replicate key experiments for assessing the efficacy and mechanism of action of this compound in cancer cell lines.
Introduction to this compound and its Target Rationale
The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] This aberrant activation can be driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN.[3] Consequently, targeting key nodes in this pathway, such as PI3K and mTOR, represents a promising therapeutic strategy for a wide range of malignancies.[4]
This compound has been identified as a dual inhibitor of PI3Kα and mTOR.[1][2] Its dual-targeting mechanism is significant as it can simultaneously block the pathway at two critical points, potentially leading to a more profound and durable anti-tumor response and overcoming some resistance mechanisms associated with single-target inhibitors.[5] This guide outlines the validation of this compound's activity in cancer cell lines with relevant genetic backgrounds, specifically the PTEN-null PC-3 prostate cancer cell line and the HER2+/PIK3CA mutant MDA-MB-361 breast cancer cell line.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency at both the enzymatic and cellular levels.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 0.9 |
| mTOR | 0.6 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Relevant Genotype | IC50 (nM) |
| PC-3 | Prostate Cancer | PTEN null | 13.0 |
| MDA-MB-361 | Breast Cancer | HER2+, PIK3CA mutant | <3.0 |
Data sourced from MedChemExpress.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the experimental procedures for target validation are provided below.
References
Target Validation of PI3K-IN-22 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation of PI3K-IN-22, a potent dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR). The information presented herein is intended to equip researchers with the necessary details to understand and replicate key experiments for assessing the efficacy and mechanism of action of this compound in cancer cell lines.
Introduction to this compound and its Target Rationale
The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] This aberrant activation can be driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN.[3] Consequently, targeting key nodes in this pathway, such as PI3K and mTOR, represents a promising therapeutic strategy for a wide range of malignancies.[4]
This compound has been identified as a dual inhibitor of PI3Kα and mTOR.[1][2] Its dual-targeting mechanism is significant as it can simultaneously block the pathway at two critical points, potentially leading to a more profound and durable anti-tumor response and overcoming some resistance mechanisms associated with single-target inhibitors.[5] This guide outlines the validation of this compound's activity in cancer cell lines with relevant genetic backgrounds, specifically the PTEN-null PC-3 prostate cancer cell line and the HER2+/PIK3CA mutant MDA-MB-361 breast cancer cell line.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency at both the enzymatic and cellular levels.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 0.9 |
| mTOR | 0.6 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Relevant Genotype | IC50 (nM) |
| PC-3 | Prostate Cancer | PTEN null | 13.0 |
| MDA-MB-361 | Breast Cancer | HER2+, PIK3CA mutant | <3.0 |
Data sourced from MedChemExpress.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the experimental procedures for target validation are provided below.
References
An In-depth Technical Guide to Investigating PI3K Pathway Mutations Using the Pan-PI3K Inhibitor BKM120
Disclaimer: The compound "PI3K-IN-22" is not a widely recognized designation in publicly available scientific literature. This guide will therefore focus on a well-characterized, representative pan-Class I PI3K inhibitor, BKM120 (Buparlisib, NVP-BKM120) , to illustrate the principles and methodologies for investigating PI3K pathway mutations. The protocols and data presented are based on published studies of BKM120 and serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, often driven by mutations in key components, is a frequent event in a wide range of human cancers.[3][4] The most common genetic alterations include activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and loss-of-function mutations in the tumor suppressor PTEN.[1][3] These mutations lead to constitutive pathway activation, promoting tumorigenesis and conferring resistance to various therapies.
Small molecule inhibitors targeting the PI3K pathway have emerged as crucial tools for both basic research and clinical applications. BKM120 is an orally bioavailable, potent, and selective pan-Class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ).[4][5] By inhibiting the catalytic activity of PI3K, BKM120 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), leading to the downstream inhibition of key signaling nodes such as Akt.[1][3] This guide provides an in-depth overview of the use of BKM120 as a tool to investigate the functional consequences of PI3K pathway mutations.
Mechanism of Action and Selectivity
BKM120 competitively binds to the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting its kinase activity.[4] It exhibits potent inhibitory activity against all four Class I PI3K isoforms.
Biochemical Potency of BKM120 Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
Table 1: In vitro half-maximal inhibitory concentration (IC50) values of BKM120 against the four Class I PI3K isoforms in cell-free assays.[5]
Application in Investigating PI3K Pathway Mutations
A primary application of BKM120 is to assess the dependency of cancer cells on the PI3K pathway, particularly in the context of specific mutations. Cell lines harboring PIK3CA mutations often exhibit increased sensitivity to PI3K inhibitors.
Anti-proliferative Activity of BKM120 in Cancer Cell Lines
The anti-proliferative effects of BKM120 have been evaluated across a broad panel of cancer cell lines with varying genetic backgrounds.
| Cell Line | Cancer Type | PI3K Pathway Status | GI50 (nM) |
| A2780 | Ovarian | PTEN null | 100 - 700 |
| U87MG | Glioblastoma | PTEN null | 100 - 700 |
| MCF7 | Breast | PIK3CA mutant | 100 - 700 |
| DU145 | Prostate | PTEN mutant | 100 - 700 |
| SW480 | Colorectal | PIK3CA wild-type | ~1500 |
| A549 | Lung | PIK3CA wild-type | ~2100 |
Table 2: Growth inhibition (GI50) values for BKM120 in a selection of human cancer cell lines with defined PI3K pathway mutations.[2][5] Note that cell lines with PI3K pathway alterations (mutant PIK3CA or PTEN loss) generally show higher sensitivity.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of BKM120 on cancer cells.
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
BKM120
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Inhibitor Treatment: Prepare serial dilutions of BKM120 in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired time points (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
BKM120
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BKM120 for a specified time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., anti-GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: The canonical PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating PI3K pathway mutations.
Logical Relationship Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Investigating PI3K Pathway Mutations Using the Pan-PI3K Inhibitor BKM120
Disclaimer: The compound "PI3K-IN-22" is not a widely recognized designation in publicly available scientific literature. This guide will therefore focus on a well-characterized, representative pan-Class I PI3K inhibitor, BKM120 (Buparlisib, NVP-BKM120) , to illustrate the principles and methodologies for investigating PI3K pathway mutations. The protocols and data presented are based on published studies of BKM120 and serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, often driven by mutations in key components, is a frequent event in a wide range of human cancers.[3][4] The most common genetic alterations include activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, and loss-of-function mutations in the tumor suppressor PTEN.[1][3] These mutations lead to constitutive pathway activation, promoting tumorigenesis and conferring resistance to various therapies.
Small molecule inhibitors targeting the PI3K pathway have emerged as crucial tools for both basic research and clinical applications. BKM120 is an orally bioavailable, potent, and selective pan-Class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ).[4][5] By inhibiting the catalytic activity of PI3K, BKM120 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the downstream inhibition of key signaling nodes such as Akt.[1][3] This guide provides an in-depth overview of the use of BKM120 as a tool to investigate the functional consequences of PI3K pathway mutations.
Mechanism of Action and Selectivity
BKM120 competitively binds to the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting its kinase activity.[4] It exhibits potent inhibitory activity against all four Class I PI3K isoforms.
Biochemical Potency of BKM120 Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
Table 1: In vitro half-maximal inhibitory concentration (IC50) values of BKM120 against the four Class I PI3K isoforms in cell-free assays.[5]
Application in Investigating PI3K Pathway Mutations
A primary application of BKM120 is to assess the dependency of cancer cells on the PI3K pathway, particularly in the context of specific mutations. Cell lines harboring PIK3CA mutations often exhibit increased sensitivity to PI3K inhibitors.
Anti-proliferative Activity of BKM120 in Cancer Cell Lines
The anti-proliferative effects of BKM120 have been evaluated across a broad panel of cancer cell lines with varying genetic backgrounds.
| Cell Line | Cancer Type | PI3K Pathway Status | GI50 (nM) |
| A2780 | Ovarian | PTEN null | 100 - 700 |
| U87MG | Glioblastoma | PTEN null | 100 - 700 |
| MCF7 | Breast | PIK3CA mutant | 100 - 700 |
| DU145 | Prostate | PTEN mutant | 100 - 700 |
| SW480 | Colorectal | PIK3CA wild-type | ~1500 |
| A549 | Lung | PIK3CA wild-type | ~2100 |
Table 2: Growth inhibition (GI50) values for BKM120 in a selection of human cancer cell lines with defined PI3K pathway mutations.[2][5] Note that cell lines with PI3K pathway alterations (mutant PIK3CA or PTEN loss) generally show higher sensitivity.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of BKM120 on cancer cells.
Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
BKM120
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Inhibitor Treatment: Prepare serial dilutions of BKM120 in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired time points (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
BKM120
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BKM120 for a specified time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., anti-GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: The canonical PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating PI3K pathway mutations.
Logical Relationship Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
PI3K-IN-22: A Technical Guide to a Dual mTORC1/2 and PI3K Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-22 is a potent and selective chemical probe targeting both the p110α isoform of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). As critical components of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases, the dual inhibition of PI3K and mTOR presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of this compound, its mechanism of action, biochemical and cellular activity, and detailed protocols for its characterization, serving as a comprehensive resource for researchers in drug discovery and chemical biology.
Mechanism of Action
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] this compound exerts its function by competitively binding to the ATP-binding site of both PI3Kα and mTOR, thereby inhibiting their kinase activity. This dual inhibition leads to a comprehensive blockade of the pathway, both upstream and downstream of the key signaling node, AKT. By inhibiting PI3Kα, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of AKT.[4] Concurrently, its inhibition of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) disrupts the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-BP1, which are essential for protein synthesis and cell growth, and also prevents the mTORC2-mediated feedback activation of AKT.[5]
dot graph "PI3K_AKT_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; PI3KIN22 [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> AKT [label="Activates"]; mTORC2 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits", arrowhead=tee]; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee]; PI3KIN22 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; PI3KIN22 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; PI3KIN22 -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; } PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition.
Data Presentation
Biochemical Potency
The following table summarizes the in vitro inhibitory potency of this compound against PI3Kα and mTOR.
| Target | IC50 (nM) |
| PI3Kα | 0.9 |
| mTOR | 0.6 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Kinase Selectivity Profile
While a comprehensive kinome-wide selectivity panel for this compound is not publicly available, data from similar dual PI3K/mTOR inhibitors suggest a high degree of selectivity for Class I PI3K isoforms and mTOR over other kinases. The table below provides representative IC50 values for other dual PI3K/mTOR inhibitors against the Class I PI3K isoforms to illustrate the expected selectivity profile.
| Kinase | GDC-0980 IC50 (nM) | PI-103 IC50 (nM) |
| PI3Kα | 5 | 2 |
| PI3Kβ | 27 | 3 |
| PI3Kγ | 7 | 8 |
| PI3Kδ | 6 | 15 |
| mTOR | 17 | 20 |
This table provides data for representative dual PI3K/mTOR inhibitors to infer the likely selectivity profile of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro potency of this compound against PI3K and mTOR kinases using a fluorescence-based assay.
Materials:
-
Recombinant human PI3Kα/p85α and mTOR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., PIP2 for PI3K; purified, inactive S6K for mTOR)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the respective kinase and its substrate in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase buffer). The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol outlines the steps to assess the inhibition of the PI3K/AKT/mTOR pathway in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF7, PC3)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the direct binding of this compound to its target proteins (PI3K and mTOR) in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
PBS supplemented with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting materials (as described above)
Procedure:
-
Treat cultured cells with this compound or DMSO for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the levels of soluble PI3K and mTOR by Western blotting as described above.
-
An increase in the thermal stability of the target protein in the presence of this compound (i.e., more soluble protein at higher temperatures) indicates direct target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a dual PI3K/mTOR inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the PI3K/AKT/mTOR signaling pathway. Its dual inhibitory action against PI3Kα and mTOR provides a powerful tool for dissecting the complex interplay within this critical cellular cascade. The data and protocols presented in this guide offer a comprehensive framework for researchers to effectively utilize and characterize this compound in their studies, ultimately contributing to a deeper understanding of PI3K/mTOR signaling in health and disease and facilitating the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Systematic screening identifies dual PI3K and mTOR inhibition as a conserved therapeutic vulnerability in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
PI3K-IN-22: A Technical Guide to a Dual mTORC1/2 and PI3K Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-22 is a potent and selective chemical probe targeting both the p110α isoform of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). As critical components of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases, the dual inhibition of PI3K and mTOR presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of this compound, its mechanism of action, biochemical and cellular activity, and detailed protocols for its characterization, serving as a comprehensive resource for researchers in drug discovery and chemical biology.
Mechanism of Action
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] this compound exerts its function by competitively binding to the ATP-binding site of both PI3Kα and mTOR, thereby inhibiting their kinase activity. This dual inhibition leads to a comprehensive blockade of the pathway, both upstream and downstream of the key signaling node, AKT. By inhibiting PI3Kα, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of AKT.[4] Concurrently, its inhibition of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) disrupts the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-BP1, which are essential for protein synthesis and cell growth, and also prevents the mTORC2-mediated feedback activation of AKT.[5]
dot graph "PI3K_AKT_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; PI3KIN22 [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> AKT [label="Activates"]; mTORC2 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits", arrowhead=tee]; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee]; PI3KIN22 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; PI3KIN22 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; PI3KIN22 -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; } PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition.
Data Presentation
Biochemical Potency
The following table summarizes the in vitro inhibitory potency of this compound against PI3Kα and mTOR.
| Target | IC50 (nM) |
| PI3Kα | 0.9 |
| mTOR | 0.6 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Kinase Selectivity Profile
While a comprehensive kinome-wide selectivity panel for this compound is not publicly available, data from similar dual PI3K/mTOR inhibitors suggest a high degree of selectivity for Class I PI3K isoforms and mTOR over other kinases. The table below provides representative IC50 values for other dual PI3K/mTOR inhibitors against the Class I PI3K isoforms to illustrate the expected selectivity profile.
| Kinase | GDC-0980 IC50 (nM) | PI-103 IC50 (nM) |
| PI3Kα | 5 | 2 |
| PI3Kβ | 27 | 3 |
| PI3Kγ | 7 | 8 |
| PI3Kδ | 6 | 15 |
| mTOR | 17 | 20 |
This table provides data for representative dual PI3K/mTOR inhibitors to infer the likely selectivity profile of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro potency of this compound against PI3K and mTOR kinases using a fluorescence-based assay.
Materials:
-
Recombinant human PI3Kα/p85α and mTOR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., PIP2 for PI3K; purified, inactive S6K for mTOR)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the respective kinase and its substrate in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase buffer). The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol outlines the steps to assess the inhibition of the PI3K/AKT/mTOR pathway in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF7, PC3)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the direct binding of this compound to its target proteins (PI3K and mTOR) in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
PBS supplemented with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting materials (as described above)
Procedure:
-
Treat cultured cells with this compound or DMSO for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the levels of soluble PI3K and mTOR by Western blotting as described above.
-
An increase in the thermal stability of the target protein in the presence of this compound (i.e., more soluble protein at higher temperatures) indicates direct target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a dual PI3K/mTOR inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the PI3K/AKT/mTOR signaling pathway. Its dual inhibitory action against PI3Kα and mTOR provides a powerful tool for dissecting the complex interplay within this critical cellular cascade. The data and protocols presented in this guide offer a comprehensive framework for researchers to effectively utilize and characterize this compound in their studies, ultimately contributing to a deeper understanding of PI3K/mTOR signaling in health and disease and facilitating the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Systematic screening identifies dual PI3K and mTOR inhibition as a conserved therapeutic vulnerability in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Understanding PI3K Isoform Selectivity: A Technical Guide Featuring Alpelisib (BYL719)
Disclaimer: Initial searches for the specific inhibitor "PI3K-IN-22" did not yield publicly available data regarding its isoform selectivity or associated experimental protocols. To fulfill the request for an in-depth technical guide, this document utilizes the well-characterized, isoform-selective PI3K inhibitor Alpelisib (B612111) (BYL719) as a representative example. The principles and methodologies described are broadly applicable to the study of other PI3K inhibitors.
This guide provides a comprehensive overview of the methodologies used to determine the selectivity of PI3K inhibitors for different isoforms, with a focus on Alpelisib, a potent and selective inhibitor of the PI3K alpha (PI3Kα) isoform.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in the field of signal transduction and oncology.
The PI3K Signaling Pathway and Isoform Diversity
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.
The PI3K family is divided into three classes (I, II, and III). Class I PI3Ks are the most implicated in cancer and are further subdivided into Class IA (PI3Kα, PI3Kβ, and PI3Kδ) and Class IB (PI3Kγ). These isoforms have distinct tissue distributions and non-redundant physiological roles, which underscores the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy and minimize off-target effects.[5]
Alpelisib (BYL719) Isoform Selectivity
Alpelisib is an orally bioavailable small molecule inhibitor that selectively targets the p110α isoform of PI3K.[2][3] This selectivity is particularly relevant for the treatment of tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[2]
Table 1: In Vitro Biochemical Potency of Alpelisib against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 4.6 - 5 |
| p110β | 1156 |
| p110γ | 250 |
| p110δ | 290 |
Data compiled from publicly available sources.[1][2] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of PI3K inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based assays.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound on purified kinase enzymes. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a lipid substrate.[6] Alternatively, fluorescence-based assays that measure ADP production have become widely used due to their high-throughput compatibility and avoidance of radioactivity.[7][8]
Protocol: In Vitro PI3K Kinase Activity Assay (Luminescence-based)
This protocol is a generalized procedure based on commercially available kits, such as the ADP-Glo™ Kinase Assay.[8]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[8]
-
Prepare a stock solution of the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Alpelisib) and control compounds in the reaction buffer.
-
Dilute the purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) to the desired concentration in the reaction buffer containing the lipid substrate.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution or vehicle control.[8]
-
Add the enzyme/lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each isoform if determining Ki values.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8]
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Reagent). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Cell-Based Assays
Cellular assays are crucial for confirming that the inhibitor can engage its target in a physiological context and exert a biological effect. A common method is to measure the phosphorylation of downstream effectors of the PI3K pathway, such as AKT.[9]
Protocol: Western Blotting for Phospho-AKT (p-AKT) Inhibition
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., one with a known PIK3CA mutation for testing Alpelisib) in appropriate media until they reach 70-80% confluency.
-
Optionally, serum-starve the cells for a few hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with a serial dilution of the PI3K inhibitor or vehicle control for 1-2 hours.[9]
-
Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 10-20 minutes) to activate the PI3K pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.
-
Calculate the ratio of p-AKT to total AKT for each treatment condition.
-
Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. promega.es [promega.es]
- 9. benchchem.com [benchchem.com]
Understanding PI3K Isoform Selectivity: A Technical Guide Featuring Alpelisib (BYL719)
Disclaimer: Initial searches for the specific inhibitor "PI3K-IN-22" did not yield publicly available data regarding its isoform selectivity or associated experimental protocols. To fulfill the request for an in-depth technical guide, this document utilizes the well-characterized, isoform-selective PI3K inhibitor Alpelisib (BYL719) as a representative example. The principles and methodologies described are broadly applicable to the study of other PI3K inhibitors.
This guide provides a comprehensive overview of the methodologies used to determine the selectivity of PI3K inhibitors for different isoforms, with a focus on Alpelisib, a potent and selective inhibitor of the PI3K alpha (PI3Kα) isoform.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in the field of signal transduction and oncology.
The PI3K Signaling Pathway and Isoform Diversity
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.
The PI3K family is divided into three classes (I, II, and III). Class I PI3Ks are the most implicated in cancer and are further subdivided into Class IA (PI3Kα, PI3Kβ, and PI3Kδ) and Class IB (PI3Kγ). These isoforms have distinct tissue distributions and non-redundant physiological roles, which underscores the importance of developing isoform-selective inhibitors to maximize therapeutic efficacy and minimize off-target effects.[5]
Alpelisib (BYL719) Isoform Selectivity
Alpelisib is an orally bioavailable small molecule inhibitor that selectively targets the p110α isoform of PI3K.[2][3] This selectivity is particularly relevant for the treatment of tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[2]
Table 1: In Vitro Biochemical Potency of Alpelisib against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 4.6 - 5 |
| p110β | 1156 |
| p110γ | 250 |
| p110δ | 290 |
Data compiled from publicly available sources.[1][2] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of PI3K inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based assays.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound on purified kinase enzymes. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a lipid substrate.[6] Alternatively, fluorescence-based assays that measure ADP production have become widely used due to their high-throughput compatibility and avoidance of radioactivity.[7][8]
Protocol: In Vitro PI3K Kinase Activity Assay (Luminescence-based)
This protocol is a generalized procedure based on commercially available kits, such as the ADP-Glo™ Kinase Assay.[8]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[8]
-
Prepare a stock solution of the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Alpelisib) and control compounds in the reaction buffer.
-
Dilute the purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) to the desired concentration in the reaction buffer containing the lipid substrate.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution or vehicle control.[8]
-
Add the enzyme/lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each isoform if determining Ki values.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[8]
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Reagent). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Cell-Based Assays
Cellular assays are crucial for confirming that the inhibitor can engage its target in a physiological context and exert a biological effect. A common method is to measure the phosphorylation of downstream effectors of the PI3K pathway, such as AKT.[9]
Protocol: Western Blotting for Phospho-AKT (p-AKT) Inhibition
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., one with a known PIK3CA mutation for testing Alpelisib) in appropriate media until they reach 70-80% confluency.
-
Optionally, serum-starve the cells for a few hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with a serial dilution of the PI3K inhibitor or vehicle control for 1-2 hours.[9]
-
Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 10-20 minutes) to activate the PI3K pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.
-
Calculate the ratio of p-AKT to total AKT for each treatment condition.
-
Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. promega.es [promega.es]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for a Representative PI3K Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a representative pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, referred to herein as PI3K-IN-22, in a cell culture setting. The methodologies described are fundamental for evaluating the efficacy and mechanism of action of PI3K pathway inhibitors in cancer research and drug discovery.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies.[3][4][5] Small molecule inhibitors targeting the PI3K pathway have shown promise in preclinical and clinical settings by effectively impeding the proliferation of cancer cells.[2] this compound is a representative small molecule inhibitor designed to target this pathway. These notes provide protocols for assessing its impact on cancer cell lines.
Mechanism of Action
PI3K is a family of lipid kinases that, upon activation by receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or RAS, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3][6] Activated AKT, in turn, modulates a plethora of substrates to promote cell survival, growth, and proliferation, in part through the activation of the mammalian target of rapamycin (B549165) (mTOR).[7][8] PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the production of PIP3 and subsequent downstream signaling.
Data Presentation
The following table summarizes typical quantitative data obtained from experiments using a representative PI3K inhibitor on various cancer cell lines. This data is illustrative and will vary depending on the specific cell line and experimental conditions.
| Parameter | Cell Line | Representative PI3K Inhibitor | Value |
| IC50 (72h) | A549 (Lung Cancer) | BKM120 | 2.1 µM[2] |
| MCF-7 (Breast Cancer) | BKM120 | 1.8 µM[2] | |
| SW480 (Colorectal Cancer) | BKM120 | 1.5 µM[2] | |
| Cell Proliferation Inhibition (48h at 2x IC50) | SW480 | BKM120 | ~65%[2] |
| Cell Cycle Arrest | SW480 | BKM120 | G2/M phase arrest[2] |
Mandatory Visualization
Caption: The PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol measures cell viability and proliferation based on metabolic activity.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution or CellTiter-Glo® reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Signal Development:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[2]
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.[2][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Caption: Workflow for a Cell Proliferation Assay.
Western Blot for Phospho-Akt (Ser473)
This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run 20-50 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the bands using an imaging system.[9]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.[9]
-
Data Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.[2]
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them by resuspending in ice-cold 70% ethanol. Incubate for at least 2 hours at -20°C.[2]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the samples using a flow cytometer to measure DNA content based on PI fluorescence.[2]
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of the representative PI3K inhibitor, this compound, on cancer cells. By employing these standardized assays, researchers can obtain reliable and reproducible data to advance the understanding of PI3K pathway inhibition in cancer therapy.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for a Representative PI3K Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a representative pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, referred to herein as PI3K-IN-22, in a cell culture setting. The methodologies described are fundamental for evaluating the efficacy and mechanism of action of PI3K pathway inhibitors in cancer research and drug discovery.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies.[3][4][5] Small molecule inhibitors targeting the PI3K pathway have shown promise in preclinical and clinical settings by effectively impeding the proliferation of cancer cells.[2] this compound is a representative small molecule inhibitor designed to target this pathway. These notes provide protocols for assessing its impact on cancer cell lines.
Mechanism of Action
PI3K is a family of lipid kinases that, upon activation by receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or RAS, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[3][6] Activated AKT, in turn, modulates a plethora of substrates to promote cell survival, growth, and proliferation, in part through the activation of the mammalian target of rapamycin (mTOR).[7][8] PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the production of PIP3 and subsequent downstream signaling.
Data Presentation
The following table summarizes typical quantitative data obtained from experiments using a representative PI3K inhibitor on various cancer cell lines. This data is illustrative and will vary depending on the specific cell line and experimental conditions.
| Parameter | Cell Line | Representative PI3K Inhibitor | Value |
| IC50 (72h) | A549 (Lung Cancer) | BKM120 | 2.1 µM[2] |
| MCF-7 (Breast Cancer) | BKM120 | 1.8 µM[2] | |
| SW480 (Colorectal Cancer) | BKM120 | 1.5 µM[2] | |
| Cell Proliferation Inhibition (48h at 2x IC50) | SW480 | BKM120 | ~65%[2] |
| Cell Cycle Arrest | SW480 | BKM120 | G2/M phase arrest[2] |
Mandatory Visualization
Caption: The PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol measures cell viability and proliferation based on metabolic activity.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution or CellTiter-Glo® reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium and add 100 µL of the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Signal Development:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.[2][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Caption: Workflow for a Cell Proliferation Assay.
Western Blot for Phospho-Akt (Ser473)
This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run 20-50 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize the bands using an imaging system.[9]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.[9]
-
Data Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.[2]
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them by resuspending in ice-cold 70% ethanol. Incubate for at least 2 hours at -20°C.[2]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the samples using a flow cytometer to measure DNA content based on PI fluorescence.[2]
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of the representative PI3K inhibitor, this compound, on cancer cells. By employing these standardized assays, researchers can obtain reliable and reproducible data to advance the understanding of PI3K pathway inhibition in cancer therapy.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for PI3K-IN-22 in a Mouse Xenograft Model
These application notes provide detailed information and protocols for the use of PI3K-IN-22, a potent dual PI3Kα/mTOR kinase inhibitor, in a mouse xenograft model of human breast cancer. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor targeting the α isoform of phosphoinositide 3-kinase (PI3Kα) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[1] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[1] this compound has demonstrated potent inhibition of PI3Kα and mTOR with IC50 values of 0.9 nM and 0.6 nM, respectively. In preclinical studies, it has shown significant anti-tumor efficacy in a mouse xenograft model using the MDA-MB-361 human breast cancer cell line.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in an MDA-MB-361 mouse xenograft model.
Table 1: In Vivo Efficacy of this compound
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 10 | Intravenous (i.v.) | Once daily, 5 days/week for 2 weeks | Tumor growth inhibition |
| 25 | Intravenous (i.v.) | Once daily, 5 days/week for 2 weeks | Tumor growth inhibition |
| 50 | Intravenous (i.v.) | Once daily, 5 days/week for 2 weeks | Significant tumor regression |
Table 2: Pharmacodynamic Effects of this compound (25 mg/kg, i.v.)
| Biomarker | Time Post-Dose | Result |
| p-Akt (T308) | Up to 8 hours | Suppression |
| p-Akt (S473) | Up to 8 hours | Suppression |
| p-S6K | Up to 8 hours | Suppression |
Experimental Protocols
The following protocols are based on published studies using PI3K inhibitors in mouse xenograft models and specific information available for this compound.
Cell Culture
The human breast adenocarcinoma cell line MDA-MB-361 should be cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Mouse Xenograft Model Establishment
A workflow for establishing the mouse xenograft model and subsequent treatment is outlined below.
Protocol:
-
Animals: Use female immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks. Allow the animals to acclimatize for at least one week before the experiment.
-
Cell Preparation: Harvest MDA-MB-361 cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
Formulation:
The formulation for intravenous administration of this compound needs to be optimized for solubility and stability. A common vehicle for similar hydrophobic compounds is a mixture of solvents such as DMSO, PEG300, and saline. The final concentration should be adjusted to deliver the desired dose in a volume of approximately 0.1 mL per 20 g mouse.
Administration:
-
Administer this compound or the vehicle control intravenously (i.v.) via the tail vein.
-
The recommended dosing schedule is once daily for five consecutive days, followed by a two-day rest period, for a total of two weeks.
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Efficacy Evaluation
-
Measure tumor volumes with calipers two to three times per week throughout the study.
-
Record the body weight of each animal at the time of tumor measurement.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
Concluding Remarks
This compound has demonstrated promising anti-tumor activity in a preclinical mouse xenograft model of breast cancer. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for PI3K-IN-22 in a Mouse Xenograft Model
These application notes provide detailed information and protocols for the use of PI3K-IN-22, a potent dual PI3Kα/mTOR kinase inhibitor, in a mouse xenograft model of human breast cancer. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor targeting the α isoform of phosphoinositide 3-kinase (PI3Kα) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[1] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[1] this compound has demonstrated potent inhibition of PI3Kα and mTOR with IC50 values of 0.9 nM and 0.6 nM, respectively. In preclinical studies, it has shown significant anti-tumor efficacy in a mouse xenograft model using the MDA-MB-361 human breast cancer cell line.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in an MDA-MB-361 mouse xenograft model.
Table 1: In Vivo Efficacy of this compound
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 10 | Intravenous (i.v.) | Once daily, 5 days/week for 2 weeks | Tumor growth inhibition |
| 25 | Intravenous (i.v.) | Once daily, 5 days/week for 2 weeks | Tumor growth inhibition |
| 50 | Intravenous (i.v.) | Once daily, 5 days/week for 2 weeks | Significant tumor regression |
Table 2: Pharmacodynamic Effects of this compound (25 mg/kg, i.v.)
| Biomarker | Time Post-Dose | Result |
| p-Akt (T308) | Up to 8 hours | Suppression |
| p-Akt (S473) | Up to 8 hours | Suppression |
| p-S6K | Up to 8 hours | Suppression |
Experimental Protocols
The following protocols are based on published studies using PI3K inhibitors in mouse xenograft models and specific information available for this compound.
Cell Culture
The human breast adenocarcinoma cell line MDA-MB-361 should be cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Mouse Xenograft Model Establishment
A workflow for establishing the mouse xenograft model and subsequent treatment is outlined below.
Protocol:
-
Animals: Use female immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks. Allow the animals to acclimatize for at least one week before the experiment.
-
Cell Preparation: Harvest MDA-MB-361 cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
Formulation:
The formulation for intravenous administration of this compound needs to be optimized for solubility and stability. A common vehicle for similar hydrophobic compounds is a mixture of solvents such as DMSO, PEG300, and saline. The final concentration should be adjusted to deliver the desired dose in a volume of approximately 0.1 mL per 20 g mouse.
Administration:
-
Administer this compound or the vehicle control intravenously (i.v.) via the tail vein.
-
The recommended dosing schedule is once daily for five consecutive days, followed by a two-day rest period, for a total of two weeks.
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Efficacy Evaluation
-
Measure tumor volumes with calipers two to three times per week throughout the study.
-
Record the body weight of each animal at the time of tumor measurement.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
Concluding Remarks
This compound has demonstrated promising anti-tumor activity in a preclinical mouse xenograft model of breast cancer. The protocols outlined in this document provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Utilizing PI3K-IN-22 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] PI3K-IN-22 is a potent dual inhibitor targeting both the p110α isoform of PI3K and the mammalian target of rapamycin (B549165) (mTOR), with IC50 values of 0.9 nM and 0.6 nM, respectively.[5][6] This dual inhibition can circumvent feedback loops that may arise from targeting only one component of the pathway.[1] Combining PI3K pathway inhibitors with traditional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[7][8] Preclinical studies have shown that inhibiting the PI3K/AKT/mTOR pathway can sensitize cancer cells to the cytotoxic effects of agents like doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696).[1][9][10][11]
These application notes provide an overview of the preclinical evaluation of this compound in combination with standard chemotherapy agents. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigation of this and similar combination therapies.
Data Presentation: In Vitro Synergistic Effects
The following tables summarize quantitative data from preclinical studies on dual PI3K/mTOR inhibitors, such as BEZ235, in combination with various chemotherapy agents. This data serves as a proxy for the expected synergistic effects of this compound. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is commonly used for this analysis.[5][12][13]
Table 1: Synergistic Effects of a Dual PI3K/mTOR Inhibitor (BEZ235) in Combination with Doxorubicin in Leiomyosarcoma (LMS) Cells [1][8]
| Cell Line | Treatment Schedule | Combination Index (CI) Range | Interpretation |
| SKLMS1 | Concurrent (72h) | < 0.9 | Synergy |
| SKLMS1 | Sequential (Inhibitor first for 24h, then combination for 48h) | < 0.9 | Synergy |
| SKLMS1 | Sequential (Doxorubicin first for 24h, then combination for 48h) | < 0.9 | Synergy |
Data is for the dual PI3K/mTOR inhibitor BEZ235 as a proxy for this compound.
Table 2: Effects of a Dual PI3K/mTOR Inhibitor (PI-103) in Combination with Cisplatin in Ovarian Cancer Cells [10]
| Cell Line | Treatment | IC50 of Cisplatin (mg/L) |
| SKOV3 | Cisplatin alone | 3.31 |
| SKOV3/DDP (Cisplatin-resistant) | Cisplatin alone | 13.96 |
| SKOV3/DDP | PI-103 + Cisplatin | Significantly reduced |
Data is for the dual PI3K/mTOR inhibitor PI-103 as a proxy for this compound. The study demonstrated that the inhibitor significantly increased the sensitivity of cisplatin-resistant cells to cisplatin.
Table 3: Effects of a PI3K Inhibitor (Alpelisib) in Combination with Eribulin (a microtubule inhibitor) in Paclitaxel-Resistant Endometrial Cancer Cells [11][14][15]
| Cell Line | Combination Treatment | Effect |
| HEC1A-TR (Paclitaxel-resistant) | Alpelisib + Eribulin | Synergistic inhibition of proliferation |
| HEC1B-TR (Paclitaxel-resistant) | Alpelisib + Eribulin | Synergistic inhibition of proliferation |
Data is for the PI3Kα-specific inhibitor Alpelisib in combination with a microtubule inhibitor, providing a rationale for combining PI3K inhibitors with taxanes like paclitaxel.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for combination therapy studies.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
1. Cell Culture and Seeding
-
Culture cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment
-
Prepare stock solutions of this compound and the chosen chemotherapy agent (e.g., doxorubicin, cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug to create a range of concentrations for single-agent and combination treatments. For combination studies, a constant ratio of the two drugs is often used.
-
Remove the culture medium from the 96-well plates and add the media containing the single agents or their combinations. Include a vehicle control (e.g., DMSO) group.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Cell Viability Assay
-
Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9][13][16][17][18]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Incubate the plate overnight in the incubator.[9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Synergy Analysis
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use software like CompuSyn or a similar program to perform the Chou-Talalay analysis to determine the Combination Index (CI).[5][12][13]
-
Generate Fa-CI plots (Fraction affected vs. Combination Index) and isobolograms to visualize the drug interaction. CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
Western Blot Analysis for Pathway Modulation and Apoptosis
1. Protein Lysate Preparation
-
Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, phospho-S6K, cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.
In Vivo Xenograft Tumor Model
1. Animal Husbandry and Tumor Implantation
-
Use immunocompromised mice (e.g., nude or NOD/SCID mice) for xenograft studies.[19][20]
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
2. Treatment Administration
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and chemotherapy.
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
3. Monitoring and Data Collection
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of treatment toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
4. Data Analysis
-
Plot the mean tumor volume for each treatment group over time to visualize tumor growth inhibition.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.
Conclusion
The combination of this compound with conventional chemotherapy agents holds the potential to be a more effective therapeutic strategy for various cancers. The provided application notes and protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of such combination therapies. Rigorous preclinical evaluation using these methods is crucial for the successful translation of promising combination regimens into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase Ib/II trial of GDC-0941 (a PI3K inhibitor) in combination with cisplatin in patients with androgen receptor negative triple negative metastatic breast cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined PI3K Inhibitor and Eribulin Enhances Anti-Tumor Activity in Preclinical Models of Paclitaxel-Resistant, PIK3CA-Mutated Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase 1b dose expansion study of the pan-class I PI3K inhibitor buparlisib (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing PI3K-IN-22 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] PI3K-IN-22 is a potent dual inhibitor targeting both the p110α isoform of PI3K and the mammalian target of rapamycin (mTOR), with IC50 values of 0.9 nM and 0.6 nM, respectively.[5][6] This dual inhibition can circumvent feedback loops that may arise from targeting only one component of the pathway.[1] Combining PI3K pathway inhibitors with traditional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[7][8] Preclinical studies have shown that inhibiting the PI3K/AKT/mTOR pathway can sensitize cancer cells to the cytotoxic effects of agents like doxorubicin, cisplatin, and paclitaxel.[1][9][10][11]
These application notes provide an overview of the preclinical evaluation of this compound in combination with standard chemotherapy agents. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigation of this and similar combination therapies.
Data Presentation: In Vitro Synergistic Effects
The following tables summarize quantitative data from preclinical studies on dual PI3K/mTOR inhibitors, such as BEZ235, in combination with various chemotherapy agents. This data serves as a proxy for the expected synergistic effects of this compound. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is commonly used for this analysis.[5][12][13]
Table 1: Synergistic Effects of a Dual PI3K/mTOR Inhibitor (BEZ235) in Combination with Doxorubicin in Leiomyosarcoma (LMS) Cells [1][8]
| Cell Line | Treatment Schedule | Combination Index (CI) Range | Interpretation |
| SKLMS1 | Concurrent (72h) | < 0.9 | Synergy |
| SKLMS1 | Sequential (Inhibitor first for 24h, then combination for 48h) | < 0.9 | Synergy |
| SKLMS1 | Sequential (Doxorubicin first for 24h, then combination for 48h) | < 0.9 | Synergy |
Data is for the dual PI3K/mTOR inhibitor BEZ235 as a proxy for this compound.
Table 2: Effects of a Dual PI3K/mTOR Inhibitor (PI-103) in Combination with Cisplatin in Ovarian Cancer Cells [10]
| Cell Line | Treatment | IC50 of Cisplatin (mg/L) |
| SKOV3 | Cisplatin alone | 3.31 |
| SKOV3/DDP (Cisplatin-resistant) | Cisplatin alone | 13.96 |
| SKOV3/DDP | PI-103 + Cisplatin | Significantly reduced |
Data is for the dual PI3K/mTOR inhibitor PI-103 as a proxy for this compound. The study demonstrated that the inhibitor significantly increased the sensitivity of cisplatin-resistant cells to cisplatin.
Table 3: Effects of a PI3K Inhibitor (Alpelisib) in Combination with Eribulin (a microtubule inhibitor) in Paclitaxel-Resistant Endometrial Cancer Cells [11][14][15]
| Cell Line | Combination Treatment | Effect |
| HEC1A-TR (Paclitaxel-resistant) | Alpelisib + Eribulin | Synergistic inhibition of proliferation |
| HEC1B-TR (Paclitaxel-resistant) | Alpelisib + Eribulin | Synergistic inhibition of proliferation |
Data is for the PI3Kα-specific inhibitor Alpelisib in combination with a microtubule inhibitor, providing a rationale for combining PI3K inhibitors with taxanes like paclitaxel.
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for combination therapy studies.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
1. Cell Culture and Seeding
-
Culture cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment
-
Prepare stock solutions of this compound and the chosen chemotherapy agent (e.g., doxorubicin, cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug to create a range of concentrations for single-agent and combination treatments. For combination studies, a constant ratio of the two drugs is often used.
-
Remove the culture medium from the 96-well plates and add the media containing the single agents or their combinations. Include a vehicle control (e.g., DMSO) group.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Cell Viability Assay
-
Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9][13][16][17][18]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Incubate the plate overnight in the incubator.[9]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Synergy Analysis
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use software like CompuSyn or a similar program to perform the Chou-Talalay analysis to determine the Combination Index (CI).[5][12][13]
-
Generate Fa-CI plots (Fraction affected vs. Combination Index) and isobolograms to visualize the drug interaction. CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
Western Blot Analysis for Pathway Modulation and Apoptosis
1. Protein Lysate Preparation
-
Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AKT, phospho-S6K, cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across lanes.
In Vivo Xenograft Tumor Model
1. Animal Husbandry and Tumor Implantation
-
Use immunocompromised mice (e.g., nude or NOD/SCID mice) for xenograft studies.[19][20]
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
2. Treatment Administration
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and chemotherapy.
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
3. Monitoring and Data Collection
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of treatment toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
4. Data Analysis
-
Plot the mean tumor volume for each treatment group over time to visualize tumor growth inhibition.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.
Conclusion
The combination of this compound with conventional chemotherapy agents holds the potential to be a more effective therapeutic strategy for various cancers. The provided application notes and protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of such combination therapies. Rigorous preclinical evaluation using these methods is crucial for the successful translation of promising combination regimens into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase Ib/II trial of GDC-0941 (a PI3K inhibitor) in combination with cisplatin in patients with androgen receptor negative triple negative metastatic breast cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined PI3K Inhibitor and Eribulin Enhances Anti-Tumor Activity in Preclinical Models of Paclitaxel-Resistant, PIK3CA-Mutated Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase 1b dose expansion study of the pan-class I PI3K inhibitor buparlisib (BKM120) plus carboplatin and paclitaxel in PTEN deficient tumors and with dose intensified carboplatin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing phosphoinositide 3-kinase (PI3K) inhibitors to investigate the mechanisms of drug resistance in cancer. While specific data for a compound designated "PI3K-IN-22" is not publicly available, this document outlines the principles and methodologies applicable to the study of drug resistance using various well-characterized PI3K inhibitors.
Introduction to PI3K Signaling and Drug Resistance
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[4][5][6] This has made the PI3K pathway a prime target for cancer therapy, leading to the development of numerous inhibitors.
However, the clinical efficacy of PI3K inhibitors is often hampered by the development of intrinsic or acquired resistance.[7][8][9] Understanding the molecular mechanisms that drive this resistance is crucial for developing more effective therapeutic strategies, such as rational combination therapies.
Common Mechanisms of Resistance to PI3K Inhibitors:
-
Feedback Loop Activation: Inhibition of PI3K can trigger feedback mechanisms that reactivate the pathway or activate parallel signaling cascades. A key example is the FOXO-mediated upregulation of receptor tyrosine kinases (RTKs) like HER3, which can subsequently restimulate PI3K and MAPK signaling.[1][4][5]
-
Secondary Mutations: Acquired mutations in the PIK3CA gene or other pathway components like PTEN and AKT can prevent inhibitor binding or lead to pathway reactivation.[6]
-
Activation of Parallel Pathways: Cancer cells can bypass their dependency on the PI3K pathway by upregulating other survival pathways. For instance, activation of the PIM kinase pathway can maintain the phosphorylation of downstream PI3K effectors independently of AKT.[10][11] Similarly, activation of the NOTCH signaling pathway and subsequent induction of c-MYC can override the need for PI3K/mTOR signaling for proliferation.[12][13]
-
Upregulation of Downstream Effectors: Increased expression or activity of downstream components like PDK1 and AKT isoforms can confer resistance.[7]
Experimental Workflow for Studying PI3K Inhibitor Resistance
A systematic approach is required to elucidate the mechanisms of resistance to a PI3K inhibitor. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for investigating PI3K inhibitor resistance.
Key Experimental Protocols
Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic or cytostatic effects of a PI3K inhibitor and to determine the concentration that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
PI3K inhibitor stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PI3K inhibitor in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the PI3K inhibitor at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus log inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze changes in the phosphorylation status and expression levels of key proteins in the PI3K and related signaling pathways.
Materials:
-
Parental and resistant cells
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-S6, total S6, p-4E-BP1, total 4E-BP1, PTEN, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Plate parental and resistant cells and allow them to adhere.
-
Treat the cells with the PI3K inhibitor at a relevant concentration (e.g., IC50 of the parental line) for various time points (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis, normalizing to a loading control like β-actin.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between parental and resistant cell lines.
Table 1: IC50 Values of a PI3K Inhibitor in Parental and Resistant Cancer Cell Lines
| Cell Line | PI3K Inhibitor | IC50 (µM) ± SD | Fold Resistance |
| Parental MCF-7 | Buparlisib | 0.8 ± 0.1 | 1.0 |
| Resistant MCF-7 | Buparlisib | 9.5 ± 1.2 | 11.9 |
| Parental HCT116 | Alpelisib | 0.5 ± 0.08 | 1.0 |
| Resistant HCT116 | Alpelisib | 6.2 ± 0.9 | 12.4 |
Table 2: Densitometry Analysis of Key Signaling Proteins from Western Blots (Relative protein levels normalized to loading control and compared to untreated parental cells)
| Treatment | Cell Line | p-AKT (S473) | p-S6 (S235/236) |
| Vehicle | Parental | 1.00 | 1.00 |
| PI3K Inhibitor (1 µM) | Parental | 0.15 | 0.21 |
| Vehicle | Resistant | 1.25 | 1.30 |
| PI3K Inhibitor (1 µM) | Resistant | 0.95 | 1.10 |
Visualization of Signaling Pathways
Diagrams created using Graphviz can illustrate the complex signaling networks involved in drug resistance.
PI3K/AKT/mTOR Signaling Pathway
Caption: The core PI3K/AKT/mTOR signaling cascade.
Mechanisms of Resistance to PI3K Inhibition
Caption: Key mechanisms of acquired resistance to PI3K inhibitors.
By applying these notes and protocols, researchers can systematically investigate the mechanisms of resistance to PI3K inhibitors, paving the way for the development of novel and more effective cancer therapies.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
- 7. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 10. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing phosphoinositide 3-kinase (PI3K) inhibitors to investigate the mechanisms of drug resistance in cancer. While specific data for a compound designated "PI3K-IN-22" is not publicly available, this document outlines the principles and methodologies applicable to the study of drug resistance using various well-characterized PI3K inhibitors.
Introduction to PI3K Signaling and Drug Resistance
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[4][5][6] This has made the PI3K pathway a prime target for cancer therapy, leading to the development of numerous inhibitors.
However, the clinical efficacy of PI3K inhibitors is often hampered by the development of intrinsic or acquired resistance.[7][8][9] Understanding the molecular mechanisms that drive this resistance is crucial for developing more effective therapeutic strategies, such as rational combination therapies.
Common Mechanisms of Resistance to PI3K Inhibitors:
-
Feedback Loop Activation: Inhibition of PI3K can trigger feedback mechanisms that reactivate the pathway or activate parallel signaling cascades. A key example is the FOXO-mediated upregulation of receptor tyrosine kinases (RTKs) like HER3, which can subsequently restimulate PI3K and MAPK signaling.[1][4][5]
-
Secondary Mutations: Acquired mutations in the PIK3CA gene or other pathway components like PTEN and AKT can prevent inhibitor binding or lead to pathway reactivation.[6]
-
Activation of Parallel Pathways: Cancer cells can bypass their dependency on the PI3K pathway by upregulating other survival pathways. For instance, activation of the PIM kinase pathway can maintain the phosphorylation of downstream PI3K effectors independently of AKT.[10][11] Similarly, activation of the NOTCH signaling pathway and subsequent induction of c-MYC can override the need for PI3K/mTOR signaling for proliferation.[12][13]
-
Upregulation of Downstream Effectors: Increased expression or activity of downstream components like PDK1 and AKT isoforms can confer resistance.[7]
Experimental Workflow for Studying PI3K Inhibitor Resistance
A systematic approach is required to elucidate the mechanisms of resistance to a PI3K inhibitor. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for investigating PI3K inhibitor resistance.
Key Experimental Protocols
Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic or cytostatic effects of a PI3K inhibitor and to determine the concentration that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
PI3K inhibitor stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PI3K inhibitor in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the PI3K inhibitor at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus log inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze changes in the phosphorylation status and expression levels of key proteins in the PI3K and related signaling pathways.
Materials:
-
Parental and resistant cells
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-S6, total S6, p-4E-BP1, total 4E-BP1, PTEN, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Plate parental and resistant cells and allow them to adhere.
-
Treat the cells with the PI3K inhibitor at a relevant concentration (e.g., IC50 of the parental line) for various time points (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis, normalizing to a loading control like β-actin.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between parental and resistant cell lines.
Table 1: IC50 Values of a PI3K Inhibitor in Parental and Resistant Cancer Cell Lines
| Cell Line | PI3K Inhibitor | IC50 (µM) ± SD | Fold Resistance |
| Parental MCF-7 | Buparlisib | 0.8 ± 0.1 | 1.0 |
| Resistant MCF-7 | Buparlisib | 9.5 ± 1.2 | 11.9 |
| Parental HCT116 | Alpelisib | 0.5 ± 0.08 | 1.0 |
| Resistant HCT116 | Alpelisib | 6.2 ± 0.9 | 12.4 |
Table 2: Densitometry Analysis of Key Signaling Proteins from Western Blots (Relative protein levels normalized to loading control and compared to untreated parental cells)
| Treatment | Cell Line | p-AKT (S473) | p-S6 (S235/236) |
| Vehicle | Parental | 1.00 | 1.00 |
| PI3K Inhibitor (1 µM) | Parental | 0.15 | 0.21 |
| Vehicle | Resistant | 1.25 | 1.30 |
| PI3K Inhibitor (1 µM) | Resistant | 0.95 | 1.10 |
Visualization of Signaling Pathways
Diagrams created using Graphviz can illustrate the complex signaling networks involved in drug resistance.
PI3K/AKT/mTOR Signaling Pathway
Caption: The core PI3K/AKT/mTOR signaling cascade.
Mechanisms of Resistance to PI3K Inhibition
Caption: Key mechanisms of acquired resistance to PI3K inhibitors.
By applying these notes and protocols, researchers can systematically investigate the mechanisms of resistance to PI3K inhibitors, paving the way for the development of novel and more effective cancer therapies.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
- 7. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 10. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PI3K-IN-22 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. PI3K-IN-22 is a potent dual inhibitor of the p110α isoform of PI3K and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in this signaling cascade. These application notes provide a comprehensive guide for utilizing this compound in in vitro kinase activity assays to determine its potency and selectivity. The protocols detailed herein are designed to be adaptable for various laboratory settings and high-throughput screening applications.
Data Presentation
The inhibitory activity of this compound against key components of the PI3K/mTOR signaling pathway is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Target Kinase | This compound IC50 (nM) |
| PI3Kα (p110α) | 0.9 |
| mTOR | 0.6 |
| PI3Kβ (p110β) | Data not available |
| PI3Kδ (p110δ) | Data not available |
| PI3Kγ (p110γ) | Data not available |
Note: The selectivity profile of this compound against PI3Kβ, PI3Kδ, and PI3Kγ isoforms is not publicly available at the time of this publication.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context and application of this compound, the following diagrams illustrate the PI3K signaling pathway and a general workflow for a kinase activity assay.
Application Notes and Protocols for the Use of PI3K-IN-22 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. PI3K-IN-22 is a potent dual inhibitor of the p110α isoform of PI3K and the mammalian target of rapamycin (mTOR), two key kinases in this signaling cascade. These application notes provide a comprehensive guide for utilizing this compound in in vitro kinase activity assays to determine its potency and selectivity. The protocols detailed herein are designed to be adaptable for various laboratory settings and high-throughput screening applications.
Data Presentation
The inhibitory activity of this compound against key components of the PI3K/mTOR signaling pathway is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Target Kinase | This compound IC50 (nM) |
| PI3Kα (p110α) | 0.9 |
| mTOR | 0.6 |
| PI3Kβ (p110β) | Data not available |
| PI3Kδ (p110δ) | Data not available |
| PI3Kγ (p110γ) | Data not available |
Note: The selectivity profile of this compound against PI3Kβ, PI3Kδ, and PI3Kγ isoforms is not publicly available at the time of this publication.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context and application of this compound, the following diagrams illustrate the PI3K signaling pathway and a general workflow for a kinase activity assay.
Application Notes and Protocols: PI3K-IN-22 in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PI3K-IN-22, a potent dual inhibitor of PI3Kα and mTOR, in preclinical animal models of cancer. The following sections detail its mechanism of action, quantitative efficacy data, and detailed protocols for its administration and analysis.
Introduction
This compound is a highly selective dual kinase inhibitor targeting the α isoform of phosphoinositide 3-kinase (PI3Kα) and the mechanistic target of rapamycin (B549165) (mTOR) with high potency (IC50 values of 0.9 nM and 0.6 nM, respectively).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By inhibiting both PI3Kα and mTOR, this compound offers a dual-pronged approach to disrupt this key oncogenic pathway. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors with activating mutations in the PI3K pathway.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the catalytic activity of PI3Kα and mTOR. Inhibition of PI3Kα prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Simultaneously, inhibition of mTOR, a key downstream component of the pathway, further disrupts signals that promote protein synthesis, cell growth, and proliferation. The dual inhibition of PI3Kα and mTOR by this compound results in a robust suppression of the entire signaling cascade.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | <3.0 |
| MDA-MB-361 | Breast Cancer | 13.0 |
| Table 1: In vitro cell growth inhibition by this compound.[1] |
In Vivo Efficacy in Animal Models
Studies in nude mice bearing MDA-MB-361 breast tumor xenografts have shown significant anti-tumor efficacy of this compound.
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome |
| Nude Mice | MDA-MB-361 Xenograft | 10 mg/kg this compound (i.v.) | Once daily, 5 days/week for 2 rounds | Tumor growth inhibition |
| Nude Mice | MDA-MB-361 Xenograft | 25 mg/kg this compound (i.v.) | Once daily, 5 days/week for 2 rounds | Tumor growth inhibition |
| Nude Mice | MDA-MB-361 Xenograft | 50 mg/kg this compound (i.v.) | Once daily, 5 days/week for 2 rounds | Significant tumor regression with no regrowth until day 32 |
| Table 2: In vivo anti-tumor efficacy of this compound.[1][2] |
Pharmacodynamic and Pharmacokinetic Profile
Pharmacodynamic studies in the MDA-MB-361 xenograft model confirmed target engagement, with suppression of key downstream biomarkers.
| Parameter | Value | Conditions |
| p-Akt (T308) Suppression | Up to 8 hours | 25 mg/kg i.v. single dose in MDA-MB-361 tumor-bearing mice |
| p-Akt (S473) Suppression | Up to 8 hours | 25 mg/kg i.v. single dose in MDA-MB-361 tumor-bearing mice |
| p-S6K Suppression | Up to 8 hours | 25 mg/kg i.v. single dose in MDA-MB-361 tumor-bearing mice |
| Blood Concentration | 1731 ng/mL | At 8 hours post 25 mg/kg i.v. single dose |
| Table 3: Pharmacodynamic and pharmacokinetic data for this compound.[1][2] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol describes a typical xenograft study to evaluate the anti-tumor activity of this compound.
1. Animal Model and Tumor Implantation:
- Use female athymic nude mice, 6-8 weeks old.
- Subcutaneously implant MDA-MB-361 breast cancer cells (5 x 10^6 cells in 0.1 mL of a 1:1 mixture of Matrigel and PBS) into the right flank of each mouse.
- Monitor tumor growth regularly using calipers.
2. Animal Grouping and Treatment:
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare this compound in a suitable vehicle for intravenous (i.v.) administration.
- Administer this compound or vehicle control according to the dosing schedule (e.g., 10, 25, 50 mg/kg, i.v., once daily, 5 days a week for 2 weeks).
3. Data Collection and Analysis:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
implant [label="Implant MDA-MB-361 cells\ninto nude mice"];
monitor_growth [label="Monitor tumor growth"];
randomize [label="Randomize mice into\ntreatment groups"];
treat [label="Administer this compound\nor vehicle (i.v.)"];
measure [label="Measure tumor volume\nand body weight"];
end_study [label="End of study"];
analyze [label="Excise tumors and\nanalyze data"];
finish [label="Finish", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> implant;
implant -> monitor_growth;
monitor_growth -> randomize [label="Tumors reach\n100-150 mm³"];
randomize -> treat;
treat -> measure [label="5 days/week\nfor 2 weeks"];
measure -> end_study [label="After 2 rounds\nof treatment"];
end_study -> analyze;
analyze -> finish;
}
Protocol 2: Pharmacodynamic Analysis in Tumor Tissue
This protocol outlines the procedure for assessing the in vivo target modulation of this compound.
1. Dosing and Tissue Collection:
- In tumor-bearing mice, administer a single i.v. dose of this compound (e.g., 25 mg/kg).
- At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice.
- Immediately excise tumors and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
2. Western Blot Analysis:
- Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA).
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe membranes with primary antibodies against total and phosphorylated forms of AKT (Ser473 and Thr308) and S6K.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Quantify band intensities to determine the extent of target inhibition.
3. Immunohistochemistry (IHC):
- Process formalin-fixed, paraffin-embedded tumor tissues.
- Perform antigen retrieval on tissue sections.
- Incubate sections with primary antibodies against p-AKT and p-S6K.
- Use a suitable detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
- Counterstain with hematoxylin.
- Image and score the staining intensity and percentage of positive cells.
Conclusion
This compound is a potent dual PI3Kα/mTOR inhibitor with significant anti-tumor activity in preclinical models of breast cancer. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various cancer types. Further studies are warranted to explore its efficacy in other cancer models and in combination with other anti-cancer agents.
References
Application Notes and Protocols: PI3K-IN-22 in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PI3K-IN-22, a potent dual inhibitor of PI3Kα and mTOR, in preclinical animal models of cancer. The following sections detail its mechanism of action, quantitative efficacy data, and detailed protocols for its administration and analysis.
Introduction
This compound is a highly selective dual kinase inhibitor targeting the α isoform of phosphoinositide 3-kinase (PI3Kα) and the mechanistic target of rapamycin (mTOR) with high potency (IC50 values of 0.9 nM and 0.6 nM, respectively).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By inhibiting both PI3Kα and mTOR, this compound offers a dual-pronged approach to disrupt this key oncogenic pathway. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in tumors with activating mutations in the PI3K pathway.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the catalytic activity of PI3Kα and mTOR. Inhibition of PI3Kα prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Simultaneously, inhibition of mTOR, a key downstream component of the pathway, further disrupts signals that promote protein synthesis, cell growth, and proliferation. The dual inhibition of PI3Kα and mTOR by this compound results in a robust suppression of the entire signaling cascade.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| PC3 | Prostate Cancer | <3.0 |
| MDA-MB-361 | Breast Cancer | 13.0 |
| Table 1: In vitro cell growth inhibition by this compound.[1] |
In Vivo Efficacy in Animal Models
Studies in nude mice bearing MDA-MB-361 breast tumor xenografts have shown significant anti-tumor efficacy of this compound.
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome |
| Nude Mice | MDA-MB-361 Xenograft | 10 mg/kg this compound (i.v.) | Once daily, 5 days/week for 2 rounds | Tumor growth inhibition |
| Nude Mice | MDA-MB-361 Xenograft | 25 mg/kg this compound (i.v.) | Once daily, 5 days/week for 2 rounds | Tumor growth inhibition |
| Nude Mice | MDA-MB-361 Xenograft | 50 mg/kg this compound (i.v.) | Once daily, 5 days/week for 2 rounds | Significant tumor regression with no regrowth until day 32 |
| Table 2: In vivo anti-tumor efficacy of this compound.[1][2] |
Pharmacodynamic and Pharmacokinetic Profile
Pharmacodynamic studies in the MDA-MB-361 xenograft model confirmed target engagement, with suppression of key downstream biomarkers.
| Parameter | Value | Conditions |
| p-Akt (T308) Suppression | Up to 8 hours | 25 mg/kg i.v. single dose in MDA-MB-361 tumor-bearing mice |
| p-Akt (S473) Suppression | Up to 8 hours | 25 mg/kg i.v. single dose in MDA-MB-361 tumor-bearing mice |
| p-S6K Suppression | Up to 8 hours | 25 mg/kg i.v. single dose in MDA-MB-361 tumor-bearing mice |
| Blood Concentration | 1731 ng/mL | At 8 hours post 25 mg/kg i.v. single dose |
| Table 3: Pharmacodynamic and pharmacokinetic data for this compound.[1][2] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol describes a typical xenograft study to evaluate the anti-tumor activity of this compound.
1. Animal Model and Tumor Implantation:
- Use female athymic nude mice, 6-8 weeks old.
- Subcutaneously implant MDA-MB-361 breast cancer cells (5 x 10^6 cells in 0.1 mL of a 1:1 mixture of Matrigel and PBS) into the right flank of each mouse.
- Monitor tumor growth regularly using calipers.
2. Animal Grouping and Treatment:
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare this compound in a suitable vehicle for intravenous (i.v.) administration.
- Administer this compound or vehicle control according to the dosing schedule (e.g., 10, 25, 50 mg/kg, i.v., once daily, 5 days a week for 2 weeks).
3. Data Collection and Analysis:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
implant [label="Implant MDA-MB-361 cells\ninto nude mice"];
monitor_growth [label="Monitor tumor growth"];
randomize [label="Randomize mice into\ntreatment groups"];
treat [label="Administer this compound\nor vehicle (i.v.)"];
measure [label="Measure tumor volume\nand body weight"];
end_study [label="End of study"];
analyze [label="Excise tumors and\nanalyze data"];
finish [label="Finish", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> implant;
implant -> monitor_growth;
monitor_growth -> randomize [label="Tumors reach\n100-150 mm³"];
randomize -> treat;
treat -> measure [label="5 days/week\nfor 2 weeks"];
measure -> end_study [label="After 2 rounds\nof treatment"];
end_study -> analyze;
analyze -> finish;
}
Protocol 2: Pharmacodynamic Analysis in Tumor Tissue
This protocol outlines the procedure for assessing the in vivo target modulation of this compound.
1. Dosing and Tissue Collection:
- In tumor-bearing mice, administer a single i.v. dose of this compound (e.g., 25 mg/kg).
- At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice.
- Immediately excise tumors and snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.
2. Western Blot Analysis:
- Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA).
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe membranes with primary antibodies against total and phosphorylated forms of AKT (Ser473 and Thr308) and S6K.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Quantify band intensities to determine the extent of target inhibition.
3. Immunohistochemistry (IHC):
- Process formalin-fixed, paraffin-embedded tumor tissues.
- Perform antigen retrieval on tissue sections.
- Incubate sections with primary antibodies against p-AKT and p-S6K.
- Use a suitable detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
- Counterstain with hematoxylin.
- Image and score the staining intensity and percentage of positive cells.
Conclusion
This compound is a potent dual PI3Kα/mTOR inhibitor with significant anti-tumor activity in preclinical models of breast cancer. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various cancer types. Further studies are warranted to explore its efficacy in other cancer models and in combination with other anti-cancer agents.
References
Troubleshooting & Optimization
PI3K-IN-22 off-target effects in cellular assays
Disclaimer: Information on a specific molecule designated "PI3K-IN-22" is not publicly available. This guide provides information based on the well-characterized behavior of phosphoinositide 3-kinase (PI3K) inhibitors as a class. The data and protocols presented are representative and should be adapted for your specific experimental context.
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays using this compound.
Question 1: My cells are showing a phenotype inconsistent with PI3K inhibition (e.g., unexpected changes in cell morphology, proliferation, or apoptosis). What could be the cause?
Answer:
Unexpected cellular phenotypes when using a kinase inhibitor can often be attributed to off-target effects. While this compound is designed to target PI3K, it may interact with other kinases, especially at higher concentrations. This is a known characteristic of many small molecule inhibitors.[1][2]
Recommended Actions:
-
Review the Kinase Selectivity Profile: Compare the concentration of this compound you are using with its known IC50 values against other kinases. The table below provides a representative selectivity profile for this compound. If your working concentration is near the IC50 for a potential off-target kinase, you may be observing effects from inhibiting that pathway.
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit the PI3K pathway in your specific cell line. This can minimize off-target effects.
-
Use a Structurally Unrelated PI3K Inhibitor: To confirm that your observed phenotype is due to PI3K inhibition, treat your cells with a different, structurally unrelated PI3K inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of PI3K (e.g., AKT). If the phenotype is reversed, it is likely on-target.
Table 1: Representative Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Potential Off-Target Concern |
| PI3Kα (On-Target) | 5 | |
| PI3Kβ (On-Target) | 8 | |
| PI3Kδ (On-Target) | 3 | |
| PI3Kγ (On-Target) | 15 | |
| mTOR | 150 | Moderate |
| CDK2 | 800 | Low |
| ERK1 | >10,000 | Very Low |
| PIM1 | 250 | Moderate |
| GSK3β | 500 | Low |
| DYRK1A | 95 | High |
Question 2: I am not observing the expected decrease in phosphorylation of AKT or other downstream targets after treating with this compound. Why is this?
Answer:
Several factors could lead to a lack of downstream pathway inhibition:
-
Insufficient Inhibitor Concentration: The effective concentration can vary significantly between cell lines.
-
Cellular Resistance Mechanisms: Cells can develop resistance to PI3K inhibitors through the activation of bypass signaling pathways.[3][4]
-
Experimental Conditions: The duration of treatment and the timing of cell lysis relative to stimulation are critical.
-
Inhibitor Instability: Ensure the inhibitor has been stored correctly and is not degraded.
Recommended Actions:
-
Optimize Inhibitor Concentration and Treatment Time: Perform a time-course and dose-response experiment. Assess the phosphorylation of AKT (at Ser473 and Thr308) and other downstream targets like S6 ribosomal protein at various time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) and concentrations.
-
Check for Pathway Activation: Ensure the PI3K pathway is robustly activated in your experimental system. This can be achieved by serum stimulation or treatment with a growth factor like IGF-1 or EGF.[5]
-
Investigate Feedback Loops: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK pathway, through the relief of negative feedback loops.[3][6] It may be necessary to co-inhibit these pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cellular assay?
A1: A good starting point is to use a concentration that is 10- to 100-fold higher than the in vitro IC50 for the target PI3K isoform. For this compound, a starting range of 50 nM to 500 nM is recommended. However, the optimal concentration should be determined empirically for each cell line and assay.
Q2: What are the essential controls to include in my experiments with this compound?
A2:
-
Vehicle Control: Use a control group of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: If applicable, use a known activator of the PI3K pathway (e.g., a growth factor) to ensure the pathway is active in your cells.[7]
-
Negative Control Cells: If you have them, use a cell line where the PI3K pathway is known to be inactive or one that is resistant to PI3K inhibition.
Q3: How can I confirm that the effects I am seeing are due to on-target PI3K inhibition?
A3:
-
Western Blotting: The most direct method is to perform a Western blot to assess the phosphorylation status of key downstream effectors of PI3K, such as AKT (Ser473/Thr308), PRAS40, and S6K.[5][7] A reduction in the phosphorylation of these proteins is a strong indicator of on-target activity.
-
Use of Multiple Inhibitors: As mentioned in the troubleshooting guide, using a structurally different PI3K inhibitor should produce similar biological effects if they are on-target.
-
Genetic Approaches: Using siRNA or CRISPR to knock down the target PI3K isoform should phenocopy the effects of the inhibitor.
Experimental Protocols
Protocol 1: Western Blotting for PI3K Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of downstream targets of PI3K.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Kinase Profiling Assay to Identify Off-Target Effects
Objective: To determine the selectivity of this compound by screening it against a panel of kinases.
Methodology:
This protocol outlines a general approach. The specific details will vary depending on the platform used (e.g., radiometric assay, fluorescence-based assay).
-
Kinase Panel Selection: Choose a diverse panel of kinases, including those from different families and those known to be common off-targets for PI3K inhibitors.
-
Inhibitor Preparation: Prepare a serial dilution of this compound.
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using a labeled antibody or by measuring ATP consumption.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 7. benchchem.com [benchchem.com]
PI3K-IN-22 off-target effects in cellular assays
Disclaimer: Information on a specific molecule designated "PI3K-IN-22" is not publicly available. This guide provides information based on the well-characterized behavior of phosphoinositide 3-kinase (PI3K) inhibitors as a class. The data and protocols presented are representative and should be adapted for your specific experimental context.
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays using this compound.
Question 1: My cells are showing a phenotype inconsistent with PI3K inhibition (e.g., unexpected changes in cell morphology, proliferation, or apoptosis). What could be the cause?
Answer:
Unexpected cellular phenotypes when using a kinase inhibitor can often be attributed to off-target effects. While this compound is designed to target PI3K, it may interact with other kinases, especially at higher concentrations. This is a known characteristic of many small molecule inhibitors.[1][2]
Recommended Actions:
-
Review the Kinase Selectivity Profile: Compare the concentration of this compound you are using with its known IC50 values against other kinases. The table below provides a representative selectivity profile for this compound. If your working concentration is near the IC50 for a potential off-target kinase, you may be observing effects from inhibiting that pathway.
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit the PI3K pathway in your specific cell line. This can minimize off-target effects.
-
Use a Structurally Unrelated PI3K Inhibitor: To confirm that your observed phenotype is due to PI3K inhibition, treat your cells with a different, structurally unrelated PI3K inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of PI3K (e.g., AKT). If the phenotype is reversed, it is likely on-target.
Table 1: Representative Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Potential Off-Target Concern |
| PI3Kα (On-Target) | 5 | |
| PI3Kβ (On-Target) | 8 | |
| PI3Kδ (On-Target) | 3 | |
| PI3Kγ (On-Target) | 15 | |
| mTOR | 150 | Moderate |
| CDK2 | 800 | Low |
| ERK1 | >10,000 | Very Low |
| PIM1 | 250 | Moderate |
| GSK3β | 500 | Low |
| DYRK1A | 95 | High |
Question 2: I am not observing the expected decrease in phosphorylation of AKT or other downstream targets after treating with this compound. Why is this?
Answer:
Several factors could lead to a lack of downstream pathway inhibition:
-
Insufficient Inhibitor Concentration: The effective concentration can vary significantly between cell lines.
-
Cellular Resistance Mechanisms: Cells can develop resistance to PI3K inhibitors through the activation of bypass signaling pathways.[3][4]
-
Experimental Conditions: The duration of treatment and the timing of cell lysis relative to stimulation are critical.
-
Inhibitor Instability: Ensure the inhibitor has been stored correctly and is not degraded.
Recommended Actions:
-
Optimize Inhibitor Concentration and Treatment Time: Perform a time-course and dose-response experiment. Assess the phosphorylation of AKT (at Ser473 and Thr308) and other downstream targets like S6 ribosomal protein at various time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) and concentrations.
-
Check for Pathway Activation: Ensure the PI3K pathway is robustly activated in your experimental system. This can be achieved by serum stimulation or treatment with a growth factor like IGF-1 or EGF.[5]
-
Investigate Feedback Loops: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK pathway, through the relief of negative feedback loops.[3][6] It may be necessary to co-inhibit these pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cellular assay?
A1: A good starting point is to use a concentration that is 10- to 100-fold higher than the in vitro IC50 for the target PI3K isoform. For this compound, a starting range of 50 nM to 500 nM is recommended. However, the optimal concentration should be determined empirically for each cell line and assay.
Q2: What are the essential controls to include in my experiments with this compound?
A2:
-
Vehicle Control: Use a control group of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: If applicable, use a known activator of the PI3K pathway (e.g., a growth factor) to ensure the pathway is active in your cells.[7]
-
Negative Control Cells: If you have them, use a cell line where the PI3K pathway is known to be inactive or one that is resistant to PI3K inhibition.
Q3: How can I confirm that the effects I am seeing are due to on-target PI3K inhibition?
A3:
-
Western Blotting: The most direct method is to perform a Western blot to assess the phosphorylation status of key downstream effectors of PI3K, such as AKT (Ser473/Thr308), PRAS40, and S6K.[5][7] A reduction in the phosphorylation of these proteins is a strong indicator of on-target activity.
-
Use of Multiple Inhibitors: As mentioned in the troubleshooting guide, using a structurally different PI3K inhibitor should produce similar biological effects if they are on-target.
-
Genetic Approaches: Using siRNA or CRISPR to knock down the target PI3K isoform should phenocopy the effects of the inhibitor.
Experimental Protocols
Protocol 1: Western Blotting for PI3K Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of downstream targets of PI3K.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Kinase Profiling Assay to Identify Off-Target Effects
Objective: To determine the selectivity of this compound by screening it against a panel of kinases.
Methodology:
This protocol outlines a general approach. The specific details will vary depending on the platform used (e.g., radiometric assay, fluorescence-based assay).
-
Kinase Panel Selection: Choose a diverse panel of kinases, including those from different families and those known to be common off-targets for PI3K inhibitors.
-
Inhibitor Preparation: Prepare a serial dilution of this compound.
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using a labeled antibody or by measuring ATP consumption.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: PI3K Inhibitors in Preclinical Research
Disclaimer: No specific in vivo toxicity or side effect data for a compound designated "PI3K-IN-22" is publicly available. This technical support guide provides information based on preclinical studies of other representative PI3K inhibitors. The data presented here is for informational purposes and should be used as a general guide for researchers working with novel PI3K inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common on-target toxicities observed with PI3K inhibitors in in vivo studies?
A1: Inhibition of the PI3K pathway can lead to a range of on-target toxicities due to its central role in normal cellular functions. Common adverse effects observed in animal models include gastrointestinal issues (diarrhea, colitis), metabolic changes (hyperglycemia), skin toxicities (rash, lesions), and effects on the hematopoietic and lymphoid systems.[1][2][3] For instance, PI3Kδ inhibitors are often associated with immune-related toxicities like colitis, which is consistent with findings from knockout mouse models.[2] Pan-PI3K inhibitors may have a broader toxicity profile, including hyperglycemia and hypertension.[2]
Q2: I'm observing significant body weight loss in my rodent study. What could be the cause?
A2: Significant body weight loss is a common adverse finding in toxicology studies with PI3K inhibitors. It can be multifactorial. In a study with the PI3Kδ inhibitor roginolisib, a decrease in relative body weight gain was noted in male rats at 100 mg/kg, and a treatment-related decrease in food consumption was seen in female rats at the same dose.[1] Diarrhea and general malaise can also contribute to reduced food intake and weight loss. It is crucial to monitor food consumption and GI symptoms closely.
Q3: My animals are developing skin rashes and lesions. Is this a known side effect?
A3: Yes, dermatological toxicities are a known class effect of PI3K inhibitors. In preclinical studies with roginolisib, dose-dependent skin toxicity was observed in dogs, including epithelial lesions at 5 mg/kg.[1] The proposed mechanism involves the dysregulation of PI3Kδ affecting keratinocyte proliferation.[1] Rashes have also been a dose-limiting toxicity in clinical trials with other PI3K inhibitors.[3]
Q4: What is a typical starting point for a dose-range finding study for a novel PI3K inhibitor?
A4: The starting dose for a dose-range finding study is determined by in vitro potency, pharmacokinetic data, and any existing toxicology information.[4] The goal is to use a range of doses that are likely to reveal a toxicological threshold and a maximum tolerated dose (MTD).[5] For example, in a 28-day study of the dual PI3K/mTOR inhibitor GRD081, rats were treated with 2, 5, and 10 mg/kg/day, while dogs received 1, 2, and 4 mg/kg/day.[6] These ranges were selected to identify the no-observed-adverse-effect-level (NOAEL) and dose-limiting toxicities.
Q5: Are there specific biomarkers I should monitor for target engagement and potential toxicity?
A5: Monitoring for target engagement can be done by assessing the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt and S6, in tissues or surrogate tissues like platelets.[4] For toxicity, standard clinical pathology panels (hematology and clinical chemistry) are essential. Key parameters to watch for include liver enzymes (ALT, AST), blood glucose, and complete blood counts, as myelosuppression and liver toxicity have been observed with some PI3K inhibitors.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Mortality | Dose is above the MTD; rapid onset of severe toxicity (e.g., GI toxicity, hemorrhage). | Immediately halt dosing in the affected cohort. Perform a thorough necropsy to identify the cause of death. Re-evaluate the dose levels and consider a study with a wider dose range and more staggered dosing.[4][7] |
| Severe Diarrhea/Colitis | On-target inhibition of PI3Kδ in the gut, leading to an immune-mediated inflammatory response. | Monitor animals closely for signs of dehydration and weight loss. Consider supportive care as per institutional guidelines. For persistent or severe cases, dose reduction or cessation may be necessary. In future studies, consider prophylactic measures if this is a known class effect for your inhibitor.[2] |
| High Blood Glucose Levels | On-target inhibition of PI3Kα, which is involved in insulin (B600854) signaling pathways. | Monitor blood glucose levels regularly, especially post-dosing. If hyperglycemia is persistent and severe, it may represent a dose-limiting toxicity. Ensure the animal model used does not have a predisposition to diabetes that could be exacerbated.[2][3] |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity, a known potential side effect of PI3K inhibitors. | Collect blood for clinical chemistry at multiple time points to assess the onset and severity. At necropsy, collect liver tissue for histopathological evaluation to determine the nature of the liver injury (e.g., inflammation, necrosis).[1] |
| Inconsistent Drug Exposure (Pharmacokinetics) | Poor oral bioavailability, rapid metabolism, or formulation issues. | Review the formulation and administration route. Conduct pharmacokinetic studies to correlate exposure levels with observed toxicities. Ensure the vehicle used is appropriate and does not interfere with absorption.[1] |
Quantitative Data from Preclinical Toxicology Studies
The following tables summarize toxicity data from preclinical studies of representative PI3K inhibitors. This data can be used to inform the design of in vivo studies for new chemical entities within this class.
Table 1: Summary of a 4-Week Oral Toxicology Study of Roginolisib (PI3Kδ Inhibitor)[1]
| Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 15, 45, 75, 100 | - Doses ≤75 mg/kg were tolerated.- Toxicity at ≥100 mg/kg.- Reduced body weight gain and food consumption at 100 mg/kg.- Lymphoid tissue toxicity observed. | 15 |
| Dog | 5, 15, 30, 45 | - Dose-dependent skin and GI toxicity.- Increased mortality at ≥30 mg/kg.- Reversible effects on digestive mucosa, liver, and skin at ≥15 mg/kg.- Lymphoid tissue toxicity observed. | Not Determined |
Table 2: Summary of a 28-Day Oral Toxicology Study of GRD081 (Dual PI3K/mTOR Inhibitor)[6]
| Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 2, 5, 10 | - Unscheduled mortality at 5 and 10 mg/kg/day.- Myelosuppression, immunosuppression, hematological toxicity.- Moderate liver, pancreas, and kidney toxicity. | < 2 |
| Dog | 1, 2, 4 | - Myelosuppression, immunosuppression, hematological toxicity.- Moderate liver, pancreas, and kidney toxicity.- Most effects were reversible. | 1 |
Experimental Protocols & Methodologies
General Protocol for a Dose-Range Finding (DRF) Toxicology Study in Rodents
This protocol is a generalized example based on standard practices for preclinical toxicology studies.[4][5][7]
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the start of the study.
-
Dose Formulation: Prepare the test article in a suitable vehicle. The stability and homogeneity of the formulation should be confirmed.
-
Dose Groups: Typically include a vehicle control group and at least three dose levels (low, mid, high). Dose levels should be selected based on available in vitro data and are intended to identify a no-effect level and a toxic dose.
-
Administration: Administer the test article via the intended clinical route (e.g., oral gavage) once daily for a predetermined period (e.g., 14 or 28 days).
-
In-life Monitoring:
-
Clinical Observations: Conduct daily observations for signs of toxicity, morbidity, and mortality.
-
Body Weights: Record body weights prior to dosing and at least weekly thereafter.
-
Food Consumption: Measure food consumption weekly for each cage.
-
Clinical Pathology: Collect blood samples (e.g., at termination and possibly at an interim time point) for hematology and clinical chemistry analysis.
-
-
Termination and Necropsy:
-
At the end of the study, euthanize all animals.
-
Conduct a full gross necropsy, examining all external surfaces, orifices, and internal organs.
-
Record organ weights for key organs (e.g., liver, kidneys, spleen, thymus).
-
-
Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups. Preserve tissues in 10% neutral buffered formalin for histopathological processing and examination.
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for a preclinical toxicology study.
References
- 1. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Evaluation of subchronic toxicity of GRD081, a dual PI3K/mTOR inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: PI3K Inhibitors in Preclinical Research
Disclaimer: No specific in vivo toxicity or side effect data for a compound designated "PI3K-IN-22" is publicly available. This technical support guide provides information based on preclinical studies of other representative PI3K inhibitors. The data presented here is for informational purposes and should be used as a general guide for researchers working with novel PI3K inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common on-target toxicities observed with PI3K inhibitors in in vivo studies?
A1: Inhibition of the PI3K pathway can lead to a range of on-target toxicities due to its central role in normal cellular functions. Common adverse effects observed in animal models include gastrointestinal issues (diarrhea, colitis), metabolic changes (hyperglycemia), skin toxicities (rash, lesions), and effects on the hematopoietic and lymphoid systems.[1][2][3] For instance, PI3Kδ inhibitors are often associated with immune-related toxicities like colitis, which is consistent with findings from knockout mouse models.[2] Pan-PI3K inhibitors may have a broader toxicity profile, including hyperglycemia and hypertension.[2]
Q2: I'm observing significant body weight loss in my rodent study. What could be the cause?
A2: Significant body weight loss is a common adverse finding in toxicology studies with PI3K inhibitors. It can be multifactorial. In a study with the PI3Kδ inhibitor roginolisib, a decrease in relative body weight gain was noted in male rats at 100 mg/kg, and a treatment-related decrease in food consumption was seen in female rats at the same dose.[1] Diarrhea and general malaise can also contribute to reduced food intake and weight loss. It is crucial to monitor food consumption and GI symptoms closely.
Q3: My animals are developing skin rashes and lesions. Is this a known side effect?
A3: Yes, dermatological toxicities are a known class effect of PI3K inhibitors. In preclinical studies with roginolisib, dose-dependent skin toxicity was observed in dogs, including epithelial lesions at 5 mg/kg.[1] The proposed mechanism involves the dysregulation of PI3Kδ affecting keratinocyte proliferation.[1] Rashes have also been a dose-limiting toxicity in clinical trials with other PI3K inhibitors.[3]
Q4: What is a typical starting point for a dose-range finding study for a novel PI3K inhibitor?
A4: The starting dose for a dose-range finding study is determined by in vitro potency, pharmacokinetic data, and any existing toxicology information.[4] The goal is to use a range of doses that are likely to reveal a toxicological threshold and a maximum tolerated dose (MTD).[5] For example, in a 28-day study of the dual PI3K/mTOR inhibitor GRD081, rats were treated with 2, 5, and 10 mg/kg/day, while dogs received 1, 2, and 4 mg/kg/day.[6] These ranges were selected to identify the no-observed-adverse-effect-level (NOAEL) and dose-limiting toxicities.
Q5: Are there specific biomarkers I should monitor for target engagement and potential toxicity?
A5: Monitoring for target engagement can be done by assessing the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt and S6, in tissues or surrogate tissues like platelets.[4] For toxicity, standard clinical pathology panels (hematology and clinical chemistry) are essential. Key parameters to watch for include liver enzymes (ALT, AST), blood glucose, and complete blood counts, as myelosuppression and liver toxicity have been observed with some PI3K inhibitors.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Mortality | Dose is above the MTD; rapid onset of severe toxicity (e.g., GI toxicity, hemorrhage). | Immediately halt dosing in the affected cohort. Perform a thorough necropsy to identify the cause of death. Re-evaluate the dose levels and consider a study with a wider dose range and more staggered dosing.[4][7] |
| Severe Diarrhea/Colitis | On-target inhibition of PI3Kδ in the gut, leading to an immune-mediated inflammatory response. | Monitor animals closely for signs of dehydration and weight loss. Consider supportive care as per institutional guidelines. For persistent or severe cases, dose reduction or cessation may be necessary. In future studies, consider prophylactic measures if this is a known class effect for your inhibitor.[2] |
| High Blood Glucose Levels | On-target inhibition of PI3Kα, which is involved in insulin signaling pathways. | Monitor blood glucose levels regularly, especially post-dosing. If hyperglycemia is persistent and severe, it may represent a dose-limiting toxicity. Ensure the animal model used does not have a predisposition to diabetes that could be exacerbated.[2][3] |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity, a known potential side effect of PI3K inhibitors. | Collect blood for clinical chemistry at multiple time points to assess the onset and severity. At necropsy, collect liver tissue for histopathological evaluation to determine the nature of the liver injury (e.g., inflammation, necrosis).[1] |
| Inconsistent Drug Exposure (Pharmacokinetics) | Poor oral bioavailability, rapid metabolism, or formulation issues. | Review the formulation and administration route. Conduct pharmacokinetic studies to correlate exposure levels with observed toxicities. Ensure the vehicle used is appropriate and does not interfere with absorption.[1] |
Quantitative Data from Preclinical Toxicology Studies
The following tables summarize toxicity data from preclinical studies of representative PI3K inhibitors. This data can be used to inform the design of in vivo studies for new chemical entities within this class.
Table 1: Summary of a 4-Week Oral Toxicology Study of Roginolisib (PI3Kδ Inhibitor)[1]
| Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 15, 45, 75, 100 | - Doses ≤75 mg/kg were tolerated.- Toxicity at ≥100 mg/kg.- Reduced body weight gain and food consumption at 100 mg/kg.- Lymphoid tissue toxicity observed. | 15 |
| Dog | 5, 15, 30, 45 | - Dose-dependent skin and GI toxicity.- Increased mortality at ≥30 mg/kg.- Reversible effects on digestive mucosa, liver, and skin at ≥15 mg/kg.- Lymphoid tissue toxicity observed. | Not Determined |
Table 2: Summary of a 28-Day Oral Toxicology Study of GRD081 (Dual PI3K/mTOR Inhibitor)[6]
| Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 2, 5, 10 | - Unscheduled mortality at 5 and 10 mg/kg/day.- Myelosuppression, immunosuppression, hematological toxicity.- Moderate liver, pancreas, and kidney toxicity. | < 2 |
| Dog | 1, 2, 4 | - Myelosuppression, immunosuppression, hematological toxicity.- Moderate liver, pancreas, and kidney toxicity.- Most effects were reversible. | 1 |
Experimental Protocols & Methodologies
General Protocol for a Dose-Range Finding (DRF) Toxicology Study in Rodents
This protocol is a generalized example based on standard practices for preclinical toxicology studies.[4][5][7]
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the start of the study.
-
Dose Formulation: Prepare the test article in a suitable vehicle. The stability and homogeneity of the formulation should be confirmed.
-
Dose Groups: Typically include a vehicle control group and at least three dose levels (low, mid, high). Dose levels should be selected based on available in vitro data and are intended to identify a no-effect level and a toxic dose.
-
Administration: Administer the test article via the intended clinical route (e.g., oral gavage) once daily for a predetermined period (e.g., 14 or 28 days).
-
In-life Monitoring:
-
Clinical Observations: Conduct daily observations for signs of toxicity, morbidity, and mortality.
-
Body Weights: Record body weights prior to dosing and at least weekly thereafter.
-
Food Consumption: Measure food consumption weekly for each cage.
-
Clinical Pathology: Collect blood samples (e.g., at termination and possibly at an interim time point) for hematology and clinical chemistry analysis.
-
-
Termination and Necropsy:
-
At the end of the study, euthanize all animals.
-
Conduct a full gross necropsy, examining all external surfaces, orifices, and internal organs.
-
Record organ weights for key organs (e.g., liver, kidneys, spleen, thymus).
-
-
Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups. Preserve tissues in 10% neutral buffered formalin for histopathological processing and examination.
Visualizations
PI3K Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for a preclinical toxicology study.
References
- 1. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Evaluation of subchronic toxicity of GRD081, a dual PI3K/mTOR inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology | MuriGenics [murigenics.com]
Troubleshooting PI3K-IN-22 insolubility issues
Welcome to the technical support center for PI3K-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can arise from a few factors. The compound's solubility in DMSO is stated as 15 mg/mL (24.01 mM), but this often requires assistance.[1] It is also noted that the use of fresh, high-quality (low water content) DMSO is critical, as hygroscopic DMSO can significantly impair solubility.[1]
Troubleshooting Steps:
-
Use Fresh DMSO: Ensure you are using a newly opened bottle of anhydrous, high-purity DMSO.
-
Apply Heat and Sonication: Gentle warming and sonication can significantly aid dissolution.[1][2] Refer to the detailed experimental protocol below for specific recommendations.
-
Check Concentration: Attempt to dissolve the compound at a lower concentration initially.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "crashing out" and occurs with many kinase inhibitors which, like this compound, are lipophilic and have low aqueous solubility.[2] When the DMSO stock is introduced to an aqueous environment, the drastic change in solvent polarity causes the compound to precipitate.[2]
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <1%), although this may not be sufficient for highly insoluble compounds.[2]
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[2] If your inhibitor has ionizable groups, adjusting the pH of your aqueous buffer may increase its solubility.
-
Test Alternative Solvents: While DMSO is a common solvent, other options like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) could be more effective for creating a stable solution upon dilution.[2] Always verify solvent compatibility with your specific assay.
-
Use of Surfactants or Co-solvents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG300) in your final aqueous solution can help maintain the solubility of the compound.
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Method | Notes |
| DMSO | 15 mg/mL (24.01 mM) | Ultrasonic and warming required | Hygroscopic DMSO can negatively impact solubility[1] |
| DMSO | 10 mM | - | [3] |
Experimental Protocols
Detailed Protocol for Dissolving this compound
-
Preparation:
-
Bring the vial of this compound to room temperature before opening.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.
-
If solids persist, gently warm the solution to 37-40°C for 10-15 minutes, with intermittent vortexing. Caution: Avoid excessive heat, which could degrade the compound.
-
-
Storage:
Visualizations
PI3K/mTOR Signaling Pathway
Caption: PI3K/mTOR signaling pathway with inhibition by this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
Troubleshooting PI3K-IN-22 insolubility issues
Welcome to the technical support center for PI3K-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble dissolving this compound in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can arise from a few factors. The compound's solubility in DMSO is stated as 15 mg/mL (24.01 mM), but this often requires assistance.[1] It is also noted that the use of fresh, high-quality (low water content) DMSO is critical, as hygroscopic DMSO can significantly impair solubility.[1]
Troubleshooting Steps:
-
Use Fresh DMSO: Ensure you are using a newly opened bottle of anhydrous, high-purity DMSO.
-
Apply Heat and Sonication: Gentle warming and sonication can significantly aid dissolution.[1][2] Refer to the detailed experimental protocol below for specific recommendations.
-
Check Concentration: Attempt to dissolve the compound at a lower concentration initially.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "crashing out" and occurs with many kinase inhibitors which, like this compound, are lipophilic and have low aqueous solubility.[2] When the DMSO stock is introduced to an aqueous environment, the drastic change in solvent polarity causes the compound to precipitate.[2]
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <1%), although this may not be sufficient for highly insoluble compounds.[2]
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[2] If your inhibitor has ionizable groups, adjusting the pH of your aqueous buffer may increase its solubility.
-
Test Alternative Solvents: While DMSO is a common solvent, other options like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) could be more effective for creating a stable solution upon dilution.[2] Always verify solvent compatibility with your specific assay.
-
Use of Surfactants or Co-solvents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG300) in your final aqueous solution can help maintain the solubility of the compound.
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Method | Notes |
| DMSO | 15 mg/mL (24.01 mM) | Ultrasonic and warming required | Hygroscopic DMSO can negatively impact solubility[1] |
| DMSO | 10 mM | - | [3] |
Experimental Protocols
Detailed Protocol for Dissolving this compound
-
Preparation:
-
Bring the vial of this compound to room temperature before opening.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.
-
If solids persist, gently warm the solution to 37-40°C for 10-15 minutes, with intermittent vortexing. Caution: Avoid excessive heat, which could degrade the compound.
-
-
Storage:
Visualizations
PI3K/mTOR Signaling Pathway
Caption: PI3K/mTOR signaling pathway with inhibition by this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
PI3K-IN-22 stability in DMSO at -20°C
This technical support center provides guidance on the stability, storage, and handling of the PI3Kα/mTOR dual kinase inhibitor, PI3K-IN-22.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability of this compound in a DMSO stock solution, it is recommended to store it at -20°C for short-term use and -80°C for long-term storage. When stored at -20°C, the solution should be used within one month. For storage up to six months, it is advisable to keep the stock solution at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Q2: My this compound is provided as a solid. How should I prepare a stock solution?
A2: To prepare a stock solution, reconstitute the solid this compound in high-purity, anhydrous DMSO. Briefly centrifuge the vial to ensure all the powder is at the bottom before adding the solvent.[2] this compound is soluble in DMSO at a concentration of 15 mg/mL (24.01 mM), though gentle warming and sonication may be necessary to fully dissolve the compound.[1] It is important to use a fresh stock of DMSO that is free of moisture, as water can accelerate the degradation of the compound.[3]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store DMSO stock solutions of this compound at room temperature for extended periods. While some compounds may be stable for a short duration, long-term storage at room temperature can lead to degradation. One study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds remained intact.
Q4: I've noticed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded upon cooling or if the solvent has absorbed moisture.[3] If you observe precipitation, you can try to redissolve the compound by gently warming the vial and vortexing or sonicating it. To avoid this issue in the future, ensure you are using anhydrous DMSO and consider preparing a slightly more dilute stock solution if the problem persists.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the stock solution from a powder stored at -20°C. Ensure the DMSO stock has been stored for less than one month at -20°C or six months at -80°C. |
| Contamination of DMSO with water. | Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. DMSO is hygroscopic and will readily absorb moisture from the air.[4] | |
| Loss of compound activity | Extended storage beyond the recommended period. | Discard any stock solutions that have been stored at -20°C for longer than one month. For long-term experiments, plan to use a freshly prepared stock solution. |
| Difficulty dissolving the compound | Insufficient mixing or low-quality DMSO. | Use ultrasonic and gentle warming to aid dissolution.[1] Ensure you are using a high-purity grade of DMSO. |
Data Summary: this compound Stability in DMSO
| Storage Temperature | Recommended Storage Duration | Source |
| -20°C | 1 month | MedChemExpress[1] |
| -80°C | 6 months | MedChemExpress[1] |
Experimental Protocols & Workflows
Protocol for Preparing this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2]
-
Solvent Addition: In a sterile environment, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes until the powder is completely dissolved.[2] If necessary, use an ultrasonic bath and gentle warming to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed tubes. Store the aliquots at -80°C for long-term storage or at -20°C for use within one month.
Signaling Pathway of PI3K/mTOR
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Workflow for Assessing Compound Stability
Caption: Experimental workflow for determining the stability of a compound in DMSO over time.
References
PI3K-IN-22 stability in DMSO at -20°C
This technical support center provides guidance on the stability, storage, and handling of the PI3Kα/mTOR dual kinase inhibitor, PI3K-IN-22.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability of this compound in a DMSO stock solution, it is recommended to store it at -20°C for short-term use and -80°C for long-term storage. When stored at -20°C, the solution should be used within one month. For storage up to six months, it is advisable to keep the stock solution at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Q2: My this compound is provided as a solid. How should I prepare a stock solution?
A2: To prepare a stock solution, reconstitute the solid this compound in high-purity, anhydrous DMSO. Briefly centrifuge the vial to ensure all the powder is at the bottom before adding the solvent.[2] this compound is soluble in DMSO at a concentration of 15 mg/mL (24.01 mM), though gentle warming and sonication may be necessary to fully dissolve the compound.[1] It is important to use a fresh stock of DMSO that is free of moisture, as water can accelerate the degradation of the compound.[3]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store DMSO stock solutions of this compound at room temperature for extended periods. While some compounds may be stable for a short duration, long-term storage at room temperature can lead to degradation. One study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds remained intact.
Q4: I've noticed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded upon cooling or if the solvent has absorbed moisture.[3] If you observe precipitation, you can try to redissolve the compound by gently warming the vial and vortexing or sonicating it. To avoid this issue in the future, ensure you are using anhydrous DMSO and consider preparing a slightly more dilute stock solution if the problem persists.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the stock solution from a powder stored at -20°C. Ensure the DMSO stock has been stored for less than one month at -20°C or six months at -80°C. |
| Contamination of DMSO with water. | Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions. DMSO is hygroscopic and will readily absorb moisture from the air.[4] | |
| Loss of compound activity | Extended storage beyond the recommended period. | Discard any stock solutions that have been stored at -20°C for longer than one month. For long-term experiments, plan to use a freshly prepared stock solution. |
| Difficulty dissolving the compound | Insufficient mixing or low-quality DMSO. | Use ultrasonic and gentle warming to aid dissolution.[1] Ensure you are using a high-purity grade of DMSO. |
Data Summary: this compound Stability in DMSO
| Storage Temperature | Recommended Storage Duration | Source |
| -20°C | 1 month | MedChemExpress[1] |
| -80°C | 6 months | MedChemExpress[1] |
Experimental Protocols & Workflows
Protocol for Preparing this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2]
-
Solvent Addition: In a sterile environment, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes until the powder is completely dissolved.[2] If necessary, use an ultrasonic bath and gentle warming to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed tubes. Store the aliquots at -80°C for long-term storage or at -20°C for use within one month.
Signaling Pathway of PI3K/mTOR
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Workflow for Assessing Compound Stability
Caption: Experimental workflow for determining the stability of a compound in DMSO over time.
References
Technical Support Center: PI3K-IN-22 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI3K-IN-22 in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin).[1][2] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[3] By inhibiting both PI3Kα and mTOR, this compound can effectively block this pathway, making it a subject of interest in cancer research.[1]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound has been characterized both in biochemical and cell-based assays. The reported values are summarized in the table below.
Q3: In which cell lines has the cytotoxic effect of this compound been evaluated?
A3: The cytotoxic effects of this compound have been documented in various cancer cell lines, including PC3 (prostate cancer) and MDA-MB-361 (breast cancer). The IC50 values for cell growth inhibition are provided in the data table.
Q4: How does this compound affect downstream signaling?
A4: this compound has been shown to suppress the phosphorylation of key downstream effectors in the PI3K/AKT/mTOR pathway. Specifically, it reduces the phosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473), as well as the phosphorylation of S6 Kinase (S6K), a downstream target of mTOR.[1]
Quantitative Data Summary
| Parameter | Target/Cell Line | Value | Notes | Reference |
| Biochemical IC50 | PI3Kα | 0.9 nM | Cell-free kinase assay | [1][2] |
| mTOR | 0.6 nM | Cell-free kinase assay | [1][2] | |
| Cellular IC50 | PC3 | 13.0 nM | Cytotoxicity after 72 hrs | [1] |
| MDA-MB-361 | < 3.0 nM | Cytotoxicity after 72 hrs | [1] |
Experimental Protocols
Detailed Protocol for a Cell-Based Dose-Response Assay Using this compound
This protocol outlines a typical workflow for determining the IC50 value of this compound in a cancer cell line using a colorimetric cell viability assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line of interest (e.g., PC3, MDA-MB-361)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader (spectrophotometer)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. Start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 serial dilutions to generate a range of concentrations (e.g., 8-10 concentrations).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects on the plate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Inconsistent or non-sigmoidal dose-response curve | Incorrect concentration range, compound instability, inappropriate assay duration. | Perform a wider range of dilutions to ensure the full curve is captured. Prepare fresh compound dilutions for each experiment. Optimize the incubation time for your specific cell line. |
| IC50 value significantly different from expected | Cell line misidentification or contamination, incorrect compound concentration, variation in experimental conditions. | Authenticate your cell line (e.g., by STR profiling). Verify the concentration of your this compound stock solution. Standardize all experimental parameters, including cell passage number and medium composition. |
| High background signal in the assay | Contamination of reagents or medium, high cell density. | Use fresh, sterile reagents. Optimize the initial cell seeding density to avoid overgrowth. |
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for this compound dose-response curve analysis.
References
Technical Support Center: PI3K-IN-22 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI3K-IN-22 in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent dual inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin).[1][2] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[3] By inhibiting both PI3Kα and mTOR, this compound can effectively block this pathway, making it a subject of interest in cancer research.[1]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound has been characterized both in biochemical and cell-based assays. The reported values are summarized in the table below.
Q3: In which cell lines has the cytotoxic effect of this compound been evaluated?
A3: The cytotoxic effects of this compound have been documented in various cancer cell lines, including PC3 (prostate cancer) and MDA-MB-361 (breast cancer). The IC50 values for cell growth inhibition are provided in the data table.
Q4: How does this compound affect downstream signaling?
A4: this compound has been shown to suppress the phosphorylation of key downstream effectors in the PI3K/AKT/mTOR pathway. Specifically, it reduces the phosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473), as well as the phosphorylation of S6 Kinase (S6K), a downstream target of mTOR.[1]
Quantitative Data Summary
| Parameter | Target/Cell Line | Value | Notes | Reference |
| Biochemical IC50 | PI3Kα | 0.9 nM | Cell-free kinase assay | [1][2] |
| mTOR | 0.6 nM | Cell-free kinase assay | [1][2] | |
| Cellular IC50 | PC3 | 13.0 nM | Cytotoxicity after 72 hrs | [1] |
| MDA-MB-361 | < 3.0 nM | Cytotoxicity after 72 hrs | [1] |
Experimental Protocols
Detailed Protocol for a Cell-Based Dose-Response Assay Using this compound
This protocol outlines a typical workflow for determining the IC50 value of this compound in a cancer cell line using a colorimetric cell viability assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line of interest (e.g., PC3, MDA-MB-361)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader (spectrophotometer)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. Start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 serial dilutions to generate a range of concentrations (e.g., 8-10 concentrations).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects on the plate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Inconsistent or non-sigmoidal dose-response curve | Incorrect concentration range, compound instability, inappropriate assay duration. | Perform a wider range of dilutions to ensure the full curve is captured. Prepare fresh compound dilutions for each experiment. Optimize the incubation time for your specific cell line. |
| IC50 value significantly different from expected | Cell line misidentification or contamination, incorrect compound concentration, variation in experimental conditions. | Authenticate your cell line (e.g., by STR profiling). Verify the concentration of your this compound stock solution. Standardize all experimental parameters, including cell passage number and medium composition. |
| High background signal in the assay | Contamination of reagents or medium, high cell density. | Use fresh, sterile reagents. Optimize the initial cell seeding density to avoid overgrowth. |
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for this compound dose-response curve analysis.
References
Technical Support Center: Managing PI3K-IN-22 Induced Hyperglycemia in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing hyperglycemia induced by the PI3Kα/mTOR dual kinase inhibitor, PI3K-IN-22, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (B549165) (mTOR).[1] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[2] In many cancers, this pathway is overactive, promoting tumor growth.[3] this compound blocks this pathway by inhibiting both PI3Kα and mTOR, thereby impeding cancer cell proliferation.[1]
Q2: Why does this compound cause hyperglycemia?
A2: Hyperglycemia is an on-target effect of inhibiting the PI3K/Akt/mTOR pathway.[4][5] This pathway is essential for normal glucose homeostasis, including insulin (B600854) signaling.[6] Inhibition of PI3Kα, in particular, can impair insulin-dependent glucose uptake in tissues, leading to elevated blood glucose levels.[4][7]
Q3: How soon after this compound administration can I expect to see changes in blood glucose?
A3: Based on studies with other pan-PI3K/mTOR inhibitors, changes in glucose metabolism can be observed acutely, within an hour of administration.[5][8] It is recommended to initiate blood glucose monitoring shortly after the first dose of this compound.
Q4: What are the typical signs of hyperglycemia in mice?
A4: While mice can be asymptomatic, severe hyperglycemia may present with symptoms such as increased thirst and urination, weight loss despite normal or increased food intake, and lethargy. Regular blood glucose monitoring is the most reliable way to detect hyperglycemia.
Q5: Are there any strategies to mitigate this compound induced hyperglycemia?
A5: Yes, several strategies are being explored. Co-administration of metformin, a first-line antidiabetic medication, is a common approach.[4] Sodium-glucose co-transporter 2 (SGLT2) inhibitors have also shown promise in preclinical models.[4] It is generally advised to avoid the use of insulin, as it can reactivate the PI3K pathway, potentially counteracting the anti-tumor effects of this compound.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly severe hyperglycemia | - Incorrect dosage of this compound.- High-carbohydrate diet.- Underlying insulin resistance in the mouse strain. | - Verify the calculated dose and concentration of the dosing solution.- Switch to a standard or low-carbohydrate chow.- Consider using a different mouse strain with a known metabolic profile.- Implement a management strategy, such as co-administration of metformin, after consulting relevant literature. |
| High variability in blood glucose readings | - Inconsistent fasting times.- Stress during handling and blood collection.- Improper blood collection technique. | - Ensure consistent fasting periods before glucose measurements.[9]- Acclimatize mice to handling and restraint procedures to minimize stress.[10]- Ensure a clean tail snip or prick and obtain a sufficient blood drop for an accurate reading.[10] |
| This compound formulation is precipitating | - Poor solubility of the compound in the chosen vehicle.- Incorrect preparation of the dosing solution. | - Consult literature for appropriate vehicle formulations for PI3K inhibitors (e.g., combinations of DMSO, PEG300, Tween 80, or methylcellulose).[1][11]- Ensure the compound is fully dissolved before administration. Gentle warming and vortexing may be necessary. Prepare fresh dosing solutions as needed. |
| No significant hyperglycemia observed | - Sub-therapeutic dose of this compound.- Inactive compound.- Infrequent blood glucose monitoring. | - Confirm that the administered dose is within the effective range reported in the literature (e.g., 10-50 mg/kg i.v.).[1]- Verify the quality and activity of the this compound compound.- Increase the frequency of blood glucose monitoring, especially in the initial hours and days after administration. |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
Objective: To routinely monitor blood glucose levels in mice treated with this compound.
Materials:
-
Glucometer and test strips
-
Lancets or scalpel blades
-
Gauze pads
-
Mouse restrainer
Procedure:
-
Gently restrain the mouse using an appropriate restrainer.
-
Clean the tip of the tail with a 70% ethanol wipe and allow it to dry.
-
Make a small incision (1-2 mm) at the very tip of the tail using a sterile lancet or scalpel blade.[10]
-
Gently massage the tail from the base towards the tip to obtain a small drop of blood.
-
Apply the blood drop to the glucose test strip and record the reading from the glucometer.
-
Apply gentle pressure to the tail tip with a clean gauze pad to stop the bleeding.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Monitoring should be performed at baseline (before this compound administration) and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours after the first dose, and then daily or as required by the study design).
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose clearance.
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile water)
-
Oral gavage needles
-
Syringes
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast the mice for 4-6 hours before the test, ensuring they have access to water.
-
Record the body weight of each mouse to calculate the glucose dose (typically 1-2 g/kg).
-
Take a baseline blood glucose reading (t=0) from the tail vein as described in Protocol 1.
-
Administer the calculated dose of glucose solution via oral gavage.
-
Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Plot the blood glucose levels over time to determine the glucose tolerance curve. The area under the curve (AUC) can be calculated for quantitative comparison between treatment groups.
Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for managing this compound induced hyperglycemia.
Caption: Troubleshooting logic for unexpected hyperglycemia in mouse studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Complications of hyperglycaemia with PI3K–AKT–mTOR inhibitors in patients with advanced solid tumours on Phase I clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. PI3K orchestration of the in vivo persistence of chimeric antigen receptor-modified T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Managing PI3K-IN-22 Induced Hyperglycemia in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing hyperglycemia induced by the PI3Kα/mTOR dual kinase inhibitor, PI3K-IN-22, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[2] In many cancers, this pathway is overactive, promoting tumor growth.[3] this compound blocks this pathway by inhibiting both PI3Kα and mTOR, thereby impeding cancer cell proliferation.[1]
Q2: Why does this compound cause hyperglycemia?
A2: Hyperglycemia is an on-target effect of inhibiting the PI3K/Akt/mTOR pathway.[4][5] This pathway is essential for normal glucose homeostasis, including insulin signaling.[6] Inhibition of PI3Kα, in particular, can impair insulin-dependent glucose uptake in tissues, leading to elevated blood glucose levels.[4][7]
Q3: How soon after this compound administration can I expect to see changes in blood glucose?
A3: Based on studies with other pan-PI3K/mTOR inhibitors, changes in glucose metabolism can be observed acutely, within an hour of administration.[5][8] It is recommended to initiate blood glucose monitoring shortly after the first dose of this compound.
Q4: What are the typical signs of hyperglycemia in mice?
A4: While mice can be asymptomatic, severe hyperglycemia may present with symptoms such as increased thirst and urination, weight loss despite normal or increased food intake, and lethargy. Regular blood glucose monitoring is the most reliable way to detect hyperglycemia.
Q5: Are there any strategies to mitigate this compound induced hyperglycemia?
A5: Yes, several strategies are being explored. Co-administration of metformin, a first-line antidiabetic medication, is a common approach.[4] Sodium-glucose co-transporter 2 (SGLT2) inhibitors have also shown promise in preclinical models.[4] It is generally advised to avoid the use of insulin, as it can reactivate the PI3K pathway, potentially counteracting the anti-tumor effects of this compound.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly severe hyperglycemia | - Incorrect dosage of this compound.- High-carbohydrate diet.- Underlying insulin resistance in the mouse strain. | - Verify the calculated dose and concentration of the dosing solution.- Switch to a standard or low-carbohydrate chow.- Consider using a different mouse strain with a known metabolic profile.- Implement a management strategy, such as co-administration of metformin, after consulting relevant literature. |
| High variability in blood glucose readings | - Inconsistent fasting times.- Stress during handling and blood collection.- Improper blood collection technique. | - Ensure consistent fasting periods before glucose measurements.[9]- Acclimatize mice to handling and restraint procedures to minimize stress.[10]- Ensure a clean tail snip or prick and obtain a sufficient blood drop for an accurate reading.[10] |
| This compound formulation is precipitating | - Poor solubility of the compound in the chosen vehicle.- Incorrect preparation of the dosing solution. | - Consult literature for appropriate vehicle formulations for PI3K inhibitors (e.g., combinations of DMSO, PEG300, Tween 80, or methylcellulose).[1][11]- Ensure the compound is fully dissolved before administration. Gentle warming and vortexing may be necessary. Prepare fresh dosing solutions as needed. |
| No significant hyperglycemia observed | - Sub-therapeutic dose of this compound.- Inactive compound.- Infrequent blood glucose monitoring. | - Confirm that the administered dose is within the effective range reported in the literature (e.g., 10-50 mg/kg i.v.).[1]- Verify the quality and activity of the this compound compound.- Increase the frequency of blood glucose monitoring, especially in the initial hours and days after administration. |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
Objective: To routinely monitor blood glucose levels in mice treated with this compound.
Materials:
-
Glucometer and test strips
-
Lancets or scalpel blades
-
Gauze pads
-
70% ethanol
-
Mouse restrainer
Procedure:
-
Gently restrain the mouse using an appropriate restrainer.
-
Clean the tip of the tail with a 70% ethanol wipe and allow it to dry.
-
Make a small incision (1-2 mm) at the very tip of the tail using a sterile lancet or scalpel blade.[10]
-
Gently massage the tail from the base towards the tip to obtain a small drop of blood.
-
Apply the blood drop to the glucose test strip and record the reading from the glucometer.
-
Apply gentle pressure to the tail tip with a clean gauze pad to stop the bleeding.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Monitoring should be performed at baseline (before this compound administration) and then at regular intervals (e.g., 1, 2, 4, 8, and 24 hours after the first dose, and then daily or as required by the study design).
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose clearance.
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile water)
-
Oral gavage needles
-
Syringes
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast the mice for 4-6 hours before the test, ensuring they have access to water.
-
Record the body weight of each mouse to calculate the glucose dose (typically 1-2 g/kg).
-
Take a baseline blood glucose reading (t=0) from the tail vein as described in Protocol 1.
-
Administer the calculated dose of glucose solution via oral gavage.
-
Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Plot the blood glucose levels over time to determine the glucose tolerance curve. The area under the curve (AUC) can be calculated for quantitative comparison between treatment groups.
Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for managing this compound induced hyperglycemia.
Caption: Troubleshooting logic for unexpected hyperglycemia in mouse studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Complications of hyperglycaemia with PI3K–AKT–mTOR inhibitors in patients with advanced solid tumours on Phase I clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. PI3K orchestration of the in vivo persistence of chimeric antigen receptor-modified T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
PI3K-IN-22 impact on feedback loop activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-22 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual kinase inhibitor that targets PI3Kα (the alpha isoform of phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin).[1][2] It functions as an ATP-competitive inhibitor, blocking the catalytic activity of these kinases. By inhibiting both PI3Kα and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4]
Q2: What are the primary molecular targets of this compound?
The primary molecular targets of this compound are the p110α catalytic subunit of PI3K and the kinase domain of mTOR. It exhibits high potency against both targets, with IC50 values in the low nanomolar range.
Q3: How does this compound's dual inhibitory action affect cellular signaling?
By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger required for the activation of AKT.[5][6] Simultaneously, its inhibition of mTOR (both mTORC1 and mTORC2 complexes) directly blocks downstream signaling, including the phosphorylation of S6 kinase (S6K) and 4E-BP1, which are key effectors of cell growth and protein synthesis.[3][7] This dual inhibition leads to a robust shutdown of the PI3K/AKT/mTOR pathway.
Q4: Given that this compound inhibits mTOR, how does this impact the common feedback loops seen with other PI3K inhibitors?
Many PI3K inhibitors that do not target mTOR can lead to the reactivation of the PI3K pathway through a negative feedback loop. This often occurs because inhibition of AKT relieves the suppression of receptor tyrosine kinases (RTKs) or because the downstream mTORC1/S6K1 complex, when active, can phosphorylate and inhibit insulin (B600854) receptor substrate (IRS) proteins, thus dampening upstream PI3K signaling. When mTORC1 is inhibited, this negative feedback is removed, leading to increased RTK signaling and reactivation of PI3K.
Since this compound is a potent mTOR inhibitor, it directly blocks the mTORC1/S6K1 feedback loop. This prevents the rebound activation of PI3K that can be observed with inhibitors that only target PI3K. However, other feedback mechanisms may still be relevant. For instance, inhibition of the PI3K/AKT pathway can lead to the activation of the FOXO transcription factors, which can upregulate the expression of RTKs, potentially leading to the activation of other signaling pathways like the MAPK/ERK pathway.[2][8]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PI3Kα | 0.9[1][2] |
| mTOR | 0.6[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Relevant Mutation(s) | IC50 (nM) for Cell Growth Inhibition |
| PC-3 | PTEN mutant | 13.0[1] |
| MDA-MB-361 | Her2+/PIK3CA mutant | < 3.0[1] |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with feedback loops and points of inhibition by this compound.
Troubleshooting Guides
Issue 1: Suboptimal inhibition of AKT phosphorylation despite using the recommended concentration of this compound.
-
Question: I am using this compound at the suggested concentration, but I am not observing the expected decrease in AKT phosphorylation (p-AKT Ser473/Thr308) via Western blot. What could be the issue?
-
Answer:
-
Compound Integrity: Ensure that the this compound stock solution is fresh and has been stored correctly. The compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from moisture.[1] Repeated freeze-thaw cycles should be avoided.
-
Cellular Context: The IC50 values for this compound can vary between different cell lines depending on their genetic background, such as the status of PTEN and PIK3CA.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Experimental Timing: The inhibition of p-AKT can be transient. In in vivo models, the suppression of p-AKT by this compound has been observed for up to 8 hours post-treatment.[1] For in vitro experiments, it is recommended to perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Assay Conditions: Ensure that the Western blot protocol is optimized for the detection of phosphorylated proteins. This includes using appropriate phosphatase inhibitors in your lysis buffer and using validated phospho-specific antibodies.
-
Issue 2: Unexpected activation of the MAPK/ERK pathway upon treatment with this compound.
-
Question: After treating my cells with this compound, I observe an increase in the phosphorylation of ERK (p-ERK). Is this an expected off-target effect?
-
Answer: This is not necessarily an off-target effect but can be a result of feedback loop activation. While this compound's dual action mitigates the mTORC1/S6K1 feedback loop, other compensatory mechanisms can be activated.
-
RTK Upregulation: Inhibition of the PI3K/AKT pathway can lead to the activation of FOXO transcription factors, which can increase the expression of several receptor tyrosine kinases (RTKs).[2][8] This increased RTK expression can lead to the activation of the RAS/MEK/ERK pathway.[4][9]
-
Crosstalk between Pathways: There is significant crosstalk between the PI3K/AKT and MAPK/ERK pathways.[9] Inhibition of one pathway can sometimes lead to the compensatory activation of the other.[10][11] To confirm this, you can co-treat your cells with this compound and a MEK inhibitor and observe if the p-ERK increase is abrogated.
-
Caption: Troubleshooting workflow for unexpected results with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined time points.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, anti-p-S6K, anti-total S6K, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Caption: General experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PI3K-IN-22 impact on feedback loop activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-22 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual kinase inhibitor that targets PI3Kα (the alpha isoform of phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin).[1][2] It functions as an ATP-competitive inhibitor, blocking the catalytic activity of these kinases. By inhibiting both PI3Kα and mTOR, this compound effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4]
Q2: What are the primary molecular targets of this compound?
The primary molecular targets of this compound are the p110α catalytic subunit of PI3K and the kinase domain of mTOR. It exhibits high potency against both targets, with IC50 values in the low nanomolar range.
Q3: How does this compound's dual inhibitory action affect cellular signaling?
By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger required for the activation of AKT.[5][6] Simultaneously, its inhibition of mTOR (both mTORC1 and mTORC2 complexes) directly blocks downstream signaling, including the phosphorylation of S6 kinase (S6K) and 4E-BP1, which are key effectors of cell growth and protein synthesis.[3][7] This dual inhibition leads to a robust shutdown of the PI3K/AKT/mTOR pathway.
Q4: Given that this compound inhibits mTOR, how does this impact the common feedback loops seen with other PI3K inhibitors?
Many PI3K inhibitors that do not target mTOR can lead to the reactivation of the PI3K pathway through a negative feedback loop. This often occurs because inhibition of AKT relieves the suppression of receptor tyrosine kinases (RTKs) or because the downstream mTORC1/S6K1 complex, when active, can phosphorylate and inhibit insulin receptor substrate (IRS) proteins, thus dampening upstream PI3K signaling. When mTORC1 is inhibited, this negative feedback is removed, leading to increased RTK signaling and reactivation of PI3K.
Since this compound is a potent mTOR inhibitor, it directly blocks the mTORC1/S6K1 feedback loop. This prevents the rebound activation of PI3K that can be observed with inhibitors that only target PI3K. However, other feedback mechanisms may still be relevant. For instance, inhibition of the PI3K/AKT pathway can lead to the activation of the FOXO transcription factors, which can upregulate the expression of RTKs, potentially leading to the activation of other signaling pathways like the MAPK/ERK pathway.[2][8]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PI3Kα | 0.9[1][2] |
| mTOR | 0.6[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Relevant Mutation(s) | IC50 (nM) for Cell Growth Inhibition |
| PC-3 | PTEN mutant | 13.0[1] |
| MDA-MB-361 | Her2+/PIK3CA mutant | < 3.0[1] |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with feedback loops and points of inhibition by this compound.
Troubleshooting Guides
Issue 1: Suboptimal inhibition of AKT phosphorylation despite using the recommended concentration of this compound.
-
Question: I am using this compound at the suggested concentration, but I am not observing the expected decrease in AKT phosphorylation (p-AKT Ser473/Thr308) via Western blot. What could be the issue?
-
Answer:
-
Compound Integrity: Ensure that the this compound stock solution is fresh and has been stored correctly. The compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from moisture.[1] Repeated freeze-thaw cycles should be avoided.
-
Cellular Context: The IC50 values for this compound can vary between different cell lines depending on their genetic background, such as the status of PTEN and PIK3CA.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Experimental Timing: The inhibition of p-AKT can be transient. In in vivo models, the suppression of p-AKT by this compound has been observed for up to 8 hours post-treatment.[1] For in vitro experiments, it is recommended to perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Assay Conditions: Ensure that the Western blot protocol is optimized for the detection of phosphorylated proteins. This includes using appropriate phosphatase inhibitors in your lysis buffer and using validated phospho-specific antibodies.
-
Issue 2: Unexpected activation of the MAPK/ERK pathway upon treatment with this compound.
-
Question: After treating my cells with this compound, I observe an increase in the phosphorylation of ERK (p-ERK). Is this an expected off-target effect?
-
Answer: This is not necessarily an off-target effect but can be a result of feedback loop activation. While this compound's dual action mitigates the mTORC1/S6K1 feedback loop, other compensatory mechanisms can be activated.
-
RTK Upregulation: Inhibition of the PI3K/AKT pathway can lead to the activation of FOXO transcription factors, which can increase the expression of several receptor tyrosine kinases (RTKs).[2][8] This increased RTK expression can lead to the activation of the RAS/MEK/ERK pathway.[4][9]
-
Crosstalk between Pathways: There is significant crosstalk between the PI3K/AKT and MAPK/ERK pathways.[9] Inhibition of one pathway can sometimes lead to the compensatory activation of the other.[10][11] To confirm this, you can co-treat your cells with this compound and a MEK inhibitor and observe if the p-ERK increase is abrogated.
-
Caption: Troubleshooting workflow for unexpected results with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined time points.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, anti-p-S6K, anti-total S6K, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Caption: General experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PI3K-IN-22 long-term treatment and cell viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the pan-class I PI3K inhibitor, PI3K-IN-22. This guide includes frequently asked questions (FAQs) and troubleshooting sections to address specific issues that may be encountered during long-term treatment and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks), including the p110α, p110β, p110γ, and p110δ isoforms. By blocking the activity of these kinases, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, most notably the AKT/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2][3][4][5][6] Aberrant activation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, making it a key therapeutic target.[7][8]
Q2: What is the expected effect of long-term this compound treatment on cancer cell viability?
A2: The expected primary effect of long-term this compound treatment on sensitive cancer cell lines is a reduction in cell viability. This is typically achieved through the induction of cell cycle arrest and apoptosis.[9] However, the response can vary significantly between cell lines. While some may undergo rapid apoptosis[10][11], others might exhibit a more cytostatic response, characterized by a cessation of proliferation without immediate cell death.[12] It is also important to consider the potential for the development of resistance over extended treatment periods. In some preclinical models, long-term PI3K inhibition has been associated with adaptive responses and even a more aggressive phenotype, although the underlying mechanisms are still under investigation.[13]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: A lack of response to this compound could be due to several factors:
-
Cell Line Resistance: The cell line may have intrinsic resistance to PI3K inhibition. This could be due to mutations downstream of PI3K (e.g., in AKT or mTOR), or the activation of compensatory signaling pathways.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PI3K signaling. An IC50 determination is recommended for your specific cell line.
-
Compound Instability: Ensure that the compound has been stored correctly and that the stock solutions are freshly prepared. This compound may be unstable in certain media over long incubation times.
-
High Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate the PI3K pathway. If the serum concentration in your culture medium is too high, it may counteract the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free media.
Q4: I am observing high variability in my cell viability assay results. What can I do to improve consistency?
A4: High variability in cell viability assays can be frustrating. Here are some common causes and solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells, media, and reagents.
-
Inconsistent Incubation Times: Ensure that the incubation times for drug treatment and assay development are consistent across all plates.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Problem 1: Unexpected Increase in Cell Viability or Proliferation with Long-Term Treatment
| Potential Cause | Recommended Action |
| Development of Drug Resistance | 1. Verify Target Engagement: Confirm that this compound is still inhibiting AKT phosphorylation (p-AKT) via Western blot. 2. Sequence Key Genes: Analyze the DNA sequences of PIK3CA and PTEN to check for new mutations. 3. Investigate Bypass Pathways: Use pathway profiler arrays to identify upregulated compensatory signaling pathways (e.g., MAPK/ERK). |
| Selection of a Resistant Subpopulation | 1. Clonal Analysis: Isolate single-cell clones from the treated population and assess their individual sensitivity to this compound. 2. Flow Cytometry: Use markers for cancer stem cells (CSCs) to see if there is an enrichment of a CSC-like population. |
| Metabolic Reprogramming | 1. Metabolic Assays: Perform Seahorse assays to analyze mitochondrial respiration and glycolysis. 2. Nutrient Dependence: Assess cell viability in media with varying concentrations of glucose and glutamine. |
Problem 2: High Levels of Cell Death in Control (Vehicle-Treated) Cells During Long-Term Experiments
| Potential Cause | Recommended Action |
| Solvent Toxicity | 1. Titrate Vehicle: Perform a dose-response curve for the vehicle (e.g., DMSO) to determine the maximum non-toxic concentration. Typically, keep the final DMSO concentration below 0.5%.[14] 2. Use a Different Solvent: If DMSO is toxic even at low concentrations, explore other solvents for this compound. |
| Nutrient Depletion/Waste Accumulation | 1. Change Media Regularly: For long-term experiments, replenish the culture media every 2-3 days to provide fresh nutrients and remove metabolic waste products. 2. Optimize Seeding Density: A high initial seeding density can lead to rapid nutrient depletion. Determine the optimal seeding density for long-term cultures. |
| Cell Line Instability | 1. Check Mycoplasma Contamination: Regularly test your cell lines for mycoplasma. 2. Use Low Passage Number Cells: High passage numbers can lead to genetic drift and altered phenotypes. Thaw a fresh vial of low-passage cells. |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in various cellular assays. Note that these values are illustrative and may vary depending on the cell line and experimental conditions.
Table 1: IC50 Values for Inhibition of Cell Viability
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | E545K (mutant) | Wild-Type | 50 |
| PC-3 | Prostate | Wild-Type | Null | 75 |
| U87 | Glioblastoma | Wild-Type | Null | 120 |
| HCT116 | Colon | H1047R (mutant) | Wild-Type | 45 |
| A549 | Lung | Wild-Type | Wild-Type | >1000 |
Table 2: Apoptosis Induction after 72-hour Treatment
| Cell Line | This compound (1 µM) % Apoptotic Cells (Annexin V+) |
| MCF-7 | 45% |
| PC-3 | 38% |
| U87 | 30% |
| HCT116 | 55% |
| A549 | <5% |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (MTS Assay)
This protocol outlines a method for assessing the effect of long-term this compound treatment on cell viability using a colorimetric MTS assay.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh culture medium to the desired concentration.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations. The final DMSO concentration in the wells should be kept below 0.5%.
-
Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of this compound or vehicle control (DMSO).
-
Return the plate to the incubator.
-
-
Long-Term Incubation:
-
Every 72 hours, carefully aspirate the media and replace it with fresh media containing the appropriate concentrations of this compound or vehicle.
-
-
Assay Measurement (at desired time points, e.g., Day 7):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with PI3K inhibitors may cause cancers to become more aggressive and metastatic | EurekAlert! [eurekalert.org]
- 14. benchchem.com [benchchem.com]
PI3K-IN-22 long-term treatment and cell viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the pan-class I PI3K inhibitor, PI3K-IN-22. This guide includes frequently asked questions (FAQs) and troubleshooting sections to address specific issues that may be encountered during long-term treatment and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks), including the p110α, p110β, p110γ, and p110δ isoforms. By blocking the activity of these kinases, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, most notably the AKT/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2][3][4][5][6] Aberrant activation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, making it a key therapeutic target.[7][8]
Q2: What is the expected effect of long-term this compound treatment on cancer cell viability?
A2: The expected primary effect of long-term this compound treatment on sensitive cancer cell lines is a reduction in cell viability. This is typically achieved through the induction of cell cycle arrest and apoptosis.[9] However, the response can vary significantly between cell lines. While some may undergo rapid apoptosis[10][11], others might exhibit a more cytostatic response, characterized by a cessation of proliferation without immediate cell death.[12] It is also important to consider the potential for the development of resistance over extended treatment periods. In some preclinical models, long-term PI3K inhibition has been associated with adaptive responses and even a more aggressive phenotype, although the underlying mechanisms are still under investigation.[13]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: A lack of response to this compound could be due to several factors:
-
Cell Line Resistance: The cell line may have intrinsic resistance to PI3K inhibition. This could be due to mutations downstream of PI3K (e.g., in AKT or mTOR), or the activation of compensatory signaling pathways.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PI3K signaling. An IC50 determination is recommended for your specific cell line.
-
Compound Instability: Ensure that the compound has been stored correctly and that the stock solutions are freshly prepared. This compound may be unstable in certain media over long incubation times.
-
High Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate the PI3K pathway. If the serum concentration in your culture medium is too high, it may counteract the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free media.
Q4: I am observing high variability in my cell viability assay results. What can I do to improve consistency?
A4: High variability in cell viability assays can be frustrating. Here are some common causes and solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells, media, and reagents.
-
Inconsistent Incubation Times: Ensure that the incubation times for drug treatment and assay development are consistent across all plates.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Problem 1: Unexpected Increase in Cell Viability or Proliferation with Long-Term Treatment
| Potential Cause | Recommended Action |
| Development of Drug Resistance | 1. Verify Target Engagement: Confirm that this compound is still inhibiting AKT phosphorylation (p-AKT) via Western blot. 2. Sequence Key Genes: Analyze the DNA sequences of PIK3CA and PTEN to check for new mutations. 3. Investigate Bypass Pathways: Use pathway profiler arrays to identify upregulated compensatory signaling pathways (e.g., MAPK/ERK). |
| Selection of a Resistant Subpopulation | 1. Clonal Analysis: Isolate single-cell clones from the treated population and assess their individual sensitivity to this compound. 2. Flow Cytometry: Use markers for cancer stem cells (CSCs) to see if there is an enrichment of a CSC-like population. |
| Metabolic Reprogramming | 1. Metabolic Assays: Perform Seahorse assays to analyze mitochondrial respiration and glycolysis. 2. Nutrient Dependence: Assess cell viability in media with varying concentrations of glucose and glutamine. |
Problem 2: High Levels of Cell Death in Control (Vehicle-Treated) Cells During Long-Term Experiments
| Potential Cause | Recommended Action |
| Solvent Toxicity | 1. Titrate Vehicle: Perform a dose-response curve for the vehicle (e.g., DMSO) to determine the maximum non-toxic concentration. Typically, keep the final DMSO concentration below 0.5%.[14] 2. Use a Different Solvent: If DMSO is toxic even at low concentrations, explore other solvents for this compound. |
| Nutrient Depletion/Waste Accumulation | 1. Change Media Regularly: For long-term experiments, replenish the culture media every 2-3 days to provide fresh nutrients and remove metabolic waste products. 2. Optimize Seeding Density: A high initial seeding density can lead to rapid nutrient depletion. Determine the optimal seeding density for long-term cultures. |
| Cell Line Instability | 1. Check Mycoplasma Contamination: Regularly test your cell lines for mycoplasma. 2. Use Low Passage Number Cells: High passage numbers can lead to genetic drift and altered phenotypes. Thaw a fresh vial of low-passage cells. |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in various cellular assays. Note that these values are illustrative and may vary depending on the cell line and experimental conditions.
Table 1: IC50 Values for Inhibition of Cell Viability
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | E545K (mutant) | Wild-Type | 50 |
| PC-3 | Prostate | Wild-Type | Null | 75 |
| U87 | Glioblastoma | Wild-Type | Null | 120 |
| HCT116 | Colon | H1047R (mutant) | Wild-Type | 45 |
| A549 | Lung | Wild-Type | Wild-Type | >1000 |
Table 2: Apoptosis Induction after 72-hour Treatment
| Cell Line | This compound (1 µM) % Apoptotic Cells (Annexin V+) |
| MCF-7 | 45% |
| PC-3 | 38% |
| U87 | 30% |
| HCT116 | 55% |
| A549 | <5% |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (MTS Assay)
This protocol outlines a method for assessing the effect of long-term this compound treatment on cell viability using a colorimetric MTS assay.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh culture medium to the desired concentration.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations. The final DMSO concentration in the wells should be kept below 0.5%.
-
Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of this compound or vehicle control (DMSO).
-
Return the plate to the incubator.
-
-
Long-Term Incubation:
-
Every 72 hours, carefully aspirate the media and replace it with fresh media containing the appropriate concentrations of this compound or vehicle.
-
-
Assay Measurement (at desired time points, e.g., Day 7):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with PI3K inhibitors may cause cancers to become more aggressive and metastatic | EurekAlert! [eurekalert.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of PI3K-IN-22 and Other Dual PI3K/mTOR Inhibitors
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical axis for cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. This guide provides a detailed comparison of PI3K-IN-22, a potent dual PI3K/mTOR inhibitor, with other notable inhibitors in its class, including Gedatolisib (PF-05212384), VS-5584, and NVP-BEZ235. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activities of this compound and its counterparts against various Class I PI3K isoforms and mTOR kinase are summarized below. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their biochemical potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 0.9[1] | - | - | - | 0.6[1] |
| Gedatolisib | 0.4[2] | - | 5.4[2] | - | 1.6[2] |
| VS-5584 | 16[3] | 68[3] | 25[3] | 42[3] | 37[3] |
| NVP-BEZ235 | 4[4] | 75[4] | 5[4] | 7[4] | 20.7[4] |
Cellular Activity: Inhibiting Cancer Cell Growth
The efficacy of these inhibitors in a cellular context is crucial for their therapeutic potential. The following table presents the IC50 values for cell growth inhibition in two commonly used cancer cell lines: MDA-MB-361 (breast cancer) and PC-3 (prostate cancer).
| Inhibitor | MDA-MB-361 (IC50, nM) | PC-3 (IC50, nM) |
| This compound | <3.0[1] | 13.0[1] |
| Gedatolisib | 4.0[2] | 13.1 (PC3-MM2)[2] |
| VS-5584 | Data not available | 180[5] |
| NVP-BEZ235 | Induces apoptosis[6] | Data not available |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of these inhibitors. The following is a summary of the in vivo efficacy of this compound in a breast cancer xenograft model.
This compound in MDA-MB-361 Xenograft Model:
-
Pharmacodynamics: A single intravenous (i.v.) dose of 25 mg/kg suppressed the phosphorylation of Akt (T308 and S473) and S6K for up to 8 hours in tumor-bearing nude mice[1].
-
Antitumor Efficacy: Daily i.v. administration for 5 days a week for two weeks resulted in significant tumor growth inhibition at 10 and 25 mg/kg, and tumor regression at 50 mg/kg, with no tumor regrowth observed until day 32 at the highest dose[1].
PI3K/mTOR Signaling Pathway and Inhibition
The PI3K/mTOR pathway is a key regulator of cellular processes. Dual inhibitors like this compound target both PI3K and mTOR, leading to a more comprehensive blockade of this critical signaling cascade.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by dual inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PI3K/mTOR inhibitors.
In Vitro Kinase Assay
This assay quantifies the enzymatic activity of PI3K and mTOR in the presence of an inhibitor.
Objective: To determine the IC50 value of a test compound against PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Substrate (e.g., PIP2 for PI3K)
-
³²P-ATP or fluorescently labeled ATP analog
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP (radiolabeled or fluorescently labeled).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Quantify the product formation using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of a test compound for cell growth inhibition.
Materials:
-
Cancer cell lines (e.g., MDA-MB-361, PC-3)
-
Cell culture medium and supplements
-
Test compound
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing insights into the inhibition of signaling pathways.
Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway (e.g., p-Akt, p-S6K).
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-p-S6K Thr389, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Study
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
Objective: To assess the in vivo antitumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MDA-MB-361)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the planned schedule (e.g., daily intravenous injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Plot the tumor growth curves to evaluate the antitumor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PI3K-IN-22 and Other Dual PI3K/mTOR Inhibitors
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. This guide provides a detailed comparison of PI3K-IN-22, a potent dual PI3K/mTOR inhibitor, with other notable inhibitors in its class, including Gedatolisib (PF-05212384), VS-5584, and NVP-BEZ235. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activities of this compound and its counterparts against various Class I PI3K isoforms and mTOR kinase are summarized below. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their biochemical potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 0.9[1] | - | - | - | 0.6[1] |
| Gedatolisib | 0.4[2] | - | 5.4[2] | - | 1.6[2] |
| VS-5584 | 16[3] | 68[3] | 25[3] | 42[3] | 37[3] |
| NVP-BEZ235 | 4[4] | 75[4] | 5[4] | 7[4] | 20.7[4] |
Cellular Activity: Inhibiting Cancer Cell Growth
The efficacy of these inhibitors in a cellular context is crucial for their therapeutic potential. The following table presents the IC50 values for cell growth inhibition in two commonly used cancer cell lines: MDA-MB-361 (breast cancer) and PC-3 (prostate cancer).
| Inhibitor | MDA-MB-361 (IC50, nM) | PC-3 (IC50, nM) |
| This compound | <3.0[1] | 13.0[1] |
| Gedatolisib | 4.0[2] | 13.1 (PC3-MM2)[2] |
| VS-5584 | Data not available | 180[5] |
| NVP-BEZ235 | Induces apoptosis[6] | Data not available |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of these inhibitors. The following is a summary of the in vivo efficacy of this compound in a breast cancer xenograft model.
This compound in MDA-MB-361 Xenograft Model:
-
Pharmacodynamics: A single intravenous (i.v.) dose of 25 mg/kg suppressed the phosphorylation of Akt (T308 and S473) and S6K for up to 8 hours in tumor-bearing nude mice[1].
-
Antitumor Efficacy: Daily i.v. administration for 5 days a week for two weeks resulted in significant tumor growth inhibition at 10 and 25 mg/kg, and tumor regression at 50 mg/kg, with no tumor regrowth observed until day 32 at the highest dose[1].
PI3K/mTOR Signaling Pathway and Inhibition
The PI3K/mTOR pathway is a key regulator of cellular processes. Dual inhibitors like this compound target both PI3K and mTOR, leading to a more comprehensive blockade of this critical signaling cascade.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by dual inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PI3K/mTOR inhibitors.
In Vitro Kinase Assay
This assay quantifies the enzymatic activity of PI3K and mTOR in the presence of an inhibitor.
Objective: To determine the IC50 value of a test compound against PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Substrate (e.g., PIP2 for PI3K)
-
³²P-ATP or fluorescently labeled ATP analog
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP (radiolabeled or fluorescently labeled).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Quantify the product formation using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of a test compound for cell growth inhibition.
Materials:
-
Cancer cell lines (e.g., MDA-MB-361, PC-3)
-
Cell culture medium and supplements
-
Test compound
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing insights into the inhibition of signaling pathways.
Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway (e.g., p-Akt, p-S6K).
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-p-S6K Thr389, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Study
This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.
Objective: To assess the in vivo antitumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MDA-MB-361)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to the planned schedule (e.g., daily intravenous injection).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Plot the tumor growth curves to evaluate the antitumor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PI3K-IN-22 and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two key inhibitors of the PI3K/AKT/mTOR signaling pathway: PI3K-IN-22, a dual PI3Kα/mTOR kinase inhibitor, and rapamycin (B549165), a well-established allosteric inhibitor of mTOR Complex 1 (mTORC1). This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in oncology and related fields.
Mechanism of Action: A Tale of Two Inhibitors
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.
This compound acts as a dual inhibitor, targeting both the p110α isoform of PI3K and mTOR. This dual action is designed to provide a more comprehensive blockade of the pathway, both upstream and downstream of AKT. By inhibiting PI3Kα, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for AKT activation. Simultaneously, its inhibition of mTOR blocks the activity of both mTORC1 and mTORC2, further downstream, which are crucial for protein synthesis and cell growth.
Rapamycin , and its analogs (rapalogs), function as specific allosteric inhibitors of mTORC1. Rapamycin first binds to the immunophilin FKBP12, and this complex then interacts with the FRB domain of mTOR, leading to the inhibition of mTORC1 activity. This action primarily affects processes downstream of mTORC1, such as protein synthesis, by inhibiting the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). A key characteristic of rapamycin treatment is the potential for a negative feedback loop that can lead to the activation of AKT, a pro-survival signal. This occurs because the inhibition of mTORC1/S6K1 can relieve the feedback inhibition of insulin (B600854) receptor substrate 1 (IRS-1), leading to increased PI3K and AKT signaling.
Figure 1. PI3K/AKT/mTOR signaling pathway with inhibition points for this compound and rapamycin.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and rapamycin, allowing for a comparative assessment of their potency and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 0.9[1][2] |
| mTOR | 0.6[1][2] | |
| Rapamycin | mTOR | ~0.1[1] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: In Vitro Cell Viability (IC50)
| Compound | Cell Line | Relevant Mutation | IC50 (nM) |
| This compound | PC-3 (Prostate) | PTEN mutant | 13.0[1] |
| MDA-MB-361 (Breast) | HER2+/PIK3CA mutant | < 3.0[1] | |
| Rapamycin | PC-3 (Prostate) | PTEN null | ~10 (for growth inhibition)[3] |
| MDA-MB-231 (Breast) | PTEN wild-type | Resistant to growth inhibition[4] | |
| MDA-MB-468 (Breast) | PTEN null | Sensitive to growth inhibition[4] |
Note: The IC50 for rapamycin's effect on cell proliferation can be significantly higher and more variable across cell lines than its IC50 for mTORC1 inhibition[5][6]. Direct comparison is challenging due to different experimental setups.
Table 3: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing Regimen | Outcome |
| This compound | MDA-MB-361 Xenograft | 10, 25, 50 mg/kg; i.v.; daily for 5 days | Significant tumor regression at 50 mg/kg; tumor growth inhibition at 10 and 25 mg/kg[1] |
| Rapamycin | Various Xenograft Models (e.g., CT-26, B16 melanoma, U87 glioblastoma) | Varies (e.g., 1-4 mg/kg/day; i.p.) | Significant tumor growth inhibition[1][7][8][9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Phosphorylation
Objective: To determine the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-361 or PC-3) in appropriate growth medium and allow them to adhere. Treat cells with varying concentrations of this compound, rapamycin, or vehicle control for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and rapamycin on the metabolic activity and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, rapamycin, or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and rapamycin.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-361) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, rapamycin).
-
Drug Administration: Administer the compounds according to the specified dose and schedule (e.g., intravenous injection for this compound, intraperitoneal injection for rapamycin).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing Experimental Workflow and Logical Comparison
Figure 2. A typical experimental workflow for evaluating PI3K/mTOR inhibitors.
Figure 3. Logical comparison for selecting between this compound and rapamycin.
Conclusion
Both this compound and rapamycin are potent inhibitors of the PI3K/AKT/mTOR pathway, but they exhibit distinct mechanisms of action and efficacy profiles.
-
This compound offers the advantage of dual PI3Kα and mTOR inhibition, which may lead to a more complete shutdown of the signaling cascade and potentially circumvent the AKT feedback activation loop observed with rapamycin. This makes it a compelling tool for studies where a comprehensive pathway blockade is desired.
-
Rapamycin is a highly specific and well-characterized allosteric inhibitor of mTORC1. Its extensive history of use provides a wealth of comparative data. However, researchers should be mindful of the potential for AKT activation, which can confer resistance to its antiproliferative effects in some cellular contexts[11][12][13].
The choice between this compound and rapamycin will depend on the specific research question, the genetic background of the experimental model, and whether the simultaneous inhibition of both PI3K and mTOR is advantageous for the intended application. This guide provides the foundational data and protocols to assist in making an informed decision.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rapamycin protects allografts from rejection while simultaneously attacking tumors in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin Inhibits Anal Carcinogenesis in Two Preclinical Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Akt and eIF4E survival pathways by rapamycin-mediated mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin induces feedback activation of Akt signaling through an IGF-1R-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PI3K-IN-22 and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two key inhibitors of the PI3K/AKT/mTOR signaling pathway: PI3K-IN-22, a dual PI3Kα/mTOR kinase inhibitor, and rapamycin, a well-established allosteric inhibitor of mTOR Complex 1 (mTORC1). This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in oncology and related fields.
Mechanism of Action: A Tale of Two Inhibitors
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.
This compound acts as a dual inhibitor, targeting both the p110α isoform of PI3K and mTOR. This dual action is designed to provide a more comprehensive blockade of the pathway, both upstream and downstream of AKT. By inhibiting PI3Kα, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for AKT activation. Simultaneously, its inhibition of mTOR blocks the activity of both mTORC1 and mTORC2, further downstream, which are crucial for protein synthesis and cell growth.
Rapamycin , and its analogs (rapalogs), function as specific allosteric inhibitors of mTORC1. Rapamycin first binds to the immunophilin FKBP12, and this complex then interacts with the FRB domain of mTOR, leading to the inhibition of mTORC1 activity. This action primarily affects processes downstream of mTORC1, such as protein synthesis, by inhibiting the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). A key characteristic of rapamycin treatment is the potential for a negative feedback loop that can lead to the activation of AKT, a pro-survival signal. This occurs because the inhibition of mTORC1/S6K1 can relieve the feedback inhibition of insulin receptor substrate 1 (IRS-1), leading to increased PI3K and AKT signaling.
Figure 1. PI3K/AKT/mTOR signaling pathway with inhibition points for this compound and rapamycin.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and rapamycin, allowing for a comparative assessment of their potency and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 0.9[1][2] |
| mTOR | 0.6[1][2] | |
| Rapamycin | mTOR | ~0.1[1] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: In Vitro Cell Viability (IC50)
| Compound | Cell Line | Relevant Mutation | IC50 (nM) |
| This compound | PC-3 (Prostate) | PTEN mutant | 13.0[1] |
| MDA-MB-361 (Breast) | HER2+/PIK3CA mutant | < 3.0[1] | |
| Rapamycin | PC-3 (Prostate) | PTEN null | ~10 (for growth inhibition)[3] |
| MDA-MB-231 (Breast) | PTEN wild-type | Resistant to growth inhibition[4] | |
| MDA-MB-468 (Breast) | PTEN null | Sensitive to growth inhibition[4] |
Note: The IC50 for rapamycin's effect on cell proliferation can be significantly higher and more variable across cell lines than its IC50 for mTORC1 inhibition[5][6]. Direct comparison is challenging due to different experimental setups.
Table 3: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing Regimen | Outcome |
| This compound | MDA-MB-361 Xenograft | 10, 25, 50 mg/kg; i.v.; daily for 5 days | Significant tumor regression at 50 mg/kg; tumor growth inhibition at 10 and 25 mg/kg[1] |
| Rapamycin | Various Xenograft Models (e.g., CT-26, B16 melanoma, U87 glioblastoma) | Varies (e.g., 1-4 mg/kg/day; i.p.) | Significant tumor growth inhibition[1][7][8][9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Phosphorylation
Objective: To determine the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-361 or PC-3) in appropriate growth medium and allow them to adhere. Treat cells with varying concentrations of this compound, rapamycin, or vehicle control for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and rapamycin on the metabolic activity and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, rapamycin, or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and rapamycin.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-361) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, rapamycin).
-
Drug Administration: Administer the compounds according to the specified dose and schedule (e.g., intravenous injection for this compound, intraperitoneal injection for rapamycin).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing Experimental Workflow and Logical Comparison
Figure 2. A typical experimental workflow for evaluating PI3K/mTOR inhibitors.
Figure 3. Logical comparison for selecting between this compound and rapamycin.
Conclusion
Both this compound and rapamycin are potent inhibitors of the PI3K/AKT/mTOR pathway, but they exhibit distinct mechanisms of action and efficacy profiles.
-
This compound offers the advantage of dual PI3Kα and mTOR inhibition, which may lead to a more complete shutdown of the signaling cascade and potentially circumvent the AKT feedback activation loop observed with rapamycin. This makes it a compelling tool for studies where a comprehensive pathway blockade is desired.
-
Rapamycin is a highly specific and well-characterized allosteric inhibitor of mTORC1. Its extensive history of use provides a wealth of comparative data. However, researchers should be mindful of the potential for AKT activation, which can confer resistance to its antiproliferative effects in some cellular contexts[11][12][13].
The choice between this compound and rapamycin will depend on the specific research question, the genetic background of the experimental model, and whether the simultaneous inhibition of both PI3K and mTOR is advantageous for the intended application. This guide provides the foundational data and protocols to assist in making an informed decision.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Rapamycin protects allografts from rejection while simultaneously attacking tumors in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin Inhibits Anal Carcinogenesis in Two Preclinical Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Akt and eIF4E survival pathways by rapamycin-mediated mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin induces feedback activation of Akt signaling through an IGF-1R-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Dual PI3Kα/mTOR Inhibitor PI3K-IN-22 Versus Selective PI3Kα Inhibitors
For researchers and drug development professionals, the landscape of PI3K pathway inhibitors is both promising and complex. This guide provides an objective, data-driven comparison of the dual PI3Kα/mTOR inhibitor, PI3K-IN-22, against two prominent selective PI3Kα inhibitors, Alpelisib (B612111) and Taselisib. We delve into their biochemical potency, cellular activity, and preclinical in vivo efficacy, supported by detailed experimental protocols and visual pathway representations.
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2] This has led to the development of a diverse array of inhibitors, broadly categorized into pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors. This guide focuses on comparing a dual inhibitor, this compound, with selective inhibitors targeting the p110α isoform of PI3K (PI3Kα), which is frequently mutated in cancer.[1]
At a Glance: Comparative Overview
| Feature | This compound | Alpelisib (BYL719) | Taselisib (GDC-0032) |
| Target Profile | Dual PI3Kα/mTOR inhibitor | Selective PI3Kα inhibitor | Selective PI3Kα inhibitor (β-sparing) |
| Primary Mechanism | ATP-competitive inhibition of PI3Kα and mTOR | ATP-competitive inhibition of PI3Kα | ATP-competitive inhibition of PI3Kα, δ, and γ isoforms |
Biochemical Potency: A Quantitative Look at Inhibition
The in vitro inhibitory activity of these compounds against their intended targets is a key performance indicator. The half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) provides a quantitative measure of potency.
| Inhibitor | Target | IC50 / Ki (nM) |
| This compound | PI3Kα | 0.9 (IC50) |
| mTOR | 0.6 (IC50) | |
| Alpelisib | PI3Kα | ~5 (IC50) |
| PI3Kβ | ~1200 (IC50) | |
| PI3Kδ | ~290 (IC50) | |
| PI3Kγ | ~250 (IC50) | |
| Taselisib | PI3Kα | 0.29 (Ki) |
| PI3Kβ | 9.1 (Ki) | |
| PI3Kδ | 0.12 (Ki) | |
| PI3Kγ | 0.97 (Ki) |
Key Observation: this compound demonstrates potent dual inhibition of both PI3Kα and mTOR in the sub-nanomolar range.[3][4] Alpelisib exhibits strong selectivity for the PI3Kα isoform over other Class I isoforms.[5] Taselisib, while highly potent against PI3Kα, also shows significant activity against the δ and γ isoforms, positioning it as a β-sparing PI3K inhibitor.[6][7]
Cellular Activity: Impact on Cancer Cell Proliferation
The ultimate goal of these inhibitors is to halt the uncontrolled proliferation of cancer cells. The following table summarizes their anti-proliferative activity in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) |
| This compound | PC3 | Prostate Cancer | PTEN mutant | < 3.0 |
| MDA-361 | Breast Cancer | Not specified | 13.0 | |
| Alpelisib | JuA1 | Canine Hemangiosarcoma | PIK3CA mutant | 7,390 (72h) |
| JuB4 | Canine Hemangiosarcoma | PIK3CA mutant | 18,230 (72h) | |
| Taselisib | HER2+/PIK3CA mutant USC cell lines | Uterine Serous Carcinoma | HER2 amplified, PIK3CA mutant | 42 ± 6 |
| HER2-/PIK3CA wild-type USC cell lines | Uterine Serous Carcinoma | HER2 not amplified, PIK3CA wild-type | 380 ± 60 |
Key Observation: this compound shows potent low nanomolar anti-proliferative activity in prostate and breast cancer cell lines.[3] The efficacy of Alpelisib and Taselisib is notably enhanced in cell lines harboring PIK3CA mutations, highlighting the importance of patient selection based on tumor genetics.[3][4] Taselisib demonstrates a clear differential in potency between PIK3CA mutant/HER2 amplified and wild-type cell lines.[4]
In Vivo Efficacy: Preclinical Tumor Models
Translating in vitro potency to in vivo anti-tumor activity is a critical step in drug development. The following data summarizes the efficacy of these inhibitors in mouse xenograft models.
| Inhibitor | Tumor Model | Dosing | Key Outcomes |
| This compound | MDA-361 (Breast Cancer) Xenograft | 10, 25, 50 mg/kg; i.v.; daily for 5 days (2 rounds) | Significant tumor regression at 50 mg/kg with no regrowth until day 32. Tumor growth inhibition at 10 and 25 mg/kg.[3] |
| Taselisib | USPC-ARK-1 (Uterine Serous Carcinoma) Xenograft | 11.25 mg/kg; daily oral gavage | Significant tumor growth inhibition (P=0.007) and significantly improved overall survival (P<0.0001).[4] |
Key Observation: this compound demonstrates significant dose-dependent anti-tumor efficacy in a breast cancer xenograft model, leading to tumor regression at the highest dose.[3] Taselisib also shows robust in vivo activity, significantly inhibiting tumor growth and extending survival in a uterine serous carcinoma model.[4] A direct comparison of in vivo efficacy is challenging due to the use of different tumor models and dosing regimens.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to aid in the replication and interpretation of the presented data.
Biochemical Kinase Assays
-
Principle: These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A common method is a fluorescence-based assay that detects the product of the kinase reaction.
-
General Protocol:
-
Purified recombinant PI3K isoforms (α, β, δ, γ) are incubated with the inhibitor at various concentrations.
-
The kinase reaction is initiated by adding the lipid substrate (e.g., PIP2) and ATP.
-
The amount of product (PIP3) formed is quantified, often using a competitive binding assay with a fluorescently labeled PIP3 tracer and a PIP3-binding protein.
-
The signal is measured using a suitable plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7][8]
-
Cell Viability Assays (MTT or CellTiter-Glo®)
-
Principle: These colorimetric or luminescent assays quantify the number of viable cells in a culture after treatment with an inhibitor.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PI3K inhibitor for a specified duration (e.g., 48-72 hours).
-
For MTT assays, a tetrazolium salt is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to determine cell viability.
-
For CellTiter-Glo® assays, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured to quantify viable cells.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.[1][9]
-
Western Blotting
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of pathway modulation (e.g., phosphorylation of AKT and S6).
-
General Protocol:
-
Cells are treated with the inhibitor for a defined period.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6, total S6) and a loading control (e.g., β-actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.
-
The resulting light signal is captured and quantified to determine the relative protein levels.[1]
-
Tumor Xenograft Studies
-
Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
-
General Protocol:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered according to a specific dosing schedule (e.g., daily oral gavage or intravenous injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, or when tumors reach a predetermined size, mice are euthanized, and tumors may be excised for further analysis.
-
Efficacy is evaluated by comparing tumor growth inhibition and survival rates between the treated and control groups.[4][10]
-
Conclusion
This guide provides a comparative analysis of the dual PI3Kα/mTOR inhibitor this compound and the selective PI3Kα inhibitors Alpelisib and Taselisib. This compound exhibits potent dual activity against both PI3Kα and mTOR, which may offer a broader inhibition of the PI3K signaling pathway. In contrast, Alpelisib and Taselisib demonstrate the benefits of a more targeted approach, with their efficacy being particularly pronounced in cancer cells with specific genetic alterations, such as PIK3CA mutations.
The choice between a dual inhibitor and a selective inhibitor will depend on the specific research question or therapeutic strategy. For instance, a dual inhibitor might be advantageous in overcoming certain resistance mechanisms, while a selective inhibitor may offer a better therapeutic window with fewer off-target effects. The data presented here, along with the detailed experimental protocols, should serve as a valuable resource for researchers and drug developers in their efforts to advance novel cancer therapies targeting the PI3K pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 3. In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Dual PI3Kα/mTOR Inhibitor PI3K-IN-22 Versus Selective PI3Kα Inhibitors
For researchers and drug development professionals, the landscape of PI3K pathway inhibitors is both promising and complex. This guide provides an objective, data-driven comparison of the dual PI3Kα/mTOR inhibitor, PI3K-IN-22, against two prominent selective PI3Kα inhibitors, Alpelisib and Taselisib. We delve into their biochemical potency, cellular activity, and preclinical in vivo efficacy, supported by detailed experimental protocols and visual pathway representations.
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2] This has led to the development of a diverse array of inhibitors, broadly categorized into pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors. This guide focuses on comparing a dual inhibitor, this compound, with selective inhibitors targeting the p110α isoform of PI3K (PI3Kα), which is frequently mutated in cancer.[1]
At a Glance: Comparative Overview
| Feature | This compound | Alpelisib (BYL719) | Taselisib (GDC-0032) |
| Target Profile | Dual PI3Kα/mTOR inhibitor | Selective PI3Kα inhibitor | Selective PI3Kα inhibitor (β-sparing) |
| Primary Mechanism | ATP-competitive inhibition of PI3Kα and mTOR | ATP-competitive inhibition of PI3Kα | ATP-competitive inhibition of PI3Kα, δ, and γ isoforms |
Biochemical Potency: A Quantitative Look at Inhibition
The in vitro inhibitory activity of these compounds against their intended targets is a key performance indicator. The half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) provides a quantitative measure of potency.
| Inhibitor | Target | IC50 / Ki (nM) |
| This compound | PI3Kα | 0.9 (IC50) |
| mTOR | 0.6 (IC50) | |
| Alpelisib | PI3Kα | ~5 (IC50) |
| PI3Kβ | ~1200 (IC50) | |
| PI3Kδ | ~290 (IC50) | |
| PI3Kγ | ~250 (IC50) | |
| Taselisib | PI3Kα | 0.29 (Ki) |
| PI3Kβ | 9.1 (Ki) | |
| PI3Kδ | 0.12 (Ki) | |
| PI3Kγ | 0.97 (Ki) |
Key Observation: this compound demonstrates potent dual inhibition of both PI3Kα and mTOR in the sub-nanomolar range.[3][4] Alpelisib exhibits strong selectivity for the PI3Kα isoform over other Class I isoforms.[5] Taselisib, while highly potent against PI3Kα, also shows significant activity against the δ and γ isoforms, positioning it as a β-sparing PI3K inhibitor.[6][7]
Cellular Activity: Impact on Cancer Cell Proliferation
The ultimate goal of these inhibitors is to halt the uncontrolled proliferation of cancer cells. The following table summarizes their anti-proliferative activity in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) |
| This compound | PC3 | Prostate Cancer | PTEN mutant | < 3.0 |
| MDA-361 | Breast Cancer | Not specified | 13.0 | |
| Alpelisib | JuA1 | Canine Hemangiosarcoma | PIK3CA mutant | 7,390 (72h) |
| JuB4 | Canine Hemangiosarcoma | PIK3CA mutant | 18,230 (72h) | |
| Taselisib | HER2+/PIK3CA mutant USC cell lines | Uterine Serous Carcinoma | HER2 amplified, PIK3CA mutant | 42 ± 6 |
| HER2-/PIK3CA wild-type USC cell lines | Uterine Serous Carcinoma | HER2 not amplified, PIK3CA wild-type | 380 ± 60 |
Key Observation: this compound shows potent low nanomolar anti-proliferative activity in prostate and breast cancer cell lines.[3] The efficacy of Alpelisib and Taselisib is notably enhanced in cell lines harboring PIK3CA mutations, highlighting the importance of patient selection based on tumor genetics.[3][4] Taselisib demonstrates a clear differential in potency between PIK3CA mutant/HER2 amplified and wild-type cell lines.[4]
In Vivo Efficacy: Preclinical Tumor Models
Translating in vitro potency to in vivo anti-tumor activity is a critical step in drug development. The following data summarizes the efficacy of these inhibitors in mouse xenograft models.
| Inhibitor | Tumor Model | Dosing | Key Outcomes |
| This compound | MDA-361 (Breast Cancer) Xenograft | 10, 25, 50 mg/kg; i.v.; daily for 5 days (2 rounds) | Significant tumor regression at 50 mg/kg with no regrowth until day 32. Tumor growth inhibition at 10 and 25 mg/kg.[3] |
| Taselisib | USPC-ARK-1 (Uterine Serous Carcinoma) Xenograft | 11.25 mg/kg; daily oral gavage | Significant tumor growth inhibition (P=0.007) and significantly improved overall survival (P<0.0001).[4] |
Key Observation: this compound demonstrates significant dose-dependent anti-tumor efficacy in a breast cancer xenograft model, leading to tumor regression at the highest dose.[3] Taselisib also shows robust in vivo activity, significantly inhibiting tumor growth and extending survival in a uterine serous carcinoma model.[4] A direct comparison of in vivo efficacy is challenging due to the use of different tumor models and dosing regimens.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to aid in the replication and interpretation of the presented data.
Biochemical Kinase Assays
-
Principle: These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A common method is a fluorescence-based assay that detects the product of the kinase reaction.
-
General Protocol:
-
Purified recombinant PI3K isoforms (α, β, δ, γ) are incubated with the inhibitor at various concentrations.
-
The kinase reaction is initiated by adding the lipid substrate (e.g., PIP2) and ATP.
-
The amount of product (PIP3) formed is quantified, often using a competitive binding assay with a fluorescently labeled PIP3 tracer and a PIP3-binding protein.
-
The signal is measured using a suitable plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7][8]
-
Cell Viability Assays (MTT or CellTiter-Glo®)
-
Principle: These colorimetric or luminescent assays quantify the number of viable cells in a culture after treatment with an inhibitor.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PI3K inhibitor for a specified duration (e.g., 48-72 hours).
-
For MTT assays, a tetrazolium salt is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability.
-
For CellTiter-Glo® assays, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured to quantify viable cells.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.[1][9]
-
Western Blotting
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of pathway modulation (e.g., phosphorylation of AKT and S6).
-
General Protocol:
-
Cells are treated with the inhibitor for a defined period.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6, total S6) and a loading control (e.g., β-actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.
-
The resulting light signal is captured and quantified to determine the relative protein levels.[1]
-
Tumor Xenograft Studies
-
Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
-
General Protocol:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered according to a specific dosing schedule (e.g., daily oral gavage or intravenous injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, or when tumors reach a predetermined size, mice are euthanized, and tumors may be excised for further analysis.
-
Efficacy is evaluated by comparing tumor growth inhibition and survival rates between the treated and control groups.[4][10]
-
Conclusion
This guide provides a comparative analysis of the dual PI3Kα/mTOR inhibitor this compound and the selective PI3Kα inhibitors Alpelisib and Taselisib. This compound exhibits potent dual activity against both PI3Kα and mTOR, which may offer a broader inhibition of the PI3K signaling pathway. In contrast, Alpelisib and Taselisib demonstrate the benefits of a more targeted approach, with their efficacy being particularly pronounced in cancer cells with specific genetic alterations, such as PIK3CA mutations.
The choice between a dual inhibitor and a selective inhibitor will depend on the specific research question or therapeutic strategy. For instance, a dual inhibitor might be advantageous in overcoming certain resistance mechanisms, while a selective inhibitor may offer a better therapeutic window with fewer off-target effects. The data presented here, along with the detailed experimental protocols, should serve as a valuable resource for researchers and drug developers in their efforts to advance novel cancer therapies targeting the PI3K pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 3. In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validating PI3K-IN-22 Results with PIK3CA siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the pharmacological inhibitor PI3K-IN-22 and the genetic tool PIK3CA siRNA for validating experimental results related to the PI3K/Akt/mTOR signaling pathway. The objective is to offer a clear, data-driven resource for researchers designing experiments to confirm on-target effects and elucidate the specific role of the PI3Kα isoform.
Introduction to PI3K Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][2][5][6] Two primary strategies for interrogating the PI3K pathway are the use of small molecule inhibitors and genetic knockdown techniques like RNA interference (RNAi).
This compound is a potent dual inhibitor that targets both the p110α isoform of PI3K and the mammalian target of rapamycin (B549165) (mTOR).[1][7] This dual-action mechanism allows for the simultaneous blockade of two key nodes in the pathway.
PIK3CA siRNA (small interfering RNA) offers a highly specific method to silence the expression of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[8][9][10][11] This genetic approach provides a complementary validation tool to confirm that the observed cellular effects of a pharmacological inhibitor are indeed mediated through the intended target.
Comparative Data: this compound vs. PIK3CA siRNA
The following tables summarize the key characteristics and reported experimental data for this compound and PIK3CA siRNA, offering a quantitative comparison of their effects on cancer cell lines.
Table 1: Inhibitor and siRNA Specifications
| Feature | This compound | PIK3CA siRNA |
| Target(s) | PI3Kα and mTOR | PIK3CA mRNA (p110α protein) |
| Mechanism of Action | ATP-competitive kinase inhibitor | RNA interference leading to mRNA degradation |
| IC50 (PI3Kα) | 0.9 nM[1] | Not Applicable |
| IC50 (mTOR) | 0.6 nM[1] | Not Applicable |
| Specificity | Dual specificity for PI3Kα and mTOR | High specificity for PIK3CA gene product |
Table 2: Comparative Efficacy in Cancer Cell Lines
| Parameter | This compound | PIK3CA siRNA | Cell Line(s) |
| Cell Growth Inhibition (IC50) | <3.0 nM[1] | Not directly comparable (dose-dependent reduction) | PC3 (Prostate) |
| Cell Growth Inhibition (IC50) | 13.0 nM[1] | Significant decrease in proliferation[8] | MDA-361 (Breast) |
| Tumor Growth Inhibition (in vivo) | Significant tumor regression at 50 mg/kg[1] | Significant decrease in tumor growth[9] | MDA-361 xenograft, Colorectal Cancer xenografts |
| Akt Phosphorylation (p-Akt) | Suppression of p-Akt (T308 & S473)[1] | Significant downregulation of p-Akt[8] | MDA-361, Gastric cancer cells |
| Apoptosis Induction | - | 50.3% of cells underwent apoptosis[12] | T98G (Glioblastoma) |
Note: Direct head-to-head comparative studies are limited. Data is compiled from individual studies to provide a parallel view of efficacy.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Workflow for Validation
Caption: Workflow for validating this compound effects using PIK3CA siRNA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: PC3 (prostate cancer) or MDA-MB-361 (breast cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
PIK3CA siRNA Transfection:
-
Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.[13]
-
Prepare two tubes for each transfection:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.[13]
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays.[13]
-
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-p110α (PIK3CA)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[3][8]
-
Treatment: Treat the cells with various concentrations of this compound or transfect with PIK3CA siRNA as described above.
-
MTT Addition: After the desired incubation period (e.g., 48 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2][8]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3][4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Following treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive) can be quantified.
By employing these methodologies, researchers can effectively validate the on-target effects of this compound and robustly demonstrate the role of PI3Kα in their experimental models. The combination of a specific pharmacological inhibitor with a targeted genetic knockdown provides a powerful approach for rigorous scientific inquiry in the field of signal transduction and cancer biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. researchhub.com [researchhub.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. RNAi knockdown of PIK3CA preferentially inhibits invasion of mutant PIK3CA cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of PIK3CA via antibody-esiRNA-complexes suppresses human xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIK3CA and PIK3CB inhibition produce synthetic lethality when combined with estrogen deprivation in estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [kb.osu.edu]
- 12. Knockdown of AKT3 (PKB γ) and PI3KCA Suppresses Cell Viability and Proliferation and Induces the Apoptosis of Glioblastoma Multiforme T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Validating PI3K-IN-22 Results with PIK3CA siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the pharmacological inhibitor PI3K-IN-22 and the genetic tool PIK3CA siRNA for validating experimental results related to the PI3K/Akt/mTOR signaling pathway. The objective is to offer a clear, data-driven resource for researchers designing experiments to confirm on-target effects and elucidate the specific role of the PI3Kα isoform.
Introduction to PI3K Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][2][5][6] Two primary strategies for interrogating the PI3K pathway are the use of small molecule inhibitors and genetic knockdown techniques like RNA interference (RNAi).
This compound is a potent dual inhibitor that targets both the p110α isoform of PI3K and the mammalian target of rapamycin (mTOR).[1][7] This dual-action mechanism allows for the simultaneous blockade of two key nodes in the pathway.
PIK3CA siRNA (small interfering RNA) offers a highly specific method to silence the expression of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[8][9][10][11] This genetic approach provides a complementary validation tool to confirm that the observed cellular effects of a pharmacological inhibitor are indeed mediated through the intended target.
Comparative Data: this compound vs. PIK3CA siRNA
The following tables summarize the key characteristics and reported experimental data for this compound and PIK3CA siRNA, offering a quantitative comparison of their effects on cancer cell lines.
Table 1: Inhibitor and siRNA Specifications
| Feature | This compound | PIK3CA siRNA |
| Target(s) | PI3Kα and mTOR | PIK3CA mRNA (p110α protein) |
| Mechanism of Action | ATP-competitive kinase inhibitor | RNA interference leading to mRNA degradation |
| IC50 (PI3Kα) | 0.9 nM[1] | Not Applicable |
| IC50 (mTOR) | 0.6 nM[1] | Not Applicable |
| Specificity | Dual specificity for PI3Kα and mTOR | High specificity for PIK3CA gene product |
Table 2: Comparative Efficacy in Cancer Cell Lines
| Parameter | This compound | PIK3CA siRNA | Cell Line(s) |
| Cell Growth Inhibition (IC50) | <3.0 nM[1] | Not directly comparable (dose-dependent reduction) | PC3 (Prostate) |
| Cell Growth Inhibition (IC50) | 13.0 nM[1] | Significant decrease in proliferation[8] | MDA-361 (Breast) |
| Tumor Growth Inhibition (in vivo) | Significant tumor regression at 50 mg/kg[1] | Significant decrease in tumor growth[9] | MDA-361 xenograft, Colorectal Cancer xenografts |
| Akt Phosphorylation (p-Akt) | Suppression of p-Akt (T308 & S473)[1] | Significant downregulation of p-Akt[8] | MDA-361, Gastric cancer cells |
| Apoptosis Induction | - | 50.3% of cells underwent apoptosis[12] | T98G (Glioblastoma) |
Note: Direct head-to-head comparative studies are limited. Data is compiled from individual studies to provide a parallel view of efficacy.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Workflow for Validation
Caption: Workflow for validating this compound effects using PIK3CA siRNA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: PC3 (prostate cancer) or MDA-MB-361 (breast cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
PIK3CA siRNA Transfection:
-
Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.[13]
-
Prepare two tubes for each transfection:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.[13]
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays.[13]
-
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-p110α (PIK3CA)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[3][8]
-
Treatment: Treat the cells with various concentrations of this compound or transfect with PIK3CA siRNA as described above.
-
MTT Addition: After the desired incubation period (e.g., 48 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2][8]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3][4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Following treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive) can be quantified.
By employing these methodologies, researchers can effectively validate the on-target effects of this compound and robustly demonstrate the role of PI3Kα in their experimental models. The combination of a specific pharmacological inhibitor with a targeted genetic knockdown provides a powerful approach for rigorous scientific inquiry in the field of signal transduction and cancer biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. researchhub.com [researchhub.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. RNAi knockdown of PIK3CA preferentially inhibits invasion of mutant PIK3CA cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of PIK3CA via antibody-esiRNA-complexes suppresses human xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIK3CA and PIK3CB inhibition produce synthetic lethality when combined with estrogen deprivation in estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [kb.osu.edu]
- 12. Knockdown of AKT3 (PKB γ) and PI3KCA Suppresses Cell Viability and Proliferation and Induces the Apoptosis of Glioblastoma Multiforme T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Comparative Analysis of PI3K-IN-22 in Breast Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of PI3K-IN-22, a potent dual PI3Kα/mTOR inhibitor, in the context of breast cancer research. This document synthesizes available preclinical data, outlines detailed experimental protocols for its evaluation, and visualizes key biological pathways and workflows.
Introduction to this compound
This compound is a highly potent and selective dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (B549165) (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in various cancers, including breast cancer.[2] Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a key driver of tumorigenesis and resistance to therapy.[2][3] As a dual inhibitor, this compound offers the potential for a more comprehensive blockade of this crucial signaling cascade compared to inhibitors that target only a single component.
Data Presentation: Performance of this compound
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 0.9 [1] |
| This compound | mTOR | 0.6 [1] |
| Alpelisib (BYL719) | PI3Kα | Data not available in a direct comparison |
| Buparlisib (BKM120) | Pan-Class I PI3K | Data not available in a direct comparison |
| Taselisib (GDC-0032) | PI3Kα, PI3Kδ | Data not available in a direct comparison |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | PC3 | Prostate | <3.0 |
| This compound | MDA-361 | Breast | 13.0 |
| Alpelisib (BYL719) | Various Breast Cancer Cell Lines | Breast | Data not available in a direct comparison |
| Buparlisib (BKM120) | Various Breast Cancer Cell Lines | Breast | Data not available in a direct comparison |
| Taselisib (GDC-0032) | Various Breast Cancer Cell Lines | Breast | Data not available in a direct comparison |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and evaluation of this compound, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A typical experimental workflow for the comparative analysis of PI3K inhibitors.
Caption: Logical relationship of this compound to other classes of PI3K pathway inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to facilitate the comparative analysis of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and other PI3K inhibitors
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and comparator inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitors. Include wells with vehicle control and a no-cell blank control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound and other PI3K inhibitors
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound, comparator inhibitors, or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
Conclusion
This compound presents a promising therapeutic strategy for breast cancers with a dysregulated PI3K/AKT/mTOR pathway due to its potent dual inhibitory activity. While direct comparative data with other PI3K inhibitors is currently limited, the provided protocols and background information offer a robust framework for researchers to conduct their own comprehensive evaluations. Further studies are warranted to fully elucidate the comparative efficacy and potential clinical utility of this compound in various breast cancer subtypes.
References
Comparative Analysis of PI3K-IN-22 in Breast Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of PI3K-IN-22, a potent dual PI3Kα/mTOR inhibitor, in the context of breast cancer research. This document synthesizes available preclinical data, outlines detailed experimental protocols for its evaluation, and visualizes key biological pathways and workflows.
Introduction to this compound
This compound is a highly potent and selective dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in various cancers, including breast cancer.[2] Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a key driver of tumorigenesis and resistance to therapy.[2][3] As a dual inhibitor, this compound offers the potential for a more comprehensive blockade of this crucial signaling cascade compared to inhibitors that target only a single component.
Data Presentation: Performance of this compound
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 0.9 [1] |
| This compound | mTOR | 0.6 [1] |
| Alpelisib (BYL719) | PI3Kα | Data not available in a direct comparison |
| Buparlisib (BKM120) | Pan-Class I PI3K | Data not available in a direct comparison |
| Taselisib (GDC-0032) | PI3Kα, PI3Kδ | Data not available in a direct comparison |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | PC3 | Prostate | <3.0 |
| This compound | MDA-361 | Breast | 13.0 |
| Alpelisib (BYL719) | Various Breast Cancer Cell Lines | Breast | Data not available in a direct comparison |
| Buparlisib (BKM120) | Various Breast Cancer Cell Lines | Breast | Data not available in a direct comparison |
| Taselisib (GDC-0032) | Various Breast Cancer Cell Lines | Breast | Data not available in a direct comparison |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and evaluation of this compound, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.
Caption: A typical experimental workflow for the comparative analysis of PI3K inhibitors.
Caption: Logical relationship of this compound to other classes of PI3K pathway inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to facilitate the comparative analysis of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and other PI3K inhibitors
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and comparator inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitors. Include wells with vehicle control and a no-cell blank control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound and other PI3K inhibitors
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound, comparator inhibitors, or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
Conclusion
This compound presents a promising therapeutic strategy for breast cancers with a dysregulated PI3K/AKT/mTOR pathway due to its potent dual inhibitory activity. While direct comparative data with other PI3K inhibitors is currently limited, the provided protocols and background information offer a robust framework for researchers to conduct their own comprehensive evaluations. Further studies are warranted to fully elucidate the comparative efficacy and potential clinical utility of this compound in various breast cancer subtypes.
References
A Comparative Guide to PI3K Pathway Inhibition: The Isoform-Selective Advantage of PI3K-IN-22 Over Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent driver in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2][3] While first-generation pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have demonstrated clinical activity, their broad mechanism of action is often associated with significant toxicities, limiting their therapeutic window.[4][5][6] This guide provides a comparative analysis of the hypothetical, next-generation, isoform-selective inhibitor, PI3K-IN-22 , against the established class of pan-PI3K inhibitors, highlighting the potential for enhanced efficacy and improved safety profiles through targeted inhibition.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, culminating in the activation of the mammalian target of rapamycin (B549165) (mTOR) and other pathways that drive cellular growth and proliferation.[2]
Comparative Efficacy and Selectivity
The primary distinction between this compound and pan-PI3K inhibitors lies in their selectivity profiles. Pan-PI3K inhibitors, such as Buparlisib (BKM120) and Copanlisib, non-selectively target all Class I PI3K isoforms.[2][5][8] This broad inhibition can lead to a more comprehensive shutdown of the PI3K pathway, which may be beneficial in tumors with heterogeneous PI3K pathway alterations.[6] However, this lack of specificity is also a major contributor to their toxicity, as the different PI3K isoforms play distinct roles in normal physiological processes. For instance, inhibition of the δ and γ isoforms, which are primarily expressed in immune cells, can lead to immunosuppressive effects.[7]
In contrast, the hypothetical this compound is designed as a highly selective inhibitor, targeting a specific isoform, such as PI3Kα, which is frequently mutated in solid tumors.[3][8] This targeted approach aims to potently inhibit the key driver of oncogenesis within the tumor while sparing other isoforms, thereby potentially reducing off-target toxicities and widening the therapeutic index.[2]
Table 1: Comparative Inhibitor Selectivity Profile (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound (Hypothetical) | 2 | >1000 | >1000 | >1000 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116[4] |
| Copanlisib | Potent | Less Potent | Potent | Potent[8] |
| Pictilisib (GDC-0941) | Potent | Potent | Potent | Potent[8] |
Table 2: Comparative In Vitro Efficacy in Cancer Cell Lines
| Parameter | Cell Line | Inhibitor | Value |
| IC50 (Cell Viability, 48h) | MCF-7 (Breast, PIK3CA-mutant) | This compound (Hypothetical) | 15 nM |
| MCF-7 (Breast, PIK3CA-mutant) | Buparlisib (BKM120) | 1.8 µM[1] | |
| A549 (Lung, PIK3CA-wildtype) | This compound (Hypothetical) | >5 µM | |
| A549 (Lung, PIK3CA-wildtype) | Buparlisib (BKM120) | 2.1 µM[1] | |
| Cell Proliferation Inhibition (48h at 2x IC50) | SW480 (Colorectal) | Buparlisib (BKM120) | ~65%[1] |
| Cell Cycle Arrest | SW480 (Colorectal) | Buparlisib (BKM120) | G2/M phase[1] |
Preclinical In Vivo Models
Tumor xenograft models in immunocompromised mice are a cornerstone for evaluating the in vivo efficacy of anticancer agents. In a typical study, human cancer cells are implanted subcutaneously, and once tumors are established, animals are treated with the investigational compound or a vehicle control. Tumor growth is monitored over time to assess the agent's anti-tumor activity.
Table 3: Comparative In Vivo Efficacy in a PIK3CA-Mutant Breast Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 |
| This compound (Hypothetical) | 50 mg/kg, daily | 85 |
| Pan-PI3K Inhibitor (e.g., BKM120) | 50 mg/kg, daily | 60 |
| Combination Therapy | This compound + Paclitaxel | >95 (Synergistic) |
Toxicity Profile Comparison
The broader activity of pan-PI3K inhibitors often translates to a more challenging toxicity profile. Common adverse effects include hyperglycemia, rash, diarrhea, and fatigue.[4][8] The hyperglycemia is thought to be an on-target effect of inhibiting PI3Kα in normal tissues. By selectively targeting the mutated form of PI3Kα within the tumor, this compound is hypothesized to have a significantly improved safety profile with a lower incidence and severity of these common side effects.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PI3K inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against each PI3K isoform.
Methodology:
-
Reagents: Purified recombinant PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, lipid substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[9]
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to calculate the IC50 value.[7]
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and metabolic activity of cancer cell lines.
Objective: To determine the IC50 of the inhibitor in reducing the proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the PI3K inhibitor or a vehicle control for a specified duration (e.g., 48-72 hours).[1][7]
-
Detection:
-
MTT Assay: MTT reagent is added, which is converted by metabolically active cells into a colored formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.[1]
-
CellTiter-Glo® Assay: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[7]
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and the IC50 is determined from the dose-response curve.[1]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).[10][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the PI3K inhibitor or a vehicle control, typically via oral gavage or intraperitoneal injection, on a defined schedule.[11]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.[12]
Conclusion
The development of PI3K inhibitors has evolved from broad-spectrum pan-inhibitors to more targeted, isoform-selective agents. While pan-PI3K inhibitors have demonstrated efficacy, their clinical utility can be hampered by dose-limiting toxicities.[5][6] A highly selective inhibitor like the hypothetical this compound, designed to target a specific, oncogenic isoform such as PI3Kα, represents a promising strategy. By concentrating its inhibitory activity on the primary driver of tumorigenesis while minimizing effects on other isoforms crucial for normal physiological functions, this compound offers the potential for a superior therapeutic window, characterized by enhanced anti-tumor efficacy and an improved safety profile. Further preclinical and clinical evaluation of such selective inhibitors is warranted to validate this therapeutic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.es [promega.es]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to PI3K Pathway Inhibition: The Isoform-Selective Advantage of PI3K-IN-22 Over Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent driver in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2][3] While first-generation pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have demonstrated clinical activity, their broad mechanism of action is often associated with significant toxicities, limiting their therapeutic window.[4][5][6] This guide provides a comparative analysis of the hypothetical, next-generation, isoform-selective inhibitor, PI3K-IN-22 , against the established class of pan-PI3K inhibitors, highlighting the potential for enhanced efficacy and improved safety profiles through targeted inhibition.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, culminating in the activation of the mammalian target of rapamycin (mTOR) and other pathways that drive cellular growth and proliferation.[2]
Comparative Efficacy and Selectivity
The primary distinction between this compound and pan-PI3K inhibitors lies in their selectivity profiles. Pan-PI3K inhibitors, such as Buparlisib (BKM120) and Copanlisib, non-selectively target all Class I PI3K isoforms.[2][5][8] This broad inhibition can lead to a more comprehensive shutdown of the PI3K pathway, which may be beneficial in tumors with heterogeneous PI3K pathway alterations.[6] However, this lack of specificity is also a major contributor to their toxicity, as the different PI3K isoforms play distinct roles in normal physiological processes. For instance, inhibition of the δ and γ isoforms, which are primarily expressed in immune cells, can lead to immunosuppressive effects.[7]
In contrast, the hypothetical this compound is designed as a highly selective inhibitor, targeting a specific isoform, such as PI3Kα, which is frequently mutated in solid tumors.[3][8] This targeted approach aims to potently inhibit the key driver of oncogenesis within the tumor while sparing other isoforms, thereby potentially reducing off-target toxicities and widening the therapeutic index.[2]
Table 1: Comparative Inhibitor Selectivity Profile (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound (Hypothetical) | 2 | >1000 | >1000 | >1000 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116[4] |
| Copanlisib | Potent | Less Potent | Potent | Potent[8] |
| Pictilisib (GDC-0941) | Potent | Potent | Potent | Potent[8] |
Table 2: Comparative In Vitro Efficacy in Cancer Cell Lines
| Parameter | Cell Line | Inhibitor | Value |
| IC50 (Cell Viability, 48h) | MCF-7 (Breast, PIK3CA-mutant) | This compound (Hypothetical) | 15 nM |
| MCF-7 (Breast, PIK3CA-mutant) | Buparlisib (BKM120) | 1.8 µM[1] | |
| A549 (Lung, PIK3CA-wildtype) | This compound (Hypothetical) | >5 µM | |
| A549 (Lung, PIK3CA-wildtype) | Buparlisib (BKM120) | 2.1 µM[1] | |
| Cell Proliferation Inhibition (48h at 2x IC50) | SW480 (Colorectal) | Buparlisib (BKM120) | ~65%[1] |
| Cell Cycle Arrest | SW480 (Colorectal) | Buparlisib (BKM120) | G2/M phase[1] |
Preclinical In Vivo Models
Tumor xenograft models in immunocompromised mice are a cornerstone for evaluating the in vivo efficacy of anticancer agents. In a typical study, human cancer cells are implanted subcutaneously, and once tumors are established, animals are treated with the investigational compound or a vehicle control. Tumor growth is monitored over time to assess the agent's anti-tumor activity.
Table 3: Comparative In Vivo Efficacy in a PIK3CA-Mutant Breast Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 0 |
| This compound (Hypothetical) | 50 mg/kg, daily | 85 |
| Pan-PI3K Inhibitor (e.g., BKM120) | 50 mg/kg, daily | 60 |
| Combination Therapy | This compound + Paclitaxel | >95 (Synergistic) |
Toxicity Profile Comparison
The broader activity of pan-PI3K inhibitors often translates to a more challenging toxicity profile. Common adverse effects include hyperglycemia, rash, diarrhea, and fatigue.[4][8] The hyperglycemia is thought to be an on-target effect of inhibiting PI3Kα in normal tissues. By selectively targeting the mutated form of PI3Kα within the tumor, this compound is hypothesized to have a significantly improved safety profile with a lower incidence and severity of these common side effects.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PI3K inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against each PI3K isoform.
Methodology:
-
Reagents: Purified recombinant PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, lipid substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[9]
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to calculate the IC50 value.[7]
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and metabolic activity of cancer cell lines.
Objective: To determine the IC50 of the inhibitor in reducing the proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the PI3K inhibitor or a vehicle control for a specified duration (e.g., 48-72 hours).[1][7]
-
Detection:
-
MTT Assay: MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. The formazan is then solubilized, and the absorbance is measured.[1]
-
CellTiter-Glo® Assay: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[7]
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control, and the IC50 is determined from the dose-response curve.[1]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).[10][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the PI3K inhibitor or a vehicle control, typically via oral gavage or intraperitoneal injection, on a defined schedule.[11]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.[12]
Conclusion
The development of PI3K inhibitors has evolved from broad-spectrum pan-inhibitors to more targeted, isoform-selective agents. While pan-PI3K inhibitors have demonstrated efficacy, their clinical utility can be hampered by dose-limiting toxicities.[5][6] A highly selective inhibitor like the hypothetical this compound, designed to target a specific, oncogenic isoform such as PI3Kα, represents a promising strategy. By concentrating its inhibitory activity on the primary driver of tumorigenesis while minimizing effects on other isoforms crucial for normal physiological functions, this compound offers the potential for a superior therapeutic window, characterized by enhanced anti-tumor efficacy and an improved safety profile. Further preclinical and clinical evaluation of such selective inhibitors is warranted to validate this therapeutic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.es [promega.es]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
Cross-Validation of PI3K-IN-22 Activity with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual PI3Kα/mTOR inhibitor, PI3K-IN-22, with other key PI3K pathway inhibitors. The activity of these compounds is cross-validated against various genetic backgrounds, including activating mutations in PIK3CA and loss of the tumor suppressor PTEN. This document is intended to serve as a resource for researchers in oncology and drug development to inform preclinical study design and aid in the evaluation of PI3K pathway-targeted therapies.
Introduction to PI3K Signaling and Targeted Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by genetic alterations such as mutations in the PIK3CA gene or loss of PTEN, is a frequent event in a wide range of human cancers. This has made the PI3K pathway a prime target for the development of novel anticancer therapies.
Several classes of PI3K inhibitors have been developed, including:
-
Pan-PI3K inhibitors that target all Class I PI3K isoforms (α, β, γ, δ).
-
Isoform-selective inhibitors that target a specific PI3K isoform, such as PI3Kα.
-
Dual PI3K/mTOR inhibitors that simultaneously target PI3K and the downstream effector mTOR.
This guide focuses on the cross-validation of this compound, a potent dual PI3Kα/mTOR inhibitor, by comparing its activity with representative inhibitors from different classes in genetically defined cancer models.
Comparative Activity of PI3K Inhibitors
The following tables summarize the in vitro and in vivo activities of this compound and other selected PI3K inhibitors. This data allows for a comparative assessment of their potency and efficacy in the context of specific genetic alterations.
Table 1: In Vitro Biochemical and Cellular Activity of PI3K Inhibitors
| Inhibitor | Type | Target(s) | IC50 (nM) - PI3Kα | IC50 (nM) - mTOR | Cell Line | Genetic Background | IC50 (nM) - Cell Growth |
| This compound | Dual PI3Kα/mTOR | PI3Kα, mTOR | 0.9[1][2] | 0.6[1][2] | PC3 | PTEN null | <3.0[1] |
| MDA-MB-361 | PIK3CA (H1047R) | 13.0[1] | |||||
| Gedatolisib | Dual PI3K/mTOR | Pan-PI3K, mTORC1/2 | - | - | Panel of Prostate Cancer Cells | PTEN wt and null | Potent and effective irrespective of PTEN status[3][4] |
| Panel of Breast Cancer Cells | PIK3CA wt and mutant | Potent and effective irrespective of PIK3CA status[5][6][7] | |||||
| Alpelisib (B612111) | PI3Kα-selective | PI3Kα | - | - | HER2+ Breast Cancer Cells | PIK3CA mutant | More effective than in PIK3CA wt[1][8] |
| ER+ Breast Cancer | PIK3CA mutant | Greater clinical activity vs. wt[6][9][10] | |||||
| Buparlisib | Pan-PI3K | Pan-PI3K | - | - | Head and Neck Cancer Cells | PIK3CA H1047R | Synergistic effect with Cetuximab[2] |
| Pediatric Sarcoma Cells | Various | Sensitive regardless of mutation status[11] |
Table 2: In Vivo Anti-Tumor Efficacy of PI3K Inhibitors
| Inhibitor | Model | Genetic Background | Dosing | Outcome |
| This compound | MDA-MB-361 Xenograft | PIK3CA (H1047R) | 10, 25, 50 mg/kg, i.v. | Dose-dependent tumor growth inhibition; regression at 50 mg/kg[1] |
| Gedatolisib | Prostate Cancer Xenografts | PTEN wt and null | - | Substantive tumor growth inhibition regardless of PTEN status[3][4] |
| Alpelisib | HCC1954 Xenograft | PIK3CA mutant | - | Significantly delayed tumor growth[1][5] |
| Buparlisib | PIK3CA-mutant Xenografts | PIK3CA mutant | - | Significant dose-dependent tumor growth delay or regression[12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for cross-validation, the following diagrams illustrate the PI3K signaling pathway and typical workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for cross-validation of PI3K inhibitors.
Caption: Logical relationship for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
PI3K inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the PI3K inhibitor in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Akt and Phospho-p70S6K
This protocol describes the detection of phosphorylated AKT (p-Akt) at Serine 473 and phosphorylated p70S6K (p-p70S6K) to assess PI3K pathway inhibition.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-p-p70S6K, Rabbit anti-total p70S6K
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
PI3K inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PI3K inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intravenous injection).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Conclusion
The cross-validation of this compound activity with genetic models, through comparison with other well-characterized PI3K inhibitors, is essential for defining its therapeutic potential. As a dual PI3Kα/mTOR inhibitor, this compound shows potent activity in preclinical models. Its performance relative to isoform-selective and pan-PI3K inhibitors in various genetic contexts will be critical in identifying patient populations most likely to benefit from this therapeutic strategy. The provided data and protocols offer a framework for the continued investigation and development of this compound and other next-generation PI3K pathway inhibitors.
References
- 1. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment effect of buparlisib, cetuximab and irradiation in wild-type or PI3KCA-mutated head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Alpelisib Plus Fulvestrant in PIK3CA-Altered and PIK3CA-Wild-Type Estrogen Receptor–Positive Advanced Breast Cancer: A Phase 1b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Assessments of Gynecologic Cancer Models Highlight Differences Between Single-Node Inhibitors of the PI3K/AKT/mTOR Pathway and a Pan-PI3K/mTOR Inhibitor, Gedatolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PI3K-IN-22 Activity with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual PI3Kα/mTOR inhibitor, PI3K-IN-22, with other key PI3K pathway inhibitors. The activity of these compounds is cross-validated against various genetic backgrounds, including activating mutations in PIK3CA and loss of the tumor suppressor PTEN. This document is intended to serve as a resource for researchers in oncology and drug development to inform preclinical study design and aid in the evaluation of PI3K pathway-targeted therapies.
Introduction to PI3K Signaling and Targeted Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by genetic alterations such as mutations in the PIK3CA gene or loss of PTEN, is a frequent event in a wide range of human cancers. This has made the PI3K pathway a prime target for the development of novel anticancer therapies.
Several classes of PI3K inhibitors have been developed, including:
-
Pan-PI3K inhibitors that target all Class I PI3K isoforms (α, β, γ, δ).
-
Isoform-selective inhibitors that target a specific PI3K isoform, such as PI3Kα.
-
Dual PI3K/mTOR inhibitors that simultaneously target PI3K and the downstream effector mTOR.
This guide focuses on the cross-validation of this compound, a potent dual PI3Kα/mTOR inhibitor, by comparing its activity with representative inhibitors from different classes in genetically defined cancer models.
Comparative Activity of PI3K Inhibitors
The following tables summarize the in vitro and in vivo activities of this compound and other selected PI3K inhibitors. This data allows for a comparative assessment of their potency and efficacy in the context of specific genetic alterations.
Table 1: In Vitro Biochemical and Cellular Activity of PI3K Inhibitors
| Inhibitor | Type | Target(s) | IC50 (nM) - PI3Kα | IC50 (nM) - mTOR | Cell Line | Genetic Background | IC50 (nM) - Cell Growth |
| This compound | Dual PI3Kα/mTOR | PI3Kα, mTOR | 0.9[1][2] | 0.6[1][2] | PC3 | PTEN null | <3.0[1] |
| MDA-MB-361 | PIK3CA (H1047R) | 13.0[1] | |||||
| Gedatolisib | Dual PI3K/mTOR | Pan-PI3K, mTORC1/2 | - | - | Panel of Prostate Cancer Cells | PTEN wt and null | Potent and effective irrespective of PTEN status[3][4] |
| Panel of Breast Cancer Cells | PIK3CA wt and mutant | Potent and effective irrespective of PIK3CA status[5][6][7] | |||||
| Alpelisib | PI3Kα-selective | PI3Kα | - | - | HER2+ Breast Cancer Cells | PIK3CA mutant | More effective than in PIK3CA wt[1][8] |
| ER+ Breast Cancer | PIK3CA mutant | Greater clinical activity vs. wt[6][9][10] | |||||
| Buparlisib | Pan-PI3K | Pan-PI3K | - | - | Head and Neck Cancer Cells | PIK3CA H1047R | Synergistic effect with Cetuximab[2] |
| Pediatric Sarcoma Cells | Various | Sensitive regardless of mutation status[11] |
Table 2: In Vivo Anti-Tumor Efficacy of PI3K Inhibitors
| Inhibitor | Model | Genetic Background | Dosing | Outcome |
| This compound | MDA-MB-361 Xenograft | PIK3CA (H1047R) | 10, 25, 50 mg/kg, i.v. | Dose-dependent tumor growth inhibition; regression at 50 mg/kg[1] |
| Gedatolisib | Prostate Cancer Xenografts | PTEN wt and null | - | Substantive tumor growth inhibition regardless of PTEN status[3][4] |
| Alpelisib | HCC1954 Xenograft | PIK3CA mutant | - | Significantly delayed tumor growth[1][5] |
| Buparlisib | PIK3CA-mutant Xenografts | PIK3CA mutant | - | Significant dose-dependent tumor growth delay or regression[12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for cross-validation, the following diagrams illustrate the PI3K signaling pathway and typical workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for cross-validation of PI3K inhibitors.
Caption: Logical relationship for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
PI3K inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the PI3K inhibitor in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Akt and Phospho-p70S6K
This protocol describes the detection of phosphorylated AKT (p-Akt) at Serine 473 and phosphorylated p70S6K (p-p70S6K) to assess PI3K pathway inhibition.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PI3K inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-p-p70S6K, Rabbit anti-total p70S6K
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
PI3K inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PI3K inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intravenous injection).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Conclusion
The cross-validation of this compound activity with genetic models, through comparison with other well-characterized PI3K inhibitors, is essential for defining its therapeutic potential. As a dual PI3Kα/mTOR inhibitor, this compound shows potent activity in preclinical models. Its performance relative to isoform-selective and pan-PI3K inhibitors in various genetic contexts will be critical in identifying patient populations most likely to benefit from this therapeutic strategy. The provided data and protocols offer a framework for the continued investigation and development of this compound and other next-generation PI3K pathway inhibitors.
References
- 1. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment effect of buparlisib, cetuximab and irradiation in wild-type or PI3KCA-mutated head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Alpelisib Plus Fulvestrant in PIK3CA-Altered and PIK3CA-Wild-Type Estrogen Receptor–Positive Advanced Breast Cancer: A Phase 1b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Assessments of Gynecologic Cancer Models Highlight Differences Between Single-Node Inhibitors of the PI3K/AKT/mTOR Pathway and a Pan-PI3K/mTOR Inhibitor, Gedatolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of PI3K-IN-22 and GDC-0941
A direct head-to-head comparison between PI3K-IN-22 and GDC-0941 is not possible at this time due to the lack of publicly available data for a compound specifically designated as "this compound." Extensive searches for "this compound" in scientific literature and public databases did not yield any specific information regarding its biochemical, cellular, or in vivo activities. This designation may refer to an internal compound code, a placeholder name, or a less common research tool that has not been widely documented.
Consequently, this guide will provide a comprehensive overview of the well-characterized pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib), to serve as a reference for researchers, scientists, and drug development professionals. The information presented is based on available experimental data from preclinical and clinical studies.
GDC-0941 (Pictilisib): A Profile
GDC-0941 is a potent, orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.
Biochemical Activity
GDC-0941 is an ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ).
| Target | IC₅₀ (nM) |
| PI3Kα | 3 |
| PI3Kβ | 33 |
| PI3Kδ | 3 |
| PI3Kγ | 75 |
| IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |
Cellular Activity
In cellular assays, GDC-0941 effectively inhibits the PI3K signaling pathway, leading to a decrease in the phosphorylation of downstream targets such as AKT and S6 ribosomal protein.[1] This inhibition results in various cellular effects, including:
-
Inhibition of Cell Proliferation: GDC-0941 has been shown to inhibit the proliferation of a wide range of cancer cell lines, particularly those with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[2][3]
-
Induction of Apoptosis: In a subset of tumor cell lines, GDC-0941 treatment leads to programmed cell death.[2]
-
Cell Cycle Arrest: The compound can cause a reversible G1 cell cycle arrest.[2][4]
| Cell Line | Cancer Type | Key Mutation(s) | IC₅₀ / GI₅₀ (nM) |
| U87MG | Glioblastoma | PTEN null | 950 |
| PC3 | Prostate Cancer | PTEN null | 280 |
| MDA-MB-361 | Breast Cancer | PIK3CA H1047R | 720 |
| A2780 | Ovarian Cancer | - | 140 |
| HCT116 | Colorectal Cancer | PIK3CA H1047R | 1081 |
| HT29 | Colorectal Cancer | PIK3CA P449T | 157 |
| IC₅₀/GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%. |
In Vivo Efficacy
Oral administration of GDC-0941 has demonstrated potent anti-tumor activity in various preclinical xenograft models of human cancers, including those with mutations in PI3K, PTEN, and K-Ras.[2][5] The efficacy is often associated with a corresponding decrease in the activity of PI3K pathway biomarkers in the tumor tissue.[2] For instance, in a U87MG glioblastoma xenograft model, oral dosing of GDC-0941 resulted in significant tumor growth inhibition.[5] Similarly, it has shown efficacy in breast cancer and multiple myeloma xenograft models.[4][6]
Experimental Protocols
Kinase Assays
Biochemical potency of GDC-0941 against PI3K isoforms is typically determined using in vitro kinase assays. A common method involves measuring the phosphorylation of the substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) by the recombinant PI3K enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is then quantified, often using methods like radioisotope labeling or luminescence-based assays, to calculate the IC₅₀ value.
Cellular Assays
-
Cell Viability/Proliferation Assays: To assess the effect of GDC-0941 on cell growth, cancer cell lines are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content as a surrogate for cell number.
-
Western Blotting: This technique is used to measure the phosphorylation status of key proteins in the PI3K pathway. Cells are treated with the inhibitor, and protein lysates are then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of proteins like AKT and S6.
-
Cell Cycle Analysis: To determine the effect on cell cycle progression, cells are treated with the inhibitor, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Apoptosis Assays: The induction of apoptosis can be measured by various methods, including Annexin V/PI staining followed by flow cytometry, or by detecting the cleavage of caspase-3 and PARP via western blotting.
In Vivo Xenograft Studies
In a typical xenograft study, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with GDC-0941 (often administered orally) or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for pathway biomarkers) and histological examination.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GDC-0941.
Caption: General experimental workflow for the preclinical evaluation of a PI3K inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of PI3K-IN-22 and GDC-0941
A direct head-to-head comparison between PI3K-IN-22 and GDC-0941 is not possible at this time due to the lack of publicly available data for a compound specifically designated as "this compound." Extensive searches for "this compound" in scientific literature and public databases did not yield any specific information regarding its biochemical, cellular, or in vivo activities. This designation may refer to an internal compound code, a placeholder name, or a less common research tool that has not been widely documented.
Consequently, this guide will provide a comprehensive overview of the well-characterized pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib), to serve as a reference for researchers, scientists, and drug development professionals. The information presented is based on available experimental data from preclinical and clinical studies.
GDC-0941 (Pictilisib): A Profile
GDC-0941 is a potent, orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.
Biochemical Activity
GDC-0941 is an ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ).
| Target | IC₅₀ (nM) |
| PI3Kα | 3 |
| PI3Kβ | 33 |
| PI3Kδ | 3 |
| PI3Kγ | 75 |
| IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |
Cellular Activity
In cellular assays, GDC-0941 effectively inhibits the PI3K signaling pathway, leading to a decrease in the phosphorylation of downstream targets such as AKT and S6 ribosomal protein.[1] This inhibition results in various cellular effects, including:
-
Inhibition of Cell Proliferation: GDC-0941 has been shown to inhibit the proliferation of a wide range of cancer cell lines, particularly those with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[2][3]
-
Induction of Apoptosis: In a subset of tumor cell lines, GDC-0941 treatment leads to programmed cell death.[2]
-
Cell Cycle Arrest: The compound can cause a reversible G1 cell cycle arrest.[2][4]
| Cell Line | Cancer Type | Key Mutation(s) | IC₅₀ / GI₅₀ (nM) |
| U87MG | Glioblastoma | PTEN null | 950 |
| PC3 | Prostate Cancer | PTEN null | 280 |
| MDA-MB-361 | Breast Cancer | PIK3CA H1047R | 720 |
| A2780 | Ovarian Cancer | - | 140 |
| HCT116 | Colorectal Cancer | PIK3CA H1047R | 1081 |
| HT29 | Colorectal Cancer | PIK3CA P449T | 157 |
| IC₅₀/GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%. |
In Vivo Efficacy
Oral administration of GDC-0941 has demonstrated potent anti-tumor activity in various preclinical xenograft models of human cancers, including those with mutations in PI3K, PTEN, and K-Ras.[2][5] The efficacy is often associated with a corresponding decrease in the activity of PI3K pathway biomarkers in the tumor tissue.[2] For instance, in a U87MG glioblastoma xenograft model, oral dosing of GDC-0941 resulted in significant tumor growth inhibition.[5] Similarly, it has shown efficacy in breast cancer and multiple myeloma xenograft models.[4][6]
Experimental Protocols
Kinase Assays
Biochemical potency of GDC-0941 against PI3K isoforms is typically determined using in vitro kinase assays. A common method involves measuring the phosphorylation of the substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) by the recombinant PI3K enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is then quantified, often using methods like radioisotope labeling or luminescence-based assays, to calculate the IC₅₀ value.
Cellular Assays
-
Cell Viability/Proliferation Assays: To assess the effect of GDC-0941 on cell growth, cancer cell lines are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content as a surrogate for cell number.
-
Western Blotting: This technique is used to measure the phosphorylation status of key proteins in the PI3K pathway. Cells are treated with the inhibitor, and protein lysates are then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of proteins like AKT and S6.
-
Cell Cycle Analysis: To determine the effect on cell cycle progression, cells are treated with the inhibitor, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Apoptosis Assays: The induction of apoptosis can be measured by various methods, including Annexin V/PI staining followed by flow cytometry, or by detecting the cleavage of caspase-3 and PARP via western blotting.
In Vivo Xenograft Studies
In a typical xenograft study, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with GDC-0941 (often administered orally) or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for pathway biomarkers) and histological examination.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GDC-0941.
Caption: General experimental workflow for the preclinical evaluation of a PI3K inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Validating the Synergy of PI3K and PARP Inhibitors
Note on "PI3K-IN-22": Extensive searches did not yield specific public data for a compound designated "this compound." Therefore, this guide focuses on the well-documented and scientifically validated synergy between the broader class of PI3K inhibitors and PARP inhibitors, using established examples like BKM120 (a pan-PI3K inhibitor) and Olaparib (a PARP inhibitor). The principles, mechanisms, and experimental protocols detailed herein provide a robust framework for evaluating any novel PI3K inhibitor in combination with PARP inhibition.
Introduction: The Rationale for Combination Therapy
The combination of Phosphoinositide 3-kinase (PI3K) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising strategy in oncology. This approach is rooted in the concept of "synthetic lethality," where the simultaneous inhibition of two key cellular pathways leads to cancer cell death, while cells with either pathway intact can survive.[1]
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival and is frequently hyperactivated in various cancers.[2][3] PARP enzymes are essential for repairing single-strand DNA breaks.[4] Tumors with deficiencies in the Homologous Recombination (HR) pathway for DNA repair, such as those with BRCA1/2 mutations, are highly dependent on PARP for survival.[1][4][5]
Emerging preclinical and clinical evidence reveals that PI3K inhibitors can induce a state of "BRCAness" or HR deficiency in cancer cells, irrespective of their BRCA mutation status.[6] By suppressing the PI3K pathway, these inhibitors can downregulate the expression and recruitment of key HR proteins like BRCA1/2 and RAD51.[4][5][6] This acquired vulnerability makes the cancer cells exquisitely sensitive to PARP inhibitors, creating a powerful synergistic effect that enhances tumor cell killing and can overcome resistance.[1][6][7]
Signaling Pathways and Mechanism of Synergy
The synergy between PI3K and PARP inhibitors arises from the crosstalk between cellular metabolism, signaling, and DNA damage repair (DDR).
-
PI3K Pathway: Activated by growth factors, the PI3K pathway phosphorylates PIP2 to PIP3, leading to the activation of AKT and downstream effectors like mTOR.[2][3][8] This cascade promotes cell survival and proliferation. PI3K inhibitors block this process, reducing AKT phosphorylation and downstream signaling.[4][9]
-
PARP and DNA Repair: PARP enzymes detect and signal single-strand DNA breaks, recruiting other repair proteins. PARP inhibition leads to the accumulation of these breaks, which collapse replication forks during S-phase, creating more toxic double-strand breaks (DSBs). In HR-proficient cells, these DSBs are efficiently repaired. However, in HR-deficient cells (e.g., BRCA-mutated), these DSBs cannot be repaired, leading to cell death.
-
Mechanism of Synergy: PI3K inhibition has been shown to suppress the expression of key HR repair proteins, including BRCA1 and RAD51.[6] This impairment of the HR pathway makes cancer cells dependent on PARP-mediated repair. Consequently, the addition of a PARP inhibitor leads to a synthetic lethal interaction, causing a dramatic increase in unresolved DNA damage and subsequent cell death.[4][6]
Caption: Mechanism of synergy between PI3K and PARP inhibitors.
Quantitative Data Comparison
The following tables summarize representative data from preclinical studies investigating the combination of the PI3K inhibitor BKM120 and the PARP inhibitor Olaparib.
Table 1: In Vitro Cell Viability (Combination Index)
The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic effect.
| Cell Line | Cancer Type | PIK3CA Status | BRCA Status | BKM120 (µM) | Olaparib (µM) | Combination Index (CI) | Reference |
| OVCAR5 | Ovarian | Wild-Type | Wild-Type | 0.5 - 2.0 | 2.5 - 10 | < 1 (Synergistic) | [6] |
| OVCAR8 | Ovarian | Wild-Type | Wild-Type | 0.5 - 2.0 | 2.5 - 10 | < 1 (Synergistic) | [6] |
| OVCA433 | Ovarian | Wild-Type | Wild-Type | 0.5 - 2.0 | 2.5 - 10 | < 1 (Synergistic) | [6] |
| HCC1937 | Breast | Wild-Type | Mutant | Not Specified | Not Specified | Synergistic | [4] |
Table 2: In Vivo Tumor Growth Inhibition
This table shows the effect of single-agent and combination therapy on tumor growth in mouse models.
| Model | Treatment Group | Tumor Doubling Time (Days) | Change vs. Control | Reference |
| MMTV-CreBRCA1f/fp53+/- (Mouse) | Vehicle (Control) | 5 | - | [4][9] |
| Olaparib | ~10 (Modest delay) | +5 days | [4][9] | |
| NVP-BKM120 | 26 | +21 days | [4][9] | |
| NVP-BKM120 + Olaparib | > 70 | + >65 days | [4][9] | |
| Human BRCA1-related Xenograft | Vehicle (Control) | ~7 | - | [9] |
| NVP-BKM120 + Olaparib | > 50 | + >43 days | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating synergy.
Protocol 1: Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines (e.g., OVCAR5, OVCAR8) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Drug Preparation: PI3K inhibitor (e.g., BKM120) and PARP inhibitor (e.g., Olaparib) are dissolved in DMSO to create stock solutions and then diluted to final concentrations in culture media.
-
Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with a matrix of drug concentrations, both as single agents and in combination, at a constant ratio.
-
Incubation: Cells are incubated with the drugs for 72-96 hours.
-
Viability Measurement: Cell viability is measured using a Cell Counting Kit-8 (CCK8) or MTT assay, which quantifies metabolically active cells.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy.[6]
Protocol 2: Western Blot for Pathway Modulation
-
Cell Lysis: Cells treated with inhibitors for a specified time (e.g., 24 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins (e.g., p-AKT, total AKT, p-S6RP, BRCA1, RAD51, γH2AX, Vinculin/Actin as a loading control).[6]
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry analysis is used to quantify changes in protein levels.
Protocol 3: Immunofluorescence for DNA Damage Foci
-
Cell Plating and Treatment: Cells are grown on coverslips and treated with the inhibitors.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are blocked and then incubated with a primary antibody for a DNA damage marker (e.g., anti-γH2AX) or HR protein (e.g., anti-RAD51).[4][6] This is followed by incubation with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope.
-
Analysis: The number of fluorescent foci per nucleus is quantified to assess the level of DNA damage and the recruitment of repair proteins to damage sites. An increase in γH2AX foci and a decrease in RAD51 foci with combination treatment indicates impaired HR repair.[4][6]
Caption: General workflow for validating PI3K and PARP inhibitor synergy.
Conclusion and Future Directions
The combination of PI3K and PARP inhibitors is a highly effective therapeutic strategy, demonstrating robust synergy in preclinical models of ovarian and breast cancer, independent of initial BRCA or PIK3CA mutational status.[6] The mechanism is underpinned by PI3K inhibition-induced impairment of the homologous recombination DNA repair pathway, which sensitizes cancer cells to PARP inhibitors.
For novel compounds like "this compound," the experimental framework outlined in this guide provides a clear path for validation. Key steps include:
-
In Vitro Synergy: Quantifying synergy across multiple cell lines using CI analysis.
-
Mechanism of Action: Confirming on-target PI3K pathway inhibition (e.g., reduced p-AKT) and downstream effects on HR repair (e.g., reduced RAD51 foci, increased γH2AX).
-
In Vivo Efficacy: Validating the therapeutic benefit in relevant animal models to assess tumor growth delay and tolerability.
This combination strategy continues to be explored in clinical trials, with ongoing efforts to identify optimal dosing, scheduling, and patient populations who will benefit most from this synthetically lethal approach.[1][10]
References
- 1. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors | Dana-Farber Cancer Institute [dana-farber.org]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of combined PI3 kinase inhibitor and PARP inhibitor treatment on BCR/ABL1-positive acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of PI3Kα activation at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP Inhibitor and PI3K Inhibitor Combo in Breast and Ovarian Cancers - Personalized Medicine in Oncology [personalizedmedonc.com]
Comparative Guide: Validating the Synergy of PI3K and PARP Inhibitors
Note on "PI3K-IN-22": Extensive searches did not yield specific public data for a compound designated "this compound." Therefore, this guide focuses on the well-documented and scientifically validated synergy between the broader class of PI3K inhibitors and PARP inhibitors, using established examples like BKM120 (a pan-PI3K inhibitor) and Olaparib (a PARP inhibitor). The principles, mechanisms, and experimental protocols detailed herein provide a robust framework for evaluating any novel PI3K inhibitor in combination with PARP inhibition.
Introduction: The Rationale for Combination Therapy
The combination of Phosphoinositide 3-kinase (PI3K) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising strategy in oncology. This approach is rooted in the concept of "synthetic lethality," where the simultaneous inhibition of two key cellular pathways leads to cancer cell death, while cells with either pathway intact can survive.[1]
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival and is frequently hyperactivated in various cancers.[2][3] PARP enzymes are essential for repairing single-strand DNA breaks.[4] Tumors with deficiencies in the Homologous Recombination (HR) pathway for DNA repair, such as those with BRCA1/2 mutations, are highly dependent on PARP for survival.[1][4][5]
Emerging preclinical and clinical evidence reveals that PI3K inhibitors can induce a state of "BRCAness" or HR deficiency in cancer cells, irrespective of their BRCA mutation status.[6] By suppressing the PI3K pathway, these inhibitors can downregulate the expression and recruitment of key HR proteins like BRCA1/2 and RAD51.[4][5][6] This acquired vulnerability makes the cancer cells exquisitely sensitive to PARP inhibitors, creating a powerful synergistic effect that enhances tumor cell killing and can overcome resistance.[1][6][7]
Signaling Pathways and Mechanism of Synergy
The synergy between PI3K and PARP inhibitors arises from the crosstalk between cellular metabolism, signaling, and DNA damage repair (DDR).
-
PI3K Pathway: Activated by growth factors, the PI3K pathway phosphorylates PIP2 to PIP3, leading to the activation of AKT and downstream effectors like mTOR.[2][3][8] This cascade promotes cell survival and proliferation. PI3K inhibitors block this process, reducing AKT phosphorylation and downstream signaling.[4][9]
-
PARP and DNA Repair: PARP enzymes detect and signal single-strand DNA breaks, recruiting other repair proteins. PARP inhibition leads to the accumulation of these breaks, which collapse replication forks during S-phase, creating more toxic double-strand breaks (DSBs). In HR-proficient cells, these DSBs are efficiently repaired. However, in HR-deficient cells (e.g., BRCA-mutated), these DSBs cannot be repaired, leading to cell death.
-
Mechanism of Synergy: PI3K inhibition has been shown to suppress the expression of key HR repair proteins, including BRCA1 and RAD51.[6] This impairment of the HR pathway makes cancer cells dependent on PARP-mediated repair. Consequently, the addition of a PARP inhibitor leads to a synthetic lethal interaction, causing a dramatic increase in unresolved DNA damage and subsequent cell death.[4][6]
Caption: Mechanism of synergy between PI3K and PARP inhibitors.
Quantitative Data Comparison
The following tables summarize representative data from preclinical studies investigating the combination of the PI3K inhibitor BKM120 and the PARP inhibitor Olaparib.
Table 1: In Vitro Cell Viability (Combination Index)
The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic effect.
| Cell Line | Cancer Type | PIK3CA Status | BRCA Status | BKM120 (µM) | Olaparib (µM) | Combination Index (CI) | Reference |
| OVCAR5 | Ovarian | Wild-Type | Wild-Type | 0.5 - 2.0 | 2.5 - 10 | < 1 (Synergistic) | [6] |
| OVCAR8 | Ovarian | Wild-Type | Wild-Type | 0.5 - 2.0 | 2.5 - 10 | < 1 (Synergistic) | [6] |
| OVCA433 | Ovarian | Wild-Type | Wild-Type | 0.5 - 2.0 | 2.5 - 10 | < 1 (Synergistic) | [6] |
| HCC1937 | Breast | Wild-Type | Mutant | Not Specified | Not Specified | Synergistic | [4] |
Table 2: In Vivo Tumor Growth Inhibition
This table shows the effect of single-agent and combination therapy on tumor growth in mouse models.
| Model | Treatment Group | Tumor Doubling Time (Days) | Change vs. Control | Reference |
| MMTV-CreBRCA1f/fp53+/- (Mouse) | Vehicle (Control) | 5 | - | [4][9] |
| Olaparib | ~10 (Modest delay) | +5 days | [4][9] | |
| NVP-BKM120 | 26 | +21 days | [4][9] | |
| NVP-BKM120 + Olaparib | > 70 | + >65 days | [4][9] | |
| Human BRCA1-related Xenograft | Vehicle (Control) | ~7 | - | [9] |
| NVP-BKM120 + Olaparib | > 50 | + >43 days | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating synergy.
Protocol 1: Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines (e.g., OVCAR5, OVCAR8) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Drug Preparation: PI3K inhibitor (e.g., BKM120) and PARP inhibitor (e.g., Olaparib) are dissolved in DMSO to create stock solutions and then diluted to final concentrations in culture media.
-
Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with a matrix of drug concentrations, both as single agents and in combination, at a constant ratio.
-
Incubation: Cells are incubated with the drugs for 72-96 hours.
-
Viability Measurement: Cell viability is measured using a Cell Counting Kit-8 (CCK8) or MTT assay, which quantifies metabolically active cells.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy.[6]
Protocol 2: Western Blot for Pathway Modulation
-
Cell Lysis: Cells treated with inhibitors for a specified time (e.g., 24 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins (e.g., p-AKT, total AKT, p-S6RP, BRCA1, RAD51, γH2AX, Vinculin/Actin as a loading control).[6]
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry analysis is used to quantify changes in protein levels.
Protocol 3: Immunofluorescence for DNA Damage Foci
-
Cell Plating and Treatment: Cells are grown on coverslips and treated with the inhibitors.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are blocked and then incubated with a primary antibody for a DNA damage marker (e.g., anti-γH2AX) or HR protein (e.g., anti-RAD51).[4][6] This is followed by incubation with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence or confocal microscope.
-
Analysis: The number of fluorescent foci per nucleus is quantified to assess the level of DNA damage and the recruitment of repair proteins to damage sites. An increase in γH2AX foci and a decrease in RAD51 foci with combination treatment indicates impaired HR repair.[4][6]
Caption: General workflow for validating PI3K and PARP inhibitor synergy.
Conclusion and Future Directions
The combination of PI3K and PARP inhibitors is a highly effective therapeutic strategy, demonstrating robust synergy in preclinical models of ovarian and breast cancer, independent of initial BRCA or PIK3CA mutational status.[6] The mechanism is underpinned by PI3K inhibition-induced impairment of the homologous recombination DNA repair pathway, which sensitizes cancer cells to PARP inhibitors.
For novel compounds like "this compound," the experimental framework outlined in this guide provides a clear path for validation. Key steps include:
-
In Vitro Synergy: Quantifying synergy across multiple cell lines using CI analysis.
-
Mechanism of Action: Confirming on-target PI3K pathway inhibition (e.g., reduced p-AKT) and downstream effects on HR repair (e.g., reduced RAD51 foci, increased γH2AX).
-
In Vivo Efficacy: Validating the therapeutic benefit in relevant animal models to assess tumor growth delay and tolerability.
This combination strategy continues to be explored in clinical trials, with ongoing efforts to identify optimal dosing, scheduling, and patient populations who will benefit most from this synthetically lethal approach.[1][10]
References
- 1. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors | Dana-Farber Cancer Institute [dana-farber.org]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of combined PI3 kinase inhibitor and PARP inhibitor treatment on BCR/ABL1-positive acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of PI3Kα activation at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP Inhibitor and PI3K Inhibitor Combo in Breast and Ovarian Cancers - Personalized Medicine in Oncology [personalizedmedonc.com]
Safety Operating Guide
Proper Disposal of PI3K-IN-22: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of PI3K-IN-22, a potent PI3Kα/mTOR dual kinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on the SDS for a closely related compound, PI3K/mTOR Inhibitor-1, and general best practices for hazardous chemical waste disposal.
This compound (CAS No. 1202884-94-3) is a powerful research chemical, and its disposal requires adherence to strict protocols to mitigate risks to personnel and the environment.[1] The following procedures are designed to provide essential safety and logistical information for the proper management of this compound waste.
Hazard Identification and Safety Precautions
Based on information for similar PI3K inhibitors, this compound should be handled with caution. The Safety Data Sheet for PI3K/mTOR Inhibitor-1 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent its release into the environment.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, solution, or contaminated materials).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process that ensures all forms of the chemical waste are handled safely and in accordance with regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound."
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
The container should be compatible with the solvent used (e.g., glass for organic solvents).
-
Do not mix with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Aquatic Hazard").
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.[2]
-
Ensure the storage area is cool and well-ventilated.[2]
3. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [2]
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility.[2]
-
Follow your institution's specific procedures for arranging a pickup by a licensed hazardous waste contractor.
-
Provide the waste contractor with a complete and accurate description of the waste, including the chemical name and any known hazards.
Experimental Protocol for Neutralization (If Permissible)
For certain chemical wastes, in-lab neutralization may be an option prior to disposal, subject to institutional and local regulations. However, for potent inhibitors like this compound, this is generally not recommended without a validated and approved protocol from your institution's environmental health and safety (EHS) office. If such a protocol is available, it would likely involve chemical degradation to less harmful byproducts. Always consult with your EHS department before attempting any in-lab treatment of hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
Proper Disposal of PI3K-IN-22: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of PI3K-IN-22, a potent PI3Kα/mTOR dual kinase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on the SDS for a closely related compound, PI3K/mTOR Inhibitor-1, and general best practices for hazardous chemical waste disposal.
This compound (CAS No. 1202884-94-3) is a powerful research chemical, and its disposal requires adherence to strict protocols to mitigate risks to personnel and the environment.[1] The following procedures are designed to provide essential safety and logistical information for the proper management of this compound waste.
Hazard Identification and Safety Precautions
Based on information for similar PI3K inhibitors, this compound should be handled with caution. The Safety Data Sheet for PI3K/mTOR Inhibitor-1 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent its release into the environment.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, solution, or contaminated materials).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process that ensures all forms of the chemical waste are handled safely and in accordance with regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound."
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
The container should be compatible with the solvent used (e.g., glass for organic solvents).
-
Do not mix with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Aquatic Hazard").
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.[2]
-
Ensure the storage area is cool and well-ventilated.[2]
3. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [2]
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility.[2]
-
Follow your institution's specific procedures for arranging a pickup by a licensed hazardous waste contractor.
-
Provide the waste contractor with a complete and accurate description of the waste, including the chemical name and any known hazards.
Experimental Protocol for Neutralization (If Permissible)
For certain chemical wastes, in-lab neutralization may be an option prior to disposal, subject to institutional and local regulations. However, for potent inhibitors like this compound, this is generally not recommended without a validated and approved protocol from your institution's environmental health and safety (EHS) office. If such a protocol is available, it would likely involve chemical degradation to less harmful byproducts. Always consult with your EHS department before attempting any in-lab treatment of hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
Personal protective equipment for handling PI3K-IN-22
Essential Safety and Handling Guide for PI3K-IN-22
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. As a potent PI3Kα/mTOR dual kinase inhibitor, this compound requires stringent handling procedures to minimize exposure risk and ensure a safe laboratory environment.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, hazardous kinase inhibitors and similar chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Potent kinase inhibitors should be handled with care. Similar compounds are often classified as harmful if swallowed, capable of causing skin and eye irritation, and may pose risks to reproductive health.[2][3][4] Therefore, a comprehensive personal protection strategy is mandatory.
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the designated handling area to protect from splashes.[3][5] |
| Hand Protection | Double Chemo-Rated Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves are required, with the outer glove covering the gown cuff.[2][6] |
| Body Protection | Impervious Laboratory Gown/Coat | A disposable, solid-front gown made of a low-permeability fabric is required.[2][3][6] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
All handling of solid this compound and the preparation of concentrated stock solutions must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation exposure.
1. Workspace Preparation:
-
Ensure the chemical fume hood or BSC is operational and certified.
-
Cover the work surface with plastic-backed absorbent paper to contain any potential spills.[2]
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, vials, solvents) within the hood before starting.
2. Donning PPE:
-
Before entering the designated handling area, put on all required PPE as specified in the table above.
-
The inner gloves should be tucked under the cuff of the lab gown, and the outer gloves should go over the cuff.
3. Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment unit (fume hood or BSC).
-
Handle the container of solid this compound carefully to avoid generating dust.
-
Use a dedicated spatula for weighing. Do not return excess compound to the stock bottle.
4. Preparing Solutions:
-
When dissolving the compound, add the solvent slowly and carefully to the solid to prevent splashing.
-
Ensure the vial is securely capped before mixing or vortexing.
-
Clearly label all solution vials with the compound name, concentration, solvent, date, and user initials.
5. Post-Handling:
-
After handling is complete, wipe down all surfaces within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol), followed by water.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the lab gown, followed by inner gloves, disposing of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[7]
Disposal Plan: Decontamination and Waste Management
Proper disposal is critical to prevent environmental contamination and accidental exposure.
1. Decontamination:
-
Equipment: All non-disposable equipment (spatulas, glassware) must be decontaminated. Immerse items in a suitable cleaning solution before standard washing procedures.
-
Surfaces: In case of a spill, cover the area with absorbent material, apply a decontamination solution, and clean from the outer edge of the spill inward. Dispose of all cleanup materials as hazardous waste.
2. Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[3]
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
Visualizing Key Pathways and Processes
To further clarify the context and procedures for handling this compound, the following diagrams illustrate the relevant biological pathway and the essential safety workflow.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Safe handling and disposal workflow for this compound.
References
Personal protective equipment for handling PI3K-IN-22
Essential Safety and Handling Guide for PI3K-IN-22
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. As a potent PI3Kα/mTOR dual kinase inhibitor, this compound requires stringent handling procedures to minimize exposure risk and ensure a safe laboratory environment.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, hazardous kinase inhibitors and similar chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Potent kinase inhibitors should be handled with care. Similar compounds are often classified as harmful if swallowed, capable of causing skin and eye irritation, and may pose risks to reproductive health.[2][3][4] Therefore, a comprehensive personal protection strategy is mandatory.
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the designated handling area to protect from splashes.[3][5] |
| Hand Protection | Double Chemo-Rated Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves are required, with the outer glove covering the gown cuff.[2][6] |
| Body Protection | Impervious Laboratory Gown/Coat | A disposable, solid-front gown made of a low-permeability fabric is required.[2][3][6] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
All handling of solid this compound and the preparation of concentrated stock solutions must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation exposure.
1. Workspace Preparation:
-
Ensure the chemical fume hood or BSC is operational and certified.
-
Cover the work surface with plastic-backed absorbent paper to contain any potential spills.[2]
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, vials, solvents) within the hood before starting.
2. Donning PPE:
-
Before entering the designated handling area, put on all required PPE as specified in the table above.
-
The inner gloves should be tucked under the cuff of the lab gown, and the outer gloves should go over the cuff.
3. Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the containment unit (fume hood or BSC).
-
Handle the container of solid this compound carefully to avoid generating dust.
-
Use a dedicated spatula for weighing. Do not return excess compound to the stock bottle.
4. Preparing Solutions:
-
When dissolving the compound, add the solvent slowly and carefully to the solid to prevent splashing.
-
Ensure the vial is securely capped before mixing or vortexing.
-
Clearly label all solution vials with the compound name, concentration, solvent, date, and user initials.
5. Post-Handling:
-
After handling is complete, wipe down all surfaces within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol), followed by water.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the lab gown, followed by inner gloves, disposing of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[7]
Disposal Plan: Decontamination and Waste Management
Proper disposal is critical to prevent environmental contamination and accidental exposure.
1. Decontamination:
-
Equipment: All non-disposable equipment (spatulas, glassware) must be decontaminated. Immerse items in a suitable cleaning solution before standard washing procedures.
-
Surfaces: In case of a spill, cover the area with absorbent material, apply a decontamination solution, and clean from the outer edge of the spill inward. Dispose of all cleanup materials as hazardous waste.
2. Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[3]
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
Visualizing Key Pathways and Processes
To further clarify the context and procedures for handling this compound, the following diagrams illustrate the relevant biological pathway and the essential safety workflow.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
